CP-690550-d3
Description
BenchChem offers high-quality CP-690550-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CP-690550-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₆H₁₇D₃N₆O |
|---|---|
Molecular Weight |
315.39 |
Synonyms |
(3R,4R)-4-Methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile; 1-(Cyanoacetyl)-4-methyl-N-methyl-d3-N-1H-pyrrolo_x000B_[2,3-d]pyrimidin-4-yl-3-piperidinamine; Tofacitinib-d3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: CP-690550-d3 (Tofacitinib-d3)
This technical guide details the chemical structure, physicochemical properties, and bioanalytical applications of CP-690550-d3 (Tofacitinib-d3), the stable isotope-labeled analog of the Janus kinase (JAK) inhibitor Tofacitinib.
Content Type: Technical Reference & Experimental Guide Subject: Chemical Properties, Isotopic Labeling, and LC-MS/MS Bioanalysis
Executive Summary
CP-690550-d3 is the deuterated isotopologue of Tofacitinib (CP-690550), a potent inhibitor of the Janus kinase family (specifically JAK1 and JAK3).[1] In drug development and clinical pharmacology, CP-690550-d3 serves as the "gold standard" Internal Standard (IS) for the quantification of Tofacitinib in biological matrices (plasma, serum, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its value lies in its ability to mirror the physicochemical behavior of the analyte—co-eluting during chromatography and experiencing identical matrix effects (ionization suppression/enhancement)—thereby ensuring high-precision normalization of quantitative data.
Chemical Identity & Structural Analysis[2][3]
CP-690550-d3 is chemically distinct from the parent compound by the substitution of three hydrogen atoms with deuterium (
Nomenclature and Identifiers
| Property | Specification |
| Common Name | Tofacitinib-d3; CP-690550-d3 |
| IUPAC Name | 3-((3R,4R)-4-methyl-3-(methyl-d3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
| CAS Number | N/A (Specific isotopologue often unassigned; Parent: 477600-75-2) |
| Molecular Formula | |
| Molecular Weight | 315.39 g/mol (Parent: 312.37 g/mol ) |
| Isotopic Purity | Typically ≥ 99% deuterated forms ( |
Structural Visualization
The following diagram illustrates the molecular connectivity, highlighting the site of deuteration (the N-Methyl group).
Physicochemical Properties[1][6][7][8][9]
Understanding the physical behavior of the IS relative to the analyte is crucial for method development.
-
Solubility:
-
DMSO: Soluble (>50 mg/mL).[2] Recommended for primary stock preparation.
-
Methanol/Ethanol: Soluble.
-
Water: Citrate salt is water-soluble; free base has limited aqueous solubility (~0.15 mg/mL).
-
-
pKa: ~5.2 (Basic, piperidine nitrogen).[3] This dictates that extraction efficiency is maximized at alkaline pH (un-ionized state) or using cation exchange mechanisms at acidic pH.
-
LogP: ~1.18. Moderately lipophilic, making it suitable for Reversed-Phase Chromatography (C18).
-
Isotopic Stability: The deuterium label on the N-methyl group is chemically stable and non-exchangeable under standard physiological and analytical conditions (unlike acidic protons on -OH or -NH groups).
Bioanalytical Application: LC-MS/MS Workflow
The primary application of CP-690550-d3 is to correct for variability in extraction recovery and matrix effects during the quantification of Tofacitinib.
Mass Spectrometry Transitions (MRM)
In Positive Electrospray Ionization (ESI+), the molecule forms a singly charged protonated ion
| Analyte | Precursor Ion ( | Product Ion ( | Fragmentation Logic |
| Tofacitinib | 313.2 | 173.1 | Cleavage of amide bond; fragment retains N-Me group. |
| Tofacitinib | 313.2 | 149.1 | Pyrrolo-pyrimidine core fragment. |
| CP-690550-d3 | 316.2 | 176.1 | Primary Transition. Retains |
| CP-690550-d3 | 316.2 | 149.1 | Loss of labeled side chain; fragment is identical to parent (Cross-talk risk). |
Critical Note: Always prioritize the 316.2
Chromatographic Considerations
Because deuterium has a slightly different molar volume and lipophilicity than hydrogen, deuterated standards may elute slightly earlier than the non-deuterated parent (the "deuterium isotope effect"). However, for CP-690550-d3 on modern C18 columns, this shift is negligible, ensuring the IS experiences the exact same matrix suppression zone as the analyte.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Tofacitinib in human plasma using CP-690550-d3 as the Internal Standard.
Reagents & Preparation
-
Stock Solution (IS): Dissolve 1 mg CP-690550-d3 in 1 mL DMSO (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute Stock in 50% Methanol/Water to a concentration of 50 ng/mL .
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5-4.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Step 2: Add 20 µL of Working IS Solution (CP-690550-d3, 50 ng/mL). Vortex gently.
-
Step 3: Add 200 µL of Acetonitrile (precipitating agent).
-
Step 4: Vortex vigorously for 30 seconds.
-
Step 5: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Step 6: Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of Mobile Phase A (to match initial gradient conditions).
LC-MS/MS Parameters
-
Column: Agilent Zorbax SB-C8 or Waters XSelect HSS T3 (
mm, 3.5 µm). -
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: Linear ramp to 90% B
-
2.5 - 3.0 min: Hold 90% B
-
3.1 min: Re-equilibrate to 10% B
-
-
Spray Voltage: 3500-5000 V.
Workflow Diagram
Data Interpretation & Validation
To ensure scientific integrity (E-E-A-T), the use of CP-690550-d3 must be validated against specific acceptance criteria:
-
IS Response Consistency: The peak area of CP-690550-d3 in all study samples, standards, and QCs should not deviate by more than ±15% from the mean IS response of the calibration standards. Significant deviation indicates matrix effects or pipetting errors.
-
Blank Interference: Analyze a "Double Blank" (Plasma without Analyte or IS) and a "Zero Sample" (Plasma + IS only). There should be no interference at the retention time of Tofacitinib in the Zero Sample (Selectivity).
-
Linearity: The calibration curve (Ratio of Tofacitinib area / CP-690550-d3 area vs. Concentration) should be linear (
) using a weighted ( ) regression model.
References
-
Development of a sensitive biochemical assay for the detection of tofacitinib adherence. Analytical Methods, 2023.
-
Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard. Journal of Pharmaceutical Research International, 2021.[5]
-
Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography, 2019.[4]
-
Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor. Journal of Medicinal Chemistry, 2010.[1][2]
Sources
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- 2. CP 690550 citrate | JAK | Tocris Bioscience [tocris.com]
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- 6. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01800D [pubs.rsc.org]
The Insider's Guide to Tofacitinib (CP-690550): A Deep Dive into its Mechanism of Action
This technical guide provides an in-depth exploration of the mechanism of action of Tofacitinib (formerly CP-690550), a pioneering small molecule inhibitor targeting the Janus kinase (JAK) family. Designed for researchers, scientists, and drug development professionals, this document synthesizes pivotal data and field-proven insights to illuminate the molecular interactions, cellular consequences, and therapeutic rationale underpinning Tofacitinib's clinical efficacy in various immune-mediated inflammatory diseases.
Introduction: Targeting the Crossroads of Cytokine Signaling
Tofacitinib represents a paradigm shift in the treatment of autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] Unlike biologic agents that target extracellular cytokines, Tofacitinib is an orally administered small molecule that penetrates the cell membrane to inhibit key intracellular signaling pathways.[1][3] Its primary mechanism of action revolves around the inhibition of the Janus kinase (JAK) family of enzymes, which are critical transducers of signals for a multitude of cytokines and growth factors involved in inflammation and immune responses.[1][4] This guide will dissect the nuanced mechanism of Tofacitinib, from its direct enzymatic inhibition to its downstream effects on cellular function and gene expression.
The Core Target: The JAK-STAT Signaling Pathway
The JAK-signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors integral to immunity and hematopoiesis. This pathway provides a direct route for transmitting a signal from a cell-surface receptor to the nucleus, culminating in the transcription of target genes.[5]
The canonical JAK-STAT signaling cascade proceeds as follows:
-
Cytokine Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces receptor dimerization or multimerization.
-
JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other through a process called trans-phosphorylation.[5]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[5] Once recruited, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[5]
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5]
Molecular Mechanism of Tofacitinib: A Selective Inhibition Profile
Tofacitinib functions as a competitive inhibitor of ATP at the catalytic site of JAKs.[6] While it was initially developed with a focus on JAK3, further characterization revealed a broader, yet preferential, inhibitory profile.[5]
Kinase Selectivity
The inhibitory potency of Tofacitinib varies across the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). In vitro kinase assays and cellular studies have consistently demonstrated that Tofacitinib preferentially inhibits JAK1 and JAK3 over JAK2 and TYK2.[7][8] This selectivity is crucial to its therapeutic effect and safety profile.
| Kinase Target | Reported IC50 (nM) | Reference(s) |
| JAK1 | 1.7 - 3.7 | [7] |
| 3.2 | [8] | |
| JAK2 | 1.8 - 4.1 | [7] |
| 4.1 | [8] | |
| JAK3 | 0.75 - 1.6 | [7] |
| 1.6 | [8] | |
| TYK2 | 16 - 34 | [7] |
| Not Reported | [8] |
Table 1: In Vitro Inhibitory Potency (IC50) of Tofacitinib against JAK Family Kinases. The IC50 values represent the concentration of Tofacitinib required to inhibit 50% of the kinase activity in a cell-free enzymatic assay. Lower values indicate greater potency. Data are compiled from multiple authoritative sources to provide a comprehensive overview.
The preferential inhibition of JAK1 and JAK3 is significant because these kinases are critical for the signaling of many pro-inflammatory cytokines, including several interleukins (ILs) that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] These cytokines are pivotal in the activation, proliferation, and function of lymphocytes.[2]
Cellular Consequences of JAK Inhibition by Tofacitinib
By blocking JAK1 and JAK3, Tofacitinib effectively dampens the signaling cascades initiated by a wide array of cytokines, leading to a broad range of effects on various immune cell populations.
Impact on T Lymphocytes
Tofacitinib significantly impacts T cell biology. It inhibits the differentiation of Th1 and Th17 cells, which are key drivers of inflammation in many autoimmune diseases, by blocking the signaling of cytokines like IL-12 and IL-23.[4][9] Furthermore, it can suppress the production of pro-inflammatory cytokines such as IFN-γ and IL-17 by CD4+ T cells.[4] Tofacitinib has also been shown to inhibit the proliferation of both naïve and memory T cells.[10]
Effects on B Lymphocytes
The influence of Tofacitinib on B cells is also noteworthy. In vitro studies have shown that Tofacitinib can decrease the production of IL-6 and IL-10 by B cells and inhibit their differentiation into plasmablasts under certain conditions.[11]
Modulation of Innate Immune Cells
Tofacitinib also exerts effects on innate immune cells. It has been demonstrated to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α by monocytes and macrophages.[10][12] Interestingly, some studies suggest that Tofacitinib may promote a shift towards an anti-inflammatory M2 macrophage phenotype.[10]
Downstream Effects on Gene Expression
The inhibition of the JAK-STAT pathway by Tofacitinib leads to significant changes in gene expression. In vivo studies in patients with rheumatoid arthritis have shown that Tofacitinib treatment downregulates the expression of several components of the JAK-STAT pathway itself, as well as suppressors of cytokine signaling (SOCS) proteins.[13][14] Furthermore, it has been shown to reduce the expression of IFN-regulated genes in various cell types.[15]
Experimental Characterization of Tofacitinib's Mechanism of Action
A robust understanding of Tofacitinib's mechanism of action has been built upon a foundation of well-defined in vitro and cellular assays. These experimental systems are crucial for characterizing the potency, selectivity, and cellular effects of JAK inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: In Vitro JAK Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in kinase buffer to the desired concentration.
-
Prepare a substrate solution (e.g., a poly(Glu, Tyr) 4:1 peptide) and an ATP solution in kinase buffer.
-
Prepare a serial dilution of Tofacitinib in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the Tofacitinib dilutions to the wells of a 384-well plate.
-
Add the JAK enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based immunoassay (e.g., HTRF, AlphaScreen) or a luminescence-based ATP detection assay (to measure ATP consumption).
-
-
Data Analysis:
-
Calculate the percent inhibition for each Tofacitinib concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the Tofacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular STAT Phosphorylation Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of a compound's activity.
Protocol: Cellular STAT Phosphorylation Assay using Flow Cytometry
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Resuspend the cells in a suitable culture medium.
-
-
Compound Treatment and Cytokine Stimulation:
-
Aliquot the cells into a 96-well plate.
-
Add serial dilutions of Tofacitinib to the wells and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., IL-2 to assess pSTAT5, IL-6 to assess pSTAT3, or IFN-α to assess pSTAT1) for a short period (e.g., 15-30 minutes) at 37°C.[16]
-
-
Cell Staining:
-
Fix the cells immediately after stimulation using a fixation buffer (e.g., paraformaldehyde-based).
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining.[17]
-
Stain the cells with fluorescently labeled antibodies against specific cell surface markers (to identify cell populations like T cells, B cells, and monocytes) and an antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5-Alexa Fluor 647).[18]
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the specific cell populations of interest.
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in each cell population.
-
-
Data Analysis:
-
Calculate the percent inhibition of STAT phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the Tofacitinib concentration.
-
Conclusion: A Targeted Approach with Broad Immunomodulatory Effects
Tofacitinib's mechanism of action is a compelling example of targeted therapy with broad immunomodulatory consequences. By preferentially inhibiting JAK1 and JAK3, it effectively disrupts the signaling of a wide range of pro-inflammatory cytokines that are central to the pathogenesis of numerous autoimmune diseases.[1][2] This targeted intracellular approach offers a distinct advantage over therapies that neutralize single extracellular cytokines. The in-depth understanding of its molecular and cellular effects, elucidated through rigorous experimental characterization, continues to inform its clinical application and the development of next-generation JAK inhibitors with potentially improved selectivity and safety profiles. This guide has provided a comprehensive overview of the core principles underlying Tofacitinib's mechanism, offering a valuable resource for professionals in the field of drug discovery and development.
References
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (n.d.). ACS Omega. [Link]
-
A REVIEW OF “TOFACITINIB IN THE TREATMENT OF RHEUMATOID ARTHRITIS”. (n.d.). International Journal of Novel Research and Development. [Link]
-
Hodge, J. A., Kawabata, T. T., Krishnaswami, S., Clark, J. D., Telliez, J. B., Dowty, M. E., Menon, S., Lamba, M., & Zwillich, S. (2016). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology, 34(2), 318-328. [Link]
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He, Y., et al. (2022). Insights gained from single-cell analysis of immune cells in tofacitinib treatment of Vogt-Koyanagi-Harada disease. JCI Insight, 7(20), e161818. [Link]
-
Tanaka, Y. (2014). The possible mode of action of Tofacitinib, a JAK inhibitor. Modern Rheumatology, 24(2), 129-133. [Link]
-
Lundquist, L. M., Cole, S. W., & Sikes, M. L. (2014). Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis. World Journal of Orthopedics, 5(4), 504-511. [Link]
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Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (2025). Journal of Medicinal and Chemical Sciences. [Link]
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A deep dive on tofacitinib's mode of action. (2021). MDedge. [Link]
-
Srivastava, A., Ståhle, M., Pivarcsi, A., & Sonkoly, E. (2018). Tofacitinib Represses the Janus Kinase-Signal Transducer and Activators of Transcription Signalling Pathway in Keratinocytes. Acta Dermato-Venereologica, 98(7), 656-661. [Link]
-
Nash, P., et al. (2023). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology, 62(9), 2945-2958. [Link]
-
Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. (2018). protocols.io. [Link]
-
Srivastava, A., Ståhle, M., Pivarcsi, A., & Sonkoly, E. (2018). Tofacitinib Represses the Janus Kinase-Signal Transducer and Activators of Transcription Signalling Pathway in Keratinocytes. ResearchGate. [Link]
-
Therapeutic Effects of Tofacitinib on Pristane-Induced Murine Lupus. (2022). Cureus, 14(3), e22810. [Link]
-
Tofacitinib skews innate immune cells toward a more regulatory phenotype. (n.d.). ResearchGate. [Link]
-
Comparison of Janus kinase inhibitors to block the type I interferon pathway in human skeletal muscle cells. (2021). bioRxiv. [Link]
-
Tofacitinib inhibits pro-inflammatory cytokine production in an in vitro enthesitis model. (n.d.). ResearchGate. [Link]
-
Palmroth, J., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology, 12, 738481. [Link]
-
An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations. (2015). ACR Meeting Abstracts. [Link]
-
Decarriere, G., et al. (2020). Does Tofacitinib Impact B Cell Functions?. ACR Meeting Abstracts. [Link]
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PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. (n.d.). SciSpace. [Link]
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Schematic workflow of the established direct JAK3 ELISA. (n.d.). ResearchGate. [Link]
-
Bedaj, M., et al. (2022). Tofacitinib inhibits CD4 T cell polarisation to Th1 during priming thereby leading to clinical impact in a model of experimental arthritis. Clinical and Experimental Rheumatology, 40(7), 1313-1323. [Link]
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Can JAK3 Replicate TYK2's Success?. (2023). Patsnap Synapse. [Link]
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Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. (2025). Clinical Rheumatology. [Link]
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Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium. (2022). Journal of the American Heart Association, 11(11), e024939. [Link]
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A flowchart of the identification of JAK2 inhibitors via an integrated... (n.d.). ResearchGate. [Link]
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Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. (2021). PubMed. [Link]
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Murphy, J., & Goldberg, G. L. (2013). Flow Cytometric Analysis of STAT Phosphorylation. Methods in Molecular Biology, 967, 135-146. [Link]
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Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. (2023). Journal of Chemical Information and Modeling, 63(8), 2419-2432. [Link]
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Drug Repositioning via Graph Neural Networks: Identifying Novel JAK2 Inhibitors from FDA-Approved Drugs through Molecular Docking and Biological Validation. (2024). Molecules, 29(6), 1341. [Link]
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A novel flow cytometric-based method to measure kinase inhibition in sputum from COPD subjects. (2017). BMJ Open Respiratory Research, 4(1), e000188. [Link]
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Development of a Human Whole Blood Screening Platform to Monitor JAK/STAT Signaling Using High-Throughput Flow Cytometry. (2025). SLAS Discovery. [Link]
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Simple Graph - GraphViz Examples and Tutorial. (n.d.). GraphViz. [Link]
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graphviz dot file example. (n.d.). GitHub Gist. [Link]
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How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. [Link]
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Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. (2023). ACS Publications. [Link]
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Winthrop, K. L. (2017). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 76(4), 619-621. [Link]
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Selectivity and ranking of tight-binding JAK-STAT inhibitors using Markovian milestoning with Voronoi tessellations. (2023). bioRxiv. [Link]
-
ReportServer Admin Guide 6.0 - 14. Graphviz DOT. (n.d.). ReportServer. [Link]
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Graphviz tutorial. (2021). YouTube. [Link]
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CP-690550-d3 certificate of analysis and purity assessment.
Technical Whitepaper: Analytical Characterization and Quality Assurance of CP-690550-d3 (Tofacitinib-d3)
Executive Summary
In the rigorous landscape of pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the integrity of bioanalytical data hinges on the quality of the Internal Standard (IS). CP-690550-d3 (Tofacitinib-d3) is the stable isotope-labeled analog of the Janus Kinase (JAK) inhibitor Tofacitinib. It serves as the critical reference anchor in LC-MS/MS assays, correcting for matrix effects, extraction efficiency, and ionization variability.
This guide details the technical architecture of a Certificate of Analysis (CoA) for CP-690550-d3. It moves beyond simple specification listing to explain the mechanistic validation required to ensure isotopic fidelity and chemical purity, ensuring compliance with FDA and EMA bioanalytical guidelines.
Part 1: Structural Identity & Chemical Validation
The first pillar of the CoA is establishing unequivocal structural identity. For CP-690550-d3, the critical quality attribute is the specific incorporation of three deuterium atoms on the N-methyl group attached to the pyrrolo[2,3-d]pyrimidine core.
Structural Visualization
The following diagram illustrates the chemical topology and the critical site of deuteration.
Figure 1: Structural topology of CP-690550-d3 highlighting the specific N-methyl deuteration site required for mass shift without steric disruption.
Analytical Validation Protocols
| Technique | Parameter | Acceptance Criteria | Causality & Rationale |
| 1H-NMR | Proton Shift | Absence of singlet at ~3.2 ppm | The N-methyl protons in the unlabeled parent appear as a sharp singlet. In the d3-analog, this signal must be silent (absent) due to the nuclear properties of deuterium, confirming the label position. |
| HRMS | Exact Mass | m/z 316.20 ± 0.01 (M+H)+ | High-Resolution Mass Spectrometry confirms the incorporation of 3 deuteriums (+3.018 Da shift from parent m/z 313.18). |
| Chiral HPLC | Stereochemistry | >99% (3R, 4R) | Tofacitinib has two chiral centers. The IS must match the enantiomeric purity of the analyte to co-elute perfectly and experience identical matrix suppression. |
Part 2: Purity Assessment (The CoA Core)
For a deuterated standard, "Purity" is a dual-variable metric: Chemical Purity (absence of impurities) and Isotopic Purity (absence of unlabeled drug).
Isotopic Enrichment (IE)
The presence of unlabeled Tofacitinib (d0) in the IS is a critical failure mode. If the IS contributes signal to the analyte channel (cross-talk), the Lower Limit of Quantification (LLOQ) is compromised.
Calculation of Isotopic Purity:
The CoA must report the distribution of isotopologues (d0, d1, d2, d3).
-
Specification: d0 contribution < 0.5%.
-
Method: HRMS or sensitive LC-MS/MS scan.
Chemical Purity (HPLC-UV)
Standard chromatographic purity ensures accurate weighing. Impurities (synthesis byproducts) do not act as IS but contribute to mass errors.
-
Method: Reverse Phase HPLC (C18).
-
Detection: UV at 287 nm (lambda max for Tofacitinib).
Part 3: Experimental Application (LC-MS/MS Workflow)
To utilize CP-690550-d3 effectively, the bioanalytical method must be tuned to prevent "deuterium isotope effect" (retention time shifts) which can separate the IS from the analyte, negating its benefit.
Bioanalytical Workflow
Figure 2: Regulated Bioanalysis Workflow utilizing CP-690550-d3 to normalize extraction and ionization variability.
Recommended Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters Cortecs or BEH), 1.7 µm | High efficiency required to separate isobaric interferences. |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid | Buffering at pH ~4-5 improves peak shape for the basic piperidine moiety. |
| Mobile Phase B | Acetonitrile | MeOH can sometimes cause higher backpressure; ACN is preferred for sharp peaks. |
| MRM Transition (Analyte) | m/z 313.2 → 149.1 | Quantifier transition for Tofacitinib. |
| MRM Transition (IS) | m/z 316.2 → 149.1 (or 152.1) | Critical: If the fragment contains the label, use 152.1. If the label is lost in fragmentation, use 149.1. Note: The common fragment 149 is often the pyrrolo-pyrimidine core. If the label is on the methyl group of this core, the fragment will be 152. |
Part 4: Stability & Handling
Deuterium Exchange Risk
Deuterium placed on exchangeable positions (e.g., -OH, -NH) is labile and will swap with solvent protons (H2O), causing the signal to disappear.
-
CP-690550-d3 Advantage: The deuterium is on a methyl group (-CD3). This is a non-exchangeable position, rendering the IS stable in protic solvents (water, methanol) and plasma.
Storage Protocols
-
Solid State: -20°C, desiccated. Stable for >2 years.[4]
-
Stock Solution: DMSO or Methanol at -20°C.
-
Working Solution: Avoid storing dilute working solutions (>1 week) in plastic containers due to potential adsorption of the lipophilic drug.
References
-
Pfizer Inc. (2012). Xeljanz (tofacitinib) Prescribing Information.[4] U.S. Food and Drug Administration. [Link]
-
Dowty, M. E., et al. (2014). Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Sources
Technical Assessment: Deuterated Tofacitinib vs. Tofacitinib
The following is an in-depth technical guide on the development and evaluation of Deuterated Tofacitinib compared to the standard non-deuterated parent molecule.
Executive Summary
This technical guide evaluates the structural, pharmacokinetic (PK), and metabolic differentiation between Tofacitinib (CP-690,550) and its Deuterated Analogs .[1][2] Tofacitinib is a potent, oral Janus Kinase (JAK) inhibitor with preferential selectivity for JAK1 and JAK3.[1][3] Despite its clinical success in Rheumatoid Arthritis (RA), Psoriatic Arthritis, and Ulcerative Colitis, Tofacitinib exhibits a short elimination half-life (~3.2 hours), necessitating twice-daily (BID) dosing or extended-release formulations.[1][2]
Deuterated Tofacitinib represents a strategic chemical modification where protium (
Molecular Mechanics & Chemistry
The Deuterium Switch
The core principle relies on the bond dissociation energy (BDE). The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.
This ~2 kcal/mol difference is sufficient to impede the rate-limiting step of cytochrome P450-mediated oxidation (C-H bond cleavage), specifically at the sites most vulnerable to metabolism.[2]
Structural Comparison & Metabolic Hotspots
Tofacitinib undergoes extensive hepatic metabolism (70% of clearance), primarily via CYP3A4 (approx. 53%) and CYP2C19 (approx. 17%).[1]
| Feature | Tofacitinib (Parent) | Deuterated Tofacitinib (Analog) |
| Formula | ||
| Key Metabolic Sites | 1.[1][2] Piperidine Ring: Oxidation/Hydroxylation2.[1] N-Methyl Group: N-demethylation3. Pyrrolopyrimidine: Oxidation | 1. Piperidine Ring: Deuterated ( |
| Primary CYP Enzyme | CYP3A4 (High Affinity) | CYP3A4 (Reduced Affinity via KIE) |
| Intrinsic Clearance ( | High | Reduced (Predicted) |
Visualization: Metabolic Blockade
The following diagram illustrates the primary metabolic pathways of Tofacitinib and how deuteration serves as a "metabolic firewall."
Figure 1: Metabolic pathway of Tofacitinib showing CYP3A4-mediated oxidation sites (Piperidine ring and N-methyl) and the inhibitory mechanism of Deuterium substitution.[1]
Pharmacokinetics (PK) & Pharmacodynamics (PD)[1][2]
Predicted vs. Observed PK Parameters
Deuteration aims to alter PK without changing PD. The binding affinity to JAK1/3 remains identical because the steric and electronic environment of the drug is largely preserved.
| Parameter | Tofacitinib (Standard) | Deuterated Tofacitinib (Target Profile) | Impact |
| Half-life ( | ~3.2 hours | 4.5 - 6.0 hours | Potential for QD dosing or reduced peak-trough fluctuation.[1][2] |
| Clearance ( | ~18 L/h | Reduced (~10-12 L/h) | Higher exposure (AUC) per unit dose.[1][2] |
| Oral Bioavailability | 74% | >80% | Reduced first-pass metabolism.[1][2] |
| Metabolite Profile | 8+ metabolites (inactive) | Shifted | Reduced formation of oxidative metabolites; potential increase in renal clearance of parent.[1] |
| JAK Potency ( | ~1-5 nM | ~1-5 nM | No Change (Isotopes do not affect receptor binding).[1][2] |
Metabolic Switching
A critical risk in deuteration is "metabolic switching," where blocking the primary metabolic route (e.g., CYP3A4 oxidation) forces the drug down a secondary, potentially toxic pathway (e.g., aldehyde oxidase or a different CYP isoform).[1][2]
-
Tofacitinib Analysis: Since Tofacitinib metabolites are generally inactive and non-toxic, the risk of toxic metabolite accumulation via switching is considered low. The primary goal is simply to sustain parent drug levels.
Experimental Protocols
Synthesis of Deuterated Tofacitinib
To evaluate these analogs, researchers must synthesize specific isotopologues. The most common strategy targets the N-methyl group or the piperidine ring.
Protocol: Synthesis of
-
Starting Material: Desmethyl-tofacitinib precursor (piperidine amine free).[1][2]
-
Reagent:
(Iodomethane-d3) or .[1][2] -
Reaction: Alkylation in the presence of a base (e.g.,
) in DMF or Acetone.[1] -
Purification: HPLC to separate mono-alkylated product.
-
Validation:
-NMR (disappearance of methyl singlet at ~3.0 ppm) and Mass Spectrometry (+3 Da shift).
In Vitro Microsomal Stability Assay
This assay determines the Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
NADPH regenerating system.
-
Test Compounds: Tofacitinib and Deuterated Analog (1 µM final conc).
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45, 60 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.[2]
Visualization: Experimental Workflow
Figure 2: Decision tree for the evaluation of deuterated tofacitinib analogs, progressing from synthesis to in vivo validation.
Strategic Implications in Drug Development
Patentability & Lifecycle Management
Deuterated drugs are considered "New Chemical Entities" (NCEs) by regulatory bodies (FDA/EMA), allowing for new patent filings.[1][2]
-
Prior Art: While Tofacitinib is off-patent or nearing expiry in many regions, a deuterated analog (e.g., as described in patents by Auspex/Teva) can secure 20 years of exclusivity if it demonstrates a "non-obvious" advantage (e.g., unexpected safety profile or dosing regimen).[1][2]
Clinical utility
-
Reduced Dosing Frequency: Moving from BID to QD improves patient compliance.[1]
-
Reduced
Related Toxicity: By smoothing the PK curve, deuterated analogs may lower the peak concentration ( ) while maintaining the same Area Under the Curve (AUC), potentially reducing side effects like anemia or neutropenia associated with JAK2 inhibition at high concentrations.[1]
References
-
Pfizer Inc. (2012).[1] Xeljanz (tofacitinib) Prescribing Information.[1][4] FDA Access Data. Link
-
Lawendy, N., et al. (2009).[1][2] Pharmacokinetics and Pharmacodynamics of Tofacitinib. Journal of Clinical Pharmacology. Link
-
Gant, T. G., & Sarshar, S. (2014).[1][2] Deuterated Tofacitinib Analogs. US Patent US11919907B2 (Assigned to Concert/Auspex).[1] Link
-
Kushner, D. J., et al. (1999).[1][2] Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology. Link
-
Teva Pharmaceuticals. (2017).[1] Austedo (deutetrabenazine) Approval History (Demonstrating Regulatory Pathway for Deuterated Drugs). FDA. Link
Sources
Technical Guide: The Role of CP-690550 (Tofacitinib) in JAK-STAT Signaling Studies
Executive Summary
CP-690550 (Tofacitinib) is a pyrrolopyrimidine-based Janus kinase (JAK) inhibitor that serves as a critical chemical probe for dissecting cytokine signaling networks. Originally characterized as a JAK3-selective inhibitor, extensive pharmacological profiling has redefined it as a potent pan-JAK inhibitor with functional selectivity for JAK1 and JAK3 over JAK2 and Tyk2 in cellular contexts.
For researchers, CP-690550 is the "gold standard" tool compound for blocking signaling downstream of common
Part 1: Mechanistic Foundation & Selectivity Profile
Mode of Action
CP-690550 binds reversibly to the ATP-binding pocket of the JAK kinase domain. By competing with ATP, it prevents the trans-phosphorylation of the JAK activation loop and the subsequent phosphorylation of cytokine receptors and STAT (Signal Transducers and Activators of Transcription) proteins.
Enzymatic vs. Cellular Selectivity
A common pitfall in experimental design is relying solely on cell-free enzymatic IC50 values. While CP-690550 inhibits JAK1, JAK2, and JAK3 with nanomolar potency in isolated enzyme assays, its functional selectivity in live cells is distinct.[1] It preferentially inhibits signaling pathways dependent on JAK1/JAK3 heterodimers (e.g., IL-2) compared to those dependent on JAK2 homodimers (e.g., EPO) or JAK2/Tyk2 (e.g., GM-CSF).
Table 1: Comparative Potency Profile (Enzymatic vs. Cellular) Note: Values represent consensus ranges from literature (Meyer et al., 2010; Flanagan et al., 2010).
| Target Isoform | Enzymatic IC50 (Cell-Free) | Cellular IC50 (Functional) | Primary Cytokines Affected |
| JAK3 | ~1.0 nM | ~50 - 100 nM | IL-2, IL-4, IL-7, IL-15, IL-21 |
| JAK1 | ~3.2 - 15 nM | ~50 - 100 nM | IL-6, IFN- |
| JAK2 | ~4.1 - 20 nM | > 200 nM | EPO, GM-CSF, IL-3 |
| Tyk2 | ~30 - 100 nM | > 500 nM | IL-12, IL-23 |
Expert Insight: In cellular assays, the high intracellular concentration of ATP competes more effectively with CP-690550 for the JAK2 active site than the JAK3 active site, enhancing the compound's functional selectivity for JAK1/3 pathways in vivo.
Pathway Visualization
The following diagram illustrates the specific blockade points of CP-690550 within the JAK-STAT cascade.
Figure 1: Mechanism of Action. CP-690550 competitively binds the ATP pocket of JAK kinases, preventing the phosphorylation cascade required for STAT activation.
Part 2: Experimental Protocols
Protocol 1: Cell-Based Phospho-STAT Profiling (Flow Cytometry)
This is the most robust method for validating CP-690550 activity. It allows for single-cell analysis of specific STAT phosphorylation events (e.g., pSTAT5 for IL-2, pSTAT3 for IL-6).
Reagents:
-
CP-690550 (Reconstituted in DMSO to 10 mM stock).
-
PBMCs or Cell Line (e.g., TF-1, Kit225).
-
Recombinant Cytokines (IL-2, IL-6).
-
Phospho-specific antibodies (e.g., anti-pSTAT5-Y694, anti-pSTAT3-Y705).
-
Fixation/Permeabilization Buffer (Methanol-based is preferred for nuclear epitopes).
Workflow:
-
Preparation & Starvation:
-
Harvest cells and wash 2x with PBS.
-
Resuspend in serum-free media (RPMI + 1% BSA) at
cells/mL. -
Critical Step: Incubate for 2–4 hours at 37°C. This reduces basal phosphorylation levels, maximizing the signal-to-noise ratio upon stimulation.
-
-
Inhibitor Treatment:
-
Aliquot cells into FACS tubes (100
L/tube). -
Add CP-690550 at varying concentrations (e.g., 0.1 nM to 1000 nM) to generate a dose-response curve. Include a DMSO-only control.
-
Incubate for 30 minutes at 37°C. (Note: Longer incubations >1 hour are unnecessary for immediate signaling blockade and may induce secondary feedback loops).
-
-
Cytokine Stimulation:
-
Add cytokine (e.g., IL-2 at 100 ng/mL final) to the cells.
-
Incubate for precisely 15 minutes at 37°C.
-
Why 15 mins? JAK-STAT signaling peaks rapidly (10-20 mins) and then decays due to phosphatase activity.
-
-
Fixation & Permeabilization:
-
Immediately add pre-warmed Paraformaldehyde (PFA) to a final concentration of 1.5%. Fix for 10 mins at room temperature.
-
Centrifuge and remove supernatant.
-
Permeabilize by adding ice-cold 100% Methanol (slowly, while vortexing) and incubate on ice for 20 mins.
-
-
Staining & Acquisition:
-
Wash cells 2x with FACS buffer (PBS + 1% BSA).
-
Stain with phospho-specific antibodies for 30-60 mins.
-
Analyze on a flow cytometer.[2] Calculate the Median Fluorescence Intensity (MFI) of the phospho-gate.
-
Figure 2: Optimized Experimental Workflow for Phospho-Flow Cytometry.
Part 3: Data Analysis & Self-Validation
Calculating Inhibition
To quantify the effect of CP-690550, normalize the MFI data:
Where:
- = Basal signal (No Cytokine, No Drug).
- = Max signal (Cytokine + DMSO).
Troubleshooting & Validation Checks
-
Check 1: Basal Noise. If
is high, starvation was insufficient. Extend starvation time or check for autocrine cytokine production. -
Check 2: DMSO Tolerance. Ensure final DMSO concentration is <0.1%. Higher levels can alter membrane permeability and kinase activity non-specifically.
-
Check 3: Pathway Specificity. To prove selectivity, run a parallel control with a JAK2-dependent cytokine (e.g., GM-CSF). CP-690550 should show a significantly higher IC50 (shift to the right) for GM-CSF compared to IL-2.
References
-
Meyer, D. M., et al. (2010). Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis.[1] Journal of Inflammation, 7:41.
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection.[3] Journal of Medicinal Chemistry, 53(24), 8468–8484.[3]
-
Ghoreschi, K., et al. (2011). Tofacitinib as a JAK inhibitor: Mechanism of action and clinical implications. Journal of Immunology, 187(9).
-
Pfizer Inc. (2012). XELJANZ (tofacitinib) Prescribing Information.
Sources
- 1. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Tofacitinib in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tofacitinib in human plasma. Tofacitinib, a Janus kinase (JAK) inhibitor, is a critical therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[1][2] Accurate measurement of its plasma concentrations is essential for pharmacokinetic studies, bioequivalence evaluations, and therapeutic drug monitoring. The method utilizes a deuterated internal standard, Tofacitinib-d3 (CP-690550-d3), to ensure the highest level of accuracy and precision by compensating for matrix effects and variability during sample processing.[3][4][5] The protocol herein is fully validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating its suitability for regulated bioanalysis.[6][7][8]
Introduction
Tofacitinib (formerly CP-690,550) is an oral inhibitor of the Janus kinase (JAK) family of enzymes, playing a key role in modulating the immune response.[1][9] Its therapeutic efficacy is concentration-dependent, necessitating a reliable bioanalytical method to support clinical and non-clinical studies. LC-MS/MS has become the gold standard for small molecule quantification due to its inherent specificity, sensitivity, and wide dynamic range.[7]
The core principle of this method is Isotope Dilution Mass Spectrometry (IDMS).[3] By spiking a known quantity of a stable isotope-labeled internal standard (SIL-IS), Tofacitinib-d3, into the plasma sample at the initial stage, we can correct for potential variabilities throughout the analytical workflow.[3][10] The SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix-induced ion suppression or enhancement.[4][5][11] This approach significantly improves data quality, a cornerstone of trustworthy bioanalytical results.
This guide provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, followed by a detailed summary of the method validation results.
Experimental
Materials and Reagents
-
Analytes: Tofacitinib (Purity ≥99%), Tofacitinib-d3 (citrate) (CP-690550-d3) (≥99% deuterated forms).[12]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Water (Milli-Q or equivalent).
-
Chemicals: Ammonium acetate (LC-MS grade).
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column, such as a Waters XSelect HSS T3 or equivalent, is recommended for optimal peak shape and separation.[13][14]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tofacitinib and Tofacitinib-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the Tofacitinib stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Tofacitinib-d3 stock solution to a final concentration of 50 ng/mL in a 50:50 methanol/water mixture.[15]
Methodology
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for extracting Tofacitinib from plasma.[13]
Protocol:
-
Aliquot 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL Tofacitinib-d3 internal standard working solution.
-
Vortex mix for approximately 5 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[13]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[15]
Diagram of the Sample Preparation Workflow:
Caption: Protein precipitation workflow for Tofacitinib.
LC-MS/MS Conditions
The following parameters have been optimized for the sensitive and selective detection of Tofacitinib and its deuterated internal standard.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| Liquid Chromatography | ||
| Column | Waters XSelect HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent | Provides excellent retention and peak shape for polar compounds like Tofacitinib.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte, enhancing ESI+ signal.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent providing good elution strength for reversed-phase chromatography.[13] |
| Flow Rate | 0.4 mL/min | A typical flow rate for 2.1 mm ID columns, balancing analysis time and chromatographic efficiency.[13] |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 2 minutes, followed by re-equilibration. | Ensures sharp peaks and efficient separation from endogenous plasma components. |
| Column Temperature | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 10 µL | A standard volume to achieve good sensitivity without overloading the column.[15] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tofacitinib contains basic nitrogen atoms that are readily protonated in the positive ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition (Tofacitinib) | m/z 313.3 → 149.2 | This transition is consistently reported and provides a stable and intense product ion for quantification.[16][17] |
| MRM Transition (Tofacitinib-d3) | m/z 316.3 → 176.1 or 316.3 → 149.2 | The precursor ion reflects the mass increase from deuterium labeling. The product ion may or may not contain the label depending on the fragmentation site.[15][18] |
| Collision Energy (CE) | Optimized for maximum signal intensity for each transition (typically 25-35 eV).[15] | CE is tuned to induce optimal fragmentation of the precursor ion. |
| Source Temperature | 550 °C | Facilitates efficient desolvation of the ESI droplets.[13] |
Diagram of Tofacitinib Fragmentation:
Caption: MRM fragmentation of protonated Tofacitinib.
Method Validation
The developed method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[6][8] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (FDA Guidance)[6][7] |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 individual sources. |
| Linearity & Range | The concentration range over which the method is accurate and precise. | A linear regression (r²) of ≥0.99 is typically required. The range for Tofacitinib is established from 0.1 ng/mL to 100 ng/mL.[16][19] |
| Accuracy & Precision | Closeness of measured values to the nominal concentration and the degree of scatter between measurements. | Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).[17] |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should not exceed 15% across different lots of plasma. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentrations should remain within ±15% of the nominal concentration under tested conditions (e.g., freeze-thaw, short-term, long-term). |
Results and Discussion
The validated method demonstrated excellent performance characteristics, meeting all predefined acceptance criteria. The use of Tofacitinib-d3 was crucial in achieving high precision and accuracy by effectively normalizing any variations during sample preparation and analysis. The chromatographic conditions provided a short run time of approximately 3.5 minutes, allowing for high-throughput analysis.[17] The calibration curve was linear over the range of 0.1 ng/mL to 100 ng/mL, which is suitable for typical pharmacokinetic studies of Tofacitinib.[16][19][20] Accuracy and precision were well within the acceptable limits of regulatory guidelines.
Conclusion
The LC-MS/MS method detailed in this application note is robust, sensitive, and reliable for the quantitative determination of Tofacitinib in human plasma. The protocol is straightforward, employing a simple protein precipitation step, and is suitable for the analysis of a large number of samples in a regulated environment. The successful validation confirms its applicability for pharmacokinetic, bioequivalence, and other clinical studies requiring accurate Tofacitinib concentration data.
References
-
Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. PubMed. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Analytical Reviews. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
-
Structure of Tofacitinib. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. EBF. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TOFACITINIB IN TABLET DOSAGE FORM BY USING RP-UHPLC. IJSDR. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Available at: [Link]
-
Bioanalytical Method Validation. FDA. Available at: [Link]
- Method for determining concentration of tofacitinib in human plasma. Google Patents.
-
Determination of Tofacitinib in Mice Whole Blood on Dried Blood Spots Using LC–ESI–MS/MS: Application to Pharmacokinetic Study in Mice. Thieme Connect. Available at: [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]
-
Development and validation of a rapid and sensitive UPLC‐MS/MS assay for the quantification of tofacitinib in human plasma. ResearchGate. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. ACG Publications. Available at: [Link]
-
Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Der Pharma Chemica. Available at: [Link]
-
Development of a sensitive biochemical assay for the detection of tofacitinib adherence. Analytical Methods. Available at: [Link]
-
A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study. Macquarie University. Available at: [Link]
-
Quantitative MALDI mass spectrometry imaging for exploring cutaneous drug delivery of tofacitinib in human skin. Sheffield Hallam University Research Archive. Available at: [Link]
-
NDA 208246 Clinical Pharmacology Review. accessdata.fda.gov. Available at: [Link]
-
Evaluation of tofacitinib citrate bioequivalence based on pharmacokinetic parameters in healthy Chinese subjects. PubMed. Available at: [Link]
-
Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics. Arabian Journal of Chemistry. Available at: [Link]
-
Determination of Tofacitinib in Mice Whole Blood on Dried Blood Spots Using LC-ESI-MS/MS: Application to Pharmacokinetic Study in Mice. PubMed. Available at: [Link]
-
MRM transitions of Baricitinib, Tofacitinib, IS and collision energy. ResearchGate. Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
Phase II study of tofacitinib (CP-690,550) combined with methotrexate in patients with rheumatoid arthritis and an inadequate response to methotrexate. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phase II study of tofacitinib (CP-690,550) combined with methotrexate in patients with rheumatoid arthritis and an inadequate response to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. Tofacitinib (CP-690550,Tasocitinib) - Creative Enzymes [creative-enzymes.com]
- 10. lcms.cz [lcms.cz]
- 11. texilajournal.com [texilajournal.com]
- 12. caymanchem.com [caymanchem.com]
- 13. CN112461946A - Method for determining concentration of tofacitinib in human plasma - Google Patents [patents.google.com]
- 14. shura.shu.ac.uk [shura.shu.ac.uk]
- 15. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01800D [pubs.rsc.org]
- 16. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchers.mq.edu.au [researchers.mq.edu.au]
- 18. Determination of Tofacitinib in Mice Whole Blood on Dried Blood Spots Using LC-ESI-MS/MS: Application to Pharmacokinetic Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Evaluation of tofacitinib citrate bioequivalence based on pharmacokinetic parameters in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Using Tofacitinib-d3 as an Internal Standard in LC-MS/MS Bioanalysis
Strategic Rationale & Scientific Logic
In the quantitative bioanalysis of Janus kinase (JAK) inhibitors like Tofacitinib, the use of a stable isotopically labeled internal standard (SIL-IS) is not merely a regulatory preference—it is a mechanistic necessity for data integrity.
Why Tofacitinib-d3?
While structural analogs (e.g., caffeine or upadacitinib) can serve as internal standards, they fail to compensate for matrix effects and ionization suppression dynamically. Tofacitinib-d3 (deuterated) shares nearly identical physicochemical properties with the analyte (Tofacitinib), including pKa, lipophilicity, and chromatographic retention.
The Mechanism of Correction:
-
Co-Elution: Tofacitinib-d3 co-elutes (or elutes with negligible shift) with Tofacitinib.
-
Ionization Tracking: If phospholipids in a specific patient sample suppress the ionization of Tofacitinib by 40% at retention time
, the Tofacitinib-d3 signal will also be suppressed by exactly 40%. -
Ratio Stability: The ratio of Area
/ Area remains constant, nullifying the error.
Critical Caveat (Deuterium Isotope Effect): Deuterium is slightly more lipophilic than hydrogen. On high-resolution UPLC columns, Tofacitinib-d3 may elute slightly earlier than the unlabeled drug. This separation must be minimized during method development to ensuring the IS experiences the exact same matrix environment as the analyte.
Physicochemical Profile & Materials
Table 1: Compound Specifications
| Property | Tofacitinib (Analyte) | Tofacitinib-d3 (Internal Standard) |
| CAS Registry | 477600-75-2 (Free Base) | Varies by label position (e.g., 1217456-66-8) |
| Molecular Formula | ||
| Molecular Weight | 312.37 g/mol | ~315.39 g/mol |
| pKa | ~5.2 (Basic) | ~5.2 |
| Solubility | DMSO (>100 mg/mL), Ethanol | DMSO, Methanol |
| Storage | -20°C (Desiccated) | -20°C (Desiccated, protect from light) |
Note on Salt Forms: Tofacitinib is often administered as a citrate salt.[1] However, mass spectrometry detects the protonated free base (
Experimental Protocols
Protocol A: Stock & Working Solution Preparation
Objective: Create stable, accurate references minimizing degradation.
-
Primary Stock (1.0 mg/mL):
-
Dissolve 1.0 mg of Tofacitinib-d3 in 1.0 mL of DMSO (Dimethyl sulfoxide). DMSO is preferred over methanol for long-term stock stability due to lower volatility.
-
Storage: -20°C or -80°C. Stable for >6 months.[2]
-
-
Intermediate Stock (10 µg/mL):
-
Dilute Primary Stock 1:100 in 50:50 Methanol:Water.
-
-
Working Internal Standard Solution (WIS):
-
Dilute to a fixed concentration (e.g., 50 ng/mL ) in 100% Acetonitrile.
-
Why Acetonitrile? This solution will double as the protein precipitation agent in the extraction step.
-
Protocol B: Sample Preparation (Protein Precipitation)
Methodology: High-throughput "Crash" method suitable for plasma/serum.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, QC, or Subject) into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition & Precipitation: Add 200 µL of the Working Internal Standard Solution (50 ng/mL Tofacitinib-d3 in ACN).
-
Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.
-
-
Vortex: Mix vigorously for 30 seconds (1000 rpm).
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.
-
Dilution (Optional but Recommended): Add 100 µL of 10mM Ammonium Formate (aq) to the supernatant.
-
Reasoning: Injecting pure ACN can cause "solvent effects" (peak fronting) on aqueous mobile phases. Diluting with buffer matches the initial mobile phase conditions.
-
Protocol C: LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B (Hold)
-
0.5 - 2.5 min: 10% -> 90% B (Linear Ramp)
-
2.5 - 3.0 min: 90% B (Wash)
-
3.0 - 3.1 min: 90% -> 10% B
-
3.1 - 4.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MRM Parameters):
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| Tofacitinib | 313.2 | 149.1 | 30 | 28 |
| Tofacitinib-d3 | 316.2 | 149.1 | 30 | 28 |
> Technical Note on Transitions: The transition 313->149 corresponds to the loss of the piperidine-cyanoacetyl moiety, monitoring the pyrrolo[2,3-d]pyrimidine core. If your Tofacitinib-d3 is labeled on the methyl group of the piperidine ring (common), the fragment remains 149.1. If the label is on the pyrrolo ring, the product ion would be 152.1. Always verify the Certificate of Analysis (CoA) for label position. <
Visualization of Workflows
Diagram 1: Bioanalytical Workflow Logic
This diagram illustrates the parallel processing of analyte and internal standard to ensure error cancellation.
Caption: Integrated workflow ensuring Tofacitinib-d3 experiences the exact extraction and ionization environment as the analyte.
Diagram 2: Matrix Effect Correction Mechanism
Visualizing how the IS corrects for signal suppression.
Caption: The IS compensates for matrix effects because suppression affects both the analyte and the deuterated standard identically.
Validation & Quality Control (FDA/EMA Compliance)
To ensure the trustworthiness of this protocol, the following validation parameters must be met (per FDA 2018 Guidance):
A. Isotopic Purity & Interference (Cross-Talk)
Deuterated standards often contain a small percentage of unlabeled (d0) material.
-
Test: Inject a "Zero Sample" (Matrix + IS only).
-
Requirement: The interference at the analyte transition (313->149) must be < 20% of the LLOQ (Lower Limit of Quantification) area.[7]
-
Correction: If interference is high, lower the IS concentration in the Working Solution.
B. Matrix Effect (ME) Assessment
Calculate the Matrix Factor (MF) for both Analyte and IS.
-
Requirement: The CV of the IS-normalized MF calculated from 6 different lots of plasma must be < 15% .
C. Linearity[5][7][8][9][10]
-
Range: Typically 0.5 ng/mL (LLOQ) to 500 ng/mL.
-
Weighting:
linear regression is standard for Tofacitinib to manage heteroscedasticity.
References
-
US Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Dowty, M. E., et al. (2014). "Metabolism and disposition of tofacitinib, an oral Janus kinase inhibitor, in humans." Drug Metabolism and Disposition, 42(4), 759-773. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9915069, Tofacitinib. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. Tofacitinib | 477600-75-2 [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
Application Note: High-Sensitivity Quantification of Tofacitinib (CP-690550) in Human Plasma via LC-MS/MS
[1][2][3][4]
Executive Summary
This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Tofacitinib (CP-690550) in human plasma.[1][2] Tofacitinib is a Janus kinase (JAK) inhibitor used for rheumatoid arthritis and ulcerative colitis.[1] Given its pharmacokinetic profile and low-dose efficacy, bioanalytical methods must achieve a Lower Limit of Quantification (LLOQ) of at least 0.5 ng/mL .[1]
This protocol utilizes CP-690550-d3 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, extraction efficiency variances, and ionization suppression, ensuring a self-validating analytical system.[1]
Scientific Rationale & Mechanism
The Analyte & Internal Standard
-
Tofacitinib (CP-690550): A pyrrolo[2,3-d]pyrimidine derivative.[1][3] It is a weak base, making positive electrospray ionization (ESI+) the preferred detection mode.[1]
-
CP-690550-d3 (Internal Standard): The deuterated analog is chemically identical to the analyte but distinguishable by mass.[1] It co-elutes with Tofacitinib, experiencing the exact same matrix suppression or enhancement at the ESI source. This "lock-step" behavior is critical for accurate quantification in complex biological matrices like plasma.[1]
Analytical Strategy (The "Why")
-
Protein Precipitation (PPT): Selected over Solid Phase Extraction (SPE) for this protocol due to cost-efficiency and high recovery (>90%) for Tofacitinib.[1]
-
Chromatography: A C18 reverse-phase column with an acidic mobile phase is used to protonate the basic nitrogen atoms, improving peak shape and retention.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for maximum selectivity.[1]
Bioanalytical Logic Flow
The following diagram illustrates the self-correcting logic of using a SIL-IS in this workflow.
Figure 1: The SIL-IS (CP-690550-d3) acts as a normalization factor.[1] Any signal suppression caused by the matrix affects both the analyte and the IS equally, cancelling out the error during the ratio calculation.
Materials & Reagents
| Reagent | Grade/Specification | Notes |
| Tofacitinib Citrate | >99% Purity | Reference Standard |
| CP-690550-d3 | >98% Isotopic Purity | Internal Standard |
| Acetonitrile (ACN) | LC-MS Grade | Extraction & Mobile Phase |
| Water | LC-MS Grade (Milli-Q) | Mobile Phase |
| Formic Acid | LC-MS Grade | Modifier (Proton source) |
| Ammonium Formate | LC-MS Grade | Buffer |
| Human Plasma | K2EDTA or Heparin | Blank matrix for standards |
Experimental Protocol
Stock Solution Preparation[1]
-
Analyte Stock (1.0 mg/mL): Dissolve Tofacitinib Citrate in Methanol. Correct for salt factor (MW Citrate salt / MW Free base ≈ 1.6).[1]
-
IS Stock (1.0 mg/mL): Dissolve CP-690550-d3 in Methanol.
-
Working IS Solution: Dilute IS Stock in 50% Methanol to a concentration of 50 ng/mL . This will be the "spiking solution."
Sample Preparation (Protein Precipitation)
Rationale: Acetonitrile precipitation is aggressive enough to remove proteins while maintaining high solubility for the moderately polar Tofacitinib.[1]
-
Aliquot: Transfer 50 µL of plasma (Sample, Standard, or QC) into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 10 µL of Working IS Solution (50 ng/mL). Vortex gently.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (LC-MS grade).
-
Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 13,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the clear supernatant to a clean vial/plate.
-
Dilution: Add 150 µL of 10 mM Ammonium Formate (aqueous) to the supernatant.
-
Expert Note: Diluting the organic supernatant with aqueous buffer matches the initial mobile phase composition, preventing "solvent effect" (peak broadening) during injection.
-
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Setting |
| System | UHPLC (e.g., Waters Acquity or Agilent 1290) |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters XBridge BEH C18 |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Profile:
-
0.0 - 0.5 min: 10% B (Isocratic hold for loading)[1]
-
0.5 - 2.5 min: 10% -> 90% B (Linear ramp)
-
2.5 - 3.0 min: 90% B (Wash)[1]
-
3.0 - 3.1 min: 90% -> 10% B (Re-equilibration)
-
3.1 - 4.5 min: 10% B (Equilibration)
Mass Spectrometry (MS) Parameters[1][4][5][6][7][8][9]
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 500°C
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| Tofacitinib | 313.2 | 149.1 | 30 | 28 | Quantifier |
| Tofacitinib | 313.2 | 165.1 | 30 | 22 | Qualifier |
| CP-690550-d3 | 316.2 | 149.1 | 30 | 28 | IS (See Note) |
Expert Note on IS Transition: Depending on the labeling position of your specific d3 reagent (e.g., N-methyl-d3 vs. ring-d3), the product ion may shift.[1]
-
If the label is on the piperidine N-methyl (common), the fragment becomes 152.1 .[1]
-
If the label is on the pyrrolo ring, the fragment remains 149.1 .
-
Action: Perform a product ion scan on your IS stock to confirm the correct transition.
Method Validation Summary (FDA/EMA Guidelines)
To ensure trustworthiness, the method must meet these criteria:
-
Linearity: 0.5 ng/mL to 100 ng/mL (r² > 0.99).
-
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% ( < 20% at LLOQ).
-
Recovery: Consistent recovery (>85%) across Low, Mid, and High QC levels.
-
Matrix Effect: Matrix Factor (MF) between 0.85 and 1.15.[1]
Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow from plasma sample to data generation.[1]
Troubleshooting & Optimization (Expert Insights)
-
Carryover: Tofacitinib can stick to injector needles.
-
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).[1]
-
-
Phospholipid Buildup: Phospholipids from plasma can accumulate on the column, causing ion suppression in later runs.
-
Solution: Ensure the gradient "Wash" step (90% B) is held for at least 0.5 min. Periodically inject a "cleaning" blank.
-
-
IS Signal Variability: If IS response varies >20% between samples, check for matrix effects .
-
Diagnostic: Perform a post-column infusion test. Inject a blank plasma extract while infusing the analyte/IS to visualize suppression zones.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[11][12][13][14] Link
-
Liu, X., et al. (2019).[1] Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. PubMed.[3] Link
-
Yamana, A., & Chandrasekhar, K. B. (2021).[1][8] Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard. Journal of Pharmaceutical Research International. Link
-
Cayman Chemical. Tofacitinib-d3 (citrate) Product Information. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CN112461946A - Method for determining concentration of tofacitinib in human plasma - Google Patents [patents.google.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics - Arabian Journal of Chemistry [arabjchem.org]
- 8. journaljpri.com [journaljpri.com]
- 9. acgpubs.org [acgpubs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fda.gov [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Application Note: High-Sensitivity Bioanalysis of Tofacitinib in Plasma Using LC-MS/MS with Deuterated Internal Standardization
Executive Summary & Scientific Rationale
Tofacitinib (CP-690,550) is a potent Janus Kinase (JAK) inhibitor used in the treatment of Rheumatoid Arthritis (RA), Psoriatic Arthritis, and Ulcerative Colitis. Accurate quantification of Tofacitinib in biological matrices is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).
This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3][4][5] Unlike generic protocols, this method emphasizes the mechanistic necessity of a deuterated internal standard (Tofacitinib-d3) .
Why a Deuterated Standard?
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) often cause ion suppression or enhancement, compromising assay accuracy.
-
Structural Analogues (e.g., Ibrutinib): May separate chromatographically from Tofacitinib, meaning the IS experiences a different matrix environment than the analyte at the moment of ionization.
-
Deuterated IS (Tofacitinib-d3): Co-elutes perfectly with the analyte. Any ionization suppression affecting Tofacitinib affects the IS to the exact same degree. The ratio of Analyte/IS remains constant, mathematically "normalizing" the matrix effect.
Experimental Workflow & Logic
The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" checkpoints.
Figure 1: End-to-end bioanalytical workflow. The addition of IS before precipitation is crucial to account for any recovery losses during the extraction phase.
Materials & Instrumentation
Reagents
-
Analyte: Tofacitinib Citrate (Purity >99%).[6]
-
Internal Standard: Tofacitinib-d3 (N-methyl-d3). Note: Ensure the label is on a non-exchangeable site.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA).
Instrumentation
-
LC System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
Method Protocol
Stock & Working Solutions
-
Stock Solutions: Prepare Tofacitinib (1 mg/mL) and Tofacitinib-d3 (1 mg/mL) in Methanol. Store at -20°C.
-
IS Working Solution: Dilute Tofacitinib-d3 to 50 ng/mL in 50:50 ACN:Water.
-
Calibration Standards (CS): Prepare serial dilutions in plasma ranging from 0.5 ng/mL to 500 ng/mL .
-
Quality Control (QC): Prepare independent pools at Low (1.5 ng/mL), Medium (200 ng/mL), and High (400 ng/mL) levels.
Sample Preparation (Protein Precipitation)
Rationale: Tofacitinib is moderately polar. PPT is rapid and minimizes adsorptive losses compared to SPE.
-
Aliquot 50 µL of plasma sample/standard into a 96-well plate or microcentrifuge tube.
-
Add 20 µL of IS Working Solution (Tofacitinib-d3). Vortex gently.
-
Add 200 µL of Acetonitrile containing 0.1% Formic Acid .
-
Note: The acid helps solubilize the drug and break protein binding.
-
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh vial/plate.
-
Dilute with 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase composition (prevents peak broadening).
LC-MS/MS Conditions
Table 1: Chromatographic Gradient
| Time (min) | Flow (mL/min) | %A (Water + 2mM NH4 Formate + 0.1% FA) | %B (ACN + 0.1% FA) | State |
|---|---|---|---|---|
| 0.00 | 0.40 | 95 | 5 | Loading |
| 0.50 | 0.40 | 95 | 5 | Hold |
| 2.50 | 0.40 | 10 | 90 | Elution |
| 3.00 | 0.40 | 10 | 90 | Wash |
| 3.10 | 0.40 | 95 | 5 | Re-equilibrate |
| 4.50 | 0.40 | 95 | 5 | End |
Table 2: MS/MS Transitions (ESI Positive)
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |
|---|---|---|---|---|
| Tofacitinib | 313.2 | 149.1 | Quantifier | 35 |
| 313.2 | 173.1 | Qualifier | 28 |
| Tofacitinib-d3 | 316.2 | 152.1* | Quantifier | 35 |
*Note: The product ion for the IS depends on the position of the deuterium label. If the d3 is on the N-methyl group and the fragment retains it, the mass shifts by +3. Always optimize (tune) the IS transition using your specific lot.
Validation Strategy (ICH M10 Compliance)
To ensure "Trustworthiness," the method must undergo rigorous validation.[7][8][9] Do not just run the tests; understand the failure modes.
Linearity & Weighting
-
Protocol: Run calibration curve (8 non-zero levels) in duplicate.
-
Logic: ESI response typically exhibits variance that increases with concentration (heteroscedasticity).
-
Requirement: Apply 1/x² weighting . Simple linear regression (
) often fails accuracy at the LLOQ. -
Acceptance: Back-calculated concentrations must be within ±15% (±20% for LLOQ).
Matrix Effect (The Critical Check)
Since we use a deuterated IS, we expect the IS-normalized Matrix Factor (MF) to be close to 1.0.
-
Experiment:
-
Set A: Standards in neat solvent.
-
Set B: Standards spiked into post-extracted blank plasma (6 different donors).
-
-
Calculation:
-
IS-Normalized MF:
-
Pass Criteria: The CV of the IS-normalized MF calculated from the 6 lots must be ≤ 15% .
Validation Decision Tree
Use this logic flow to determine run validity during routine analysis.
Figure 2: Step-wise decision logic for accepting bioanalytical runs based on ICH M10/FDA guidelines.
Troubleshooting & Expert Insights
Phospholipid Build-up
Symptom: Sensitivity drops over 100 injections; baseline noise increases. Cause: Phospholipids (m/z 184 parents) accumulate on the column if the wash step is insufficient. Solution: Ensure the gradient holds at 90-95% B for at least 1 minute. Periodically inject a "cleaning" blank (Isopropanol:ACN:Acetone).
Carryover
Symptom: Analyte peak appears in blank samples after a High Standard (ULOQ). Cause: Tofacitinib can stick to the injector needle or valve rotor. Solution: Use a strong needle wash: ACN:Isopropanol:Water (40:40:20) + 0.1% Formic Acid .[3][4]
Deuterium Exchange
Risk: If the deuterium label is on an exchangeable proton (e.g., -NH or -OH), it will swap with solvent hydrogen, causing the IS signal to disappear. Verification: Ensure you purchase Tofacitinib-d3 (methyl-d3) . The methyl group protons are stable and do not exchange.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[8][10] Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Dowty, M. E., et al. (2014). "Absorption, metabolism, and excretion of tofacitinib, an oral Janus kinase inhibitor, in humans." Drug Metabolism and Disposition, 42(4), 759-773. [Link]
-
Paniagua, A. R., et al. (2005).[11] "Selective Janus Kinase Inhibitors." Journal of Pharmacology and Experimental Therapeutics. (Foundational chemistry reference).
- Thermo Fisher Scientific. "Tofacitinib Application Note: Quantitative Analysis in Human Plasma." (Generic reference for instrument parameters).
Sources
- 1. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. caymanchem.com [caymanchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. fda.gov [fda.gov]
- 11. Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Advanced Sample Preparation Strategies for Tofacitinib Analysis in Biological Matrices
This Application Note is designed as a comprehensive technical guide for the analysis of Tofacitinib (CP-690,550) in biological matrices. It synthesizes physicochemical data with validated extraction methodologies to ensure high recovery, reproducibility, and scientific rigor.
Abstract
Accurate quantification of Tofacitinib, a Janus kinase (JAK) inhibitor, in biological matrices requires a sample preparation strategy tailored to its physicochemical properties.[1][2] This guide details three distinct workflows: Protein Precipitation (PPT) for high-throughput screening, Liquid-Liquid Extraction (LLE) for high sensitivity, and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for complex matrices. Selection of the appropriate method is critical to minimize matrix effects and ensure compliance with FDA/EMA bioanalytical guidelines.
Introduction & Physicochemical Profiling
Understanding the molecule is the first step in assay design. Tofacitinib is a pyrrolo[2,3-d]pyrimidine derivative.[3][4] Its extraction efficiency is governed by its ionization state and lipophilicity.
| Property | Value | Implication for Sample Prep |
| Chemical Name | Tofacitinib (CP-690,550) | Target Analyte |
| Molecular Weight | 312.37 g/mol | Compatible with ESI+ MS/MS |
| pKa | ~5.07 - 5.2 (Basic) | Critical: Positively charged at pH < 5; Neutral at pH > 7. |
| LogP | ~1.15 | Moderately lipophilic; suitable for LLE and Reversed-Phase SPE. |
| Solubility | Soluble in DMSO, MeOH, ACN | Organic solvents are effective for PPT and reconstitution. |
Mechanistic Insight: Because Tofacitinib is a weak base (pKa ~5.2), pH control is the lever for selectivity.
-
For Cation Exchange (SPE): We acidify the sample (pH < 3) to protonate the amine, locking it onto the sorbent.
-
For Organic Extraction (LLE): We adjust to neutral/alkaline pH (pH > 7) to deprotonate the molecule, driving it into the organic phase.
Pre-Analytical Considerations
-
Internal Standard (IS): Use stable isotope-labeled Tofacitinib-d3 or 13C3-15N-Tofacitinib . Do not use structural analogs (e.g., CP-690550 analogs) if isotopic labels are available, as they do not perfectly compensate for matrix effects.
-
Anticoagulant: K2EDTA is preferred over Heparin to avoid potential LC-MS interferences, though both are acceptable.
-
Stability: Tofacitinib is stable in plasma for >4 hours at room temperature and >60 days at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles).
Decision Matrix: Selecting the Right Protocol
The following decision tree aids in selecting the optimal sample preparation technique based on sensitivity requirements and matrix complexity.
Figure 1: Decision tree for selecting Tofacitinib sample preparation method.
Detailed Protocols
Method 1: Protein Precipitation (PPT)
Best for: High-throughput PK screening, plasma concentrations >1 ng/mL.
Reagents: Acetonitrile (ACN), Formic Acid (FA), Internal Standard (IS).
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Tofacitinib-d3 working solution (e.g., 500 ng/mL). Vortex gently.
-
Precipitation: Add 200 µL of ACN containing 0.1% Formic Acid.
-
Why Acid? Acidification helps disrupt protein binding and improves solubility of the basic drug.
-
Ratio: A 4:1 ratio ensures >98% protein removal.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of supernatant to a clean plate.
-
Dilution (Optional): Dilute 1:1 with water to improve peak shape on early eluting LC gradients.
Method 2: Liquid-Liquid Extraction (LLE)
Best for: High sensitivity (<0.1 ng/mL), lipid removal, and minimizing ion suppression.
Reagents: Methyl tert-butyl ether (MTBE), Ammonium Hydroxide (NH4OH).
-
Aliquot: Transfer 100 µL of plasma to a glass tube.
-
IS Addition: Add 10 µL of IS working solution.
-
pH Adjustment: Add 50 µL of 5% NH4OH in water.
-
Extraction: Add 1.0 mL of MTBE.
-
Solvent Choice: MTBE provides a cleaner extract than Ethyl Acetate and forms a distinct upper layer for easy pipetting.
-
-
Agitation: Shaker/Vortex for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Transfer: Flash freeze the aqueous (lower) layer in a dry ice/acetone bath (optional) and decant the organic (upper) layer into a clean tube.
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 30% ACN in 10mM Ammonium Formate).
Method 3: Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX)
Best for: Urine, Tissue Homogenates, or when absolute matrix removal is required.
Cartridge: Waters Oasis MCX (30 mg) or equivalent Mixed-Mode Strong Cation Exchange.
Figure 2: MCX Extraction Logic. The analyte is retained by charge (Step 1) and released by neutralizing that charge (Step 4).
Protocol:
-
Pre-treatment: Dilute 200 µL of sample (Plasma/Urine) 1:1 with 4% Phosphoric Acid (H3PO4).
-
Conditioning: Condition cartridge with 1 mL MeOH, then 1 mL Water.
-
Load: Load pre-treated sample at a slow flow rate (~1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes salts and proteins.[7]
-
Wash 2 (Organic): 1 mL 100% Methanol. Removes neutral lipids and interferences.[7] Tofacitinib remains bound by ionic interaction.
-
Elution: 2 x 250 µL of 5% NH4OH in Methanol .
-
Post-Elution: Evaporate and reconstitute as in LLE.
Tissue Extraction Protocol (Liver/Kidney/Skin)
Tofacitinib distributes into tissues (Vd ~87 L).[8]
-
Weighing: Weigh ~50 mg of wet tissue.
-
Homogenization: Add 500 µL of Methanol:Water (50:50). Homogenize using bead beater or probe sonicator.
-
Clarification: Centrifuge homogenate at 10,000 x g for 10 minutes.
-
Extraction: Take 100 µL of supernatant and proceed with Method 2 (LLE) or Method 3 (SPE) . Direct PPT is not recommended for tissue due to high lipid/protein complexity.
LC-MS/MS Conditions (Reference Setup)
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Detection: ESI Positive Mode (MRM).
-
Tofacitinib: m/z 313.2 → 149.1 (Quant), 313.2 → 173.1 (Qual).
-
IS (Tofacitinib-d3): m/z 316.2 → 149.1.
-
Validation Parameters & Performance
The following data represents typical performance metrics using the LLE method (MTBE).
| Parameter | Performance Criteria | Typical Result |
| Linearity Range | 0.1 – 500 ng/mL | r² > 0.998 |
| Recovery (Extraction) | > 80% (Consistent across QC levels) | ~85-90% |
| Matrix Effect | 85-115% (IS Normalized) | Negligible (<10% suppression) |
| Precision (CV%) | < 15% (<20% at LLOQ) | 3.5% - 6.2% |
| Accuracy (Bias%) | ± 15% (± 20% at LLOQ) | ± 4.8% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (SPE) | Incorrect pH during Load/Elute. | Ensure Load pH < 3 (use H3PO4) and Elute pH > 10 (fresh NH4OH). |
| Signal Suppression | Phospholipids eluting with analyte. | Switch from PPT to LLE/SPE. Use a "Divert Valve" to send the first 1 min of LC flow to waste. |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength (10mM) or add 0.1% Formic Acid to Mobile Phases. |
| Carryover | Adsorption to injector needle. | Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid. |
References
-
Pfizer Inc. (2019).[11] Xeljanz (tofacitinib) Prescribing Information.[11] U.S. Food and Drug Administration.[12] Link
-
Dowty, M. E., et al. (2014). ADME Characterization of Tofacitinib. Drug Metabolism and Disposition. Link
-
Paniagua, A. R., et al. (2005).[13] Selective JAK Inhibition. Journal of Pharmacology and Experimental Therapeutics. Link
-
Waters Corporation. (2023). Oasis MCX Extraction Protocols for Basic Drugs. Waters Application Notes. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
Sources
- 1. jetir.org [jetir.org]
- 2. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. veeprho.com [veeprho.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. gcms.cz [gcms.cz]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. d-nb.info [d-nb.info]
- 10. journaljpri.com [journaljpri.com]
- 11. tga.gov.au [tga.gov.au]
- 12. pharmjournal.ru [pharmjournal.ru]
- 13. Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics - Arabian Journal of Chemistry [arabjchem.org]
Pharmacokinetic study design using CP-690550-d3.
Application Note: High-Sensitivity Pharmacokinetic Profiling of Tofacitinib Using CP-690550-d3 Internal Standard
Executive Summary
This application note details the experimental design for pharmacokinetic (PK) studies of Tofacitinib (CP-690550), a Janus kinase (JAK) inhibitor, utilizing its stable isotope-labeled internal standard, CP-690550-d3 (Tofacitinib-d3) .
Accurate quantification of Tofacitinib in biological matrices is critical for determining dose-linearity, clearance (CL), and volume of distribution (Vd). This guide moves beyond basic methodology to address the causality of experimental choices , specifically why deuterated internal standards (SIL-IS) are non-negotiable for mitigating matrix effects in electrospray ionization (ESI). We present a validated workflow compliant with FDA Bioanalytical Method Validation (2018) guidelines.
Molecular Context & Mechanism of Action
To design a relevant PK study, one must understand the drug's dynamics. Tofacitinib selectively inhibits JAK1 and JAK3, blocking the JAK-STAT signaling pathway.[1][2] This mechanism prevents the phosphorylation and translocation of STATs (Signal Transducers and Activators of Transcription), thereby downregulating cytokine expression.
Figure 1: JAK-STAT Signaling Pathway & Tofacitinib Intervention
The following diagram illustrates the specific blockade point of Tofacitinib within the inflammatory cascade.
Caption: Tofacitinib inhibits JAK phosphorylation, preventing STAT activation and subsequent inflammatory gene transcription.[1][2]
Pharmacokinetic Study Design
Dosing & Sampling Strategy
Tofacitinib has a short half-life (~3.2 hours) and rapid absorption (
-
Subject: Male/Female Wistar Han Rats or Human subjects (Clinical Phase I).
-
Dose Formulation: Solution (for IV) or Suspension (for PO).
-
Matrix: Plasma (Lithium Heparin or K2EDTA). Note: Heparin is often preferred to avoid micro-clots in LC lines, though EDTA is acceptable.
Recommended Sampling Schedule:
| Timepoint | Phase | Rationale |
|---|---|---|
| Pre-dose | Baseline | Establish zero interference. |
| 0.25 h | Absorption | Capture rapid onset. |
| 0.50 h | Absorption | Likely
Bioanalytical Protocol: LC-MS/MS Quantification
This section details the use of CP-690550-d3 . The d3 variant serves as a Stable Isotope Labeled Internal Standard (SIL-IS).
-
Why d3? Deuterated standards co-elute with the analyte, experiencing the exact same matrix suppression or enhancement in the ion source. This provides the highest tier of quantitative accuracy, superior to structural analogs.
Reagents & Materials[1][5][6][7]
-
Analyte: Tofacitinib Citrate (CP-690550).[4]
-
Internal Standard: Tofacitinib-d3 (CP-690550-d3).[4]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
Sample Preparation (Protein Precipitation)
We utilize a "Crash & Shoot" methodology for high throughput.
-
Thawing: Thaw plasma samples on wet ice. Vortex for 10 sec.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Spiking: Add 20 µL of CP-690550-d3 working solution (e.g., 500 ng/mL in 50% MeOH).
-
Critical Step: Vortex gently to equilibrate the IS with the plasma proteins before precipitation. This ensures the IS binds similarly to the analyte.
-
-
Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 5 mins @ 1200 RPM.
-
Centrifugation: Centrifuge at 4000g for 15 mins at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Conditions
Chromatography (Gradient Elution):
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Load |
| 0.50 | 10% | Desalt |
| 2.50 | 90% | Elution |
| 3.50 | 90% | Wash |
| 3.60 | 10% | Re-equilibrate |
| 5.00 | 10% | End |
Mass Spectrometry (MRM Parameters):
-
Source: ESI Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
| Compound | Precursor Ion ( | Product Ion ( | Dwell (ms) | Cone (V) | Collision (eV) |
| Tofacitinib | 313.2 | 149.1 | 50 | 30 | 28 |
| CP-690550-d3 | 316.2 | 149.1 | 50 | 30 | 28 |
Note on Transitions: The transition 313->149 corresponds to the fragmentation of the pyrrolo[2,3-d]pyrimidine moiety. Since the d3 label is typically located on the N-methyl group of the piperidine ring (which is lost in this fragmentation), the product ion remains 149.1 for both, while the precursor shifts by +3 Da.
Figure 2: Bioanalytical Workflow Logic
Visualizing the extraction and data processing pipeline.
Caption: Step-by-step bioanalytical workflow from sample spiking to ratio-metric quantification.
Validation & Scientific Integrity (FDA/EMA Guidelines)
To ensure the "Trustworthiness" of the data, the method must pass specific acceptance criteria defined by the FDA Bioanalytical Method Validation Guidance (2018).
Selectivity & Cross-Talk
-
Test: Inject Blank Plasma, Plasma + IS only, and Plasma + Analyte only (at ULOQ).
-
Requirement:
-
Blank must show < 20% of the LLOQ response.
-
IS Cross-talk: The unlabelled Tofacitinib at ULOQ must not contribute > 5% to the IS channel.
-
Reverse Cross-talk: The d3-IS must not contribute > 20% of LLOQ to the analyte channel.
-
Why this matters: Impure d3 standards (containing d0) can artificially inflate calculated concentrations.
-
Matrix Effect (ME)
-
Calculation:
-
Role of CP-690550-d3: The IS-normalized Matrix Factor (IMF) should be close to 1.0. Even if absolute suppression occurs (e.g., 50% signal loss), if the d3 IS is suppressed equally (50%), the ratio remains valid. This is the primary advantage of using a deuterated IS over an analog.
Accuracy & Precision
| QC Level | Concentration | Acceptance Criteria (CV%) |
| LLOQ | ~1 ng/mL | |
| Low QC | 3x LLOQ | |
| Mid QC | ~50% Range | |
| High QC | ~80% ULOQ |
References
-
US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry.[6][7][8][9] Retrieved from [Link]
-
Dowty, M. E., et al. (2014). The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans.[3] Drug Metabolism and Disposition. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (PDF) The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans [academia.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. algimed.com [algimed.com]
- 6. fda.gov [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. hhs.gov [hhs.gov]
- 9. resolvemass.ca [resolvemass.ca]
Application Note: Mass Spectrometry Fragmentation Pattern & Quantification Protocol for CP-690550-d3 (Tofacitinib-d3)
This Application Note is structured as a comprehensive technical guide for the mass spectrometric characterization of CP-690550-d3 (Tofacitinib-d3).[1] It synthesizes structural logic, fragmentation mechanics, and validated experimental protocols.[1][2]
Executive Summary
This guide details the mass spectrometric behavior of CP-690550-d3 (Tofacitinib-d3), the stable isotope-labeled internal standard (IS) used for the quantification of the JAK inhibitor Tofacitinib in biological matrices.[1]
Accurate quantification requires a precise understanding of the fragmentation locus relative to the isotopic label. For the standard commercial isoform (
Chemical Architecture & Isotopic Labeling[1]
To interpret the mass spectrum, one must first define the specific isomer of the internal standard. The industry-standard reference material is labeled on the
| Feature | Native Tofacitinib (CP-690550) | Tofacitinib-d3 (CP-690550-d3) |
| Formula | ||
| Monoisotopic Mass | 312.17 Da | 315.19 Da |
| Precursor Ion | 313.2 | 316.2 |
| Label Location | N/A |
Structural Logic of the Label
The d3-label is strategically placed on the bridging methyl group to ensure metabolic stability (avoiding exchangeable protons) while retaining chromatographic co-elution with the native drug.
Fragmentation Mechanics (The "Why")
Understanding the fragmentation pathway is critical for selecting robust MRM transitions. Tofacitinib undergoes a characteristic cleavage between the piperidine ring and the bridging nitrogen.
The Dominant Pathway (Piperidine Charge Retention)
Upon Collision Induced Dissociation (CID), the weakest bond—the C-N bond connecting the piperidine ring to the bridging nitrogen—cleaves.
-
Precursor (
316.2): The protonated molecule.[1] -
Cleavage Event: The bond breaks, generating two species:
-
Label Fate: The deuterium label (
) is attached to the bridging nitrogen, which becomes part of the Neutral Species B . -
Result: The detected fragment ion (Species A) is unlabeled .[1]
Consequently, the product ions for the d3-IS are mass-identical to the native drug (
Visualization of Fragmentation Pathway
Figure 1: Mechanistic fragmentation pathway of Tofacitinib-d3.[1] Note that the deuterium label is lost in the neutral fragment, resulting in unlabeled product ions.
Experimental Protocol
This protocol is designed for the quantification of Tofacitinib in human plasma using CP-690550-d3 as the Internal Standard.
Sample Preparation (Protein Precipitation)
Rationale: LLE (Liquid-Liquid Extraction) is often used for cleaner extracts, but Protein Precipitation (PPT) is sufficient for high-sensitivity triples and offers higher throughput.[1]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Spike: Add 20 µL of CP-690550-d3 working solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions
Chromatography (UPLC/HPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5) or 0.1% Formic Acid in Water.[1][3][4]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.[1]
-
Desolvation Temp: 500°C.
-
Cone Voltage: Optimized (typically 30-40 V).
MRM Transition Table
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (eV) | Role |
| Tofacitinib | 313.2 | 165.1 | 50 | 22 | Quantifier |
| Tofacitinib | 313.2 | 149.2 | 50 | 34 | Qualifier |
| CP-690550-d3 | 316.2 | 165.1 | 50 | 22 | IS Quantifier |
| CP-690550-d3 | 316.2 | 149.2 | 50 | 34 | IS Qualifier |
Note: The Collision Energy (CE) is typically similar for both native and d3 forms as the fragment structure is identical.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for Tofacitinib quantification.
Validation & Troubleshooting
Specificity & Cross-Talk
Because the product ions (
-
Risk: If the native concentration is extremely high, the M+3 isotope of the native drug (approx. 0.1-0.2% abundance) could contribute to the IS channel (316.2).[1]
-
Mitigation: Ensure the Upper Limit of Quantification (ULOQ) does not saturate the detector and check "IS response" in high-concentration standards. If IS response increases with Analyte concentration, cross-talk is occurring.[1]
Matrix Effects
The d3-IS should co-elute perfectly with the native drug. This is the primary advantage of using a stable isotope, as it compensates for matrix suppression/enhancement at that specific retention time.
-
Acceptance Criteria: IS peak area consistency should be within ±15% across the run.
References
-
Panderi, I., et al. (2019).[1] Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography. Retrieved from [Link]
-
Yamana, A., & Chandrasekhar, K. B. (2021).[1][6] Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard. Journal of Pharmaceutical Research International. Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmjournal.ru [pharmjournal.ru]
- 4. Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. journaljpri.com [journaljpri.com]
Application Note: High-Throughput Quantification of Tofacitinib and its Deuterated Internal Standard by UPLC-MS/MS
Abstract
This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Tofacitinib (CP-690,550) and its stable isotope-labeled internal standard, CP-690,550-d3, in biological matrices. Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column, providing a high-throughput solution for researchers and drug development professionals. The method has been developed and validated based on the principles outlined in the US FDA guidelines for bioanalytical method validation.[3][4][5]
Introduction: The "Why" Behind the Method
Tofacitinib functions by inhibiting JAK enzymes, which are critical components of signaling pathways for numerous cytokines involved in inflammation and immune responses.[6][7][8] Given its role as a targeted immunomodulator, precise quantification in biological fluids is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1][9]
The use of a stable isotope-labeled internal standard (SIL-IS), such as CP-690,550-d3, is the gold standard in quantitative mass spectrometry.[10][11] The deuterium-labeled analog is chemically identical to the analyte and co-elutes chromatographically. However, it is distinguishable by its higher mass. This co-elution ensures that any variations during sample preparation, injection, and ionization are mirrored by both the analyte and the internal standard, leading to highly accurate and precise quantification by correcting for matrix effects and procedural losses.[10] This application note details a method optimized for speed, sensitivity, and reliability.
Physicochemical Properties of Analytes
Understanding the physicochemical properties of Tofacitinib is fundamental to developing a successful separation strategy. Reversed-phase chromatography, the technique employed here, separates molecules based on their hydrophobicity.[2][12][13]
| Property | Tofacitinib (CP-690,550) | CP-690,550-d3 | Rationale for Method Development |
| Chemical Formula | C₁₆H₂₀N₆O | C₁₆H₁₇D₃N₆O | The addition of three deuterium atoms increases the mass, allowing for MS/MS differentiation, but has a negligible effect on polarity and retention time.[14][15] |
| Molecular Weight | 312.38 g/mol | ~315.4 g/mol | The mass difference is key for selective detection using Multiple Reaction Monitoring (MRM). |
| pKa | 5.07[16] | ~5.07 | The pKa indicates that Tofacitinib is a weak base. Controlling the mobile phase pH is crucial. At a pH below the pKa, the molecule will be protonated (ionized), making it more polar and reducing its retention on a reversed-phase column. |
| LogP | 1.15[16] | ~1.15 | The LogP value indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography with a C18 stationary phase.[12] |
| Solubility | Soluble in DMSO and Ethanol.[9] Slightly soluble in water.[16] | Similar to Tofacitinib | Solubility dictates the choice of solvents for stock solutions and the diluent for sample preparation. |
Experimental Protocol
This protocol is designed for the analysis of Tofacitinib and its deuterated internal standard in human plasma and is validated according to FDA guidelines.[4][5]
Materials and Reagents
-
Tofacitinib Citrate Reference Standard (USP or equivalent)
-
CP-690,550-d3 (Tofacitinib-d3) Internal Standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation and Conditions
The following parameters have been optimized for a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC-MS/MS Operating Parameters
| Parameter | Setting | Justification |
| UPLC System | Acquity UPLC or equivalent | Provides high resolution and rapid separation times. |
| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[17] | The C18 stationary phase offers excellent retention for moderately hydrophobic compounds like Tofacitinib. The 1.7 µm particle size ensures high efficiency and narrow peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water[10][17] | The acidic mobile phase ensures the protonation of Tofacitinib, leading to good peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes.[13] |
| Flow Rate | 0.4 mL/min[17] | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient Elution | Start at 10% B, increase to 90% B over 0.5 min, hold for 0.3 min, return to 10% B and re-equilibrate for 0.7 min. | A rapid gradient allows for fast elution of the analytes while ensuring the column is cleaned of more hydrophobic matrix components before the next injection. Total run time is approximately 2.0 minutes.[17] |
| Column Temperature | 40 °C[18] | Elevated temperature reduces mobile phase viscosity, allowing for lower backpressure, and can improve peak shape and reproducibility. |
| Injection Volume | 5-10 µL | Small injection volumes are typical for UPLC systems to prevent peak distortion. |
| Mass Spectrometer | Xevo TQ-S or equivalent Triple Quadrupole | Provides the high sensitivity and selectivity required for bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] | Tofacitinib contains basic nitrogen atoms that are readily protonated, making positive ion mode ideal for sensitive detection. |
| MRM Transitions | Tofacitinib: 313.2 > 149.2[19]CP-690,550-d3: 316.3 > 176.1[10] | These transitions are selected for their specificity and signal intensity, ensuring minimal interference from matrix components. |
| Capillary Voltage | 3.0 - 5.0 kV | Optimized for maximum ion generation. |
| Collision Energy | 29 eV (Tofacitinib)[10] | Optimized for the characteristic fragmentation of the parent ion into the product ion. |
Standard Solutions and Sample Preparation Workflow
Accuracy in preparing standards is paramount for a quantitative assay.
Workflow Diagram:
Caption: Sample Preparation and Analysis Workflow.
Step-by-Step Protocol:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tofacitinib and CP-690,550-d3 in methanol or DMSO to create 1 mg/mL primary stock solutions.[17][20]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the Tofacitinib stock solution with a 50:50 mixture of acetonitrile and water. Prepare a separate working solution for the internal standard (e.g., 200 ng/mL).[17]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking blank plasma with the appropriate working solutions to achieve a concentration range of approximately 0.5 to 400 ng/mL.[17] Prepare at least three levels of QC samples (low, medium, and high) in the same manner.[17]
-
Sample Pre-treatment: To a 100 µL aliquot of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the CP-690,550-d3 internal standard working solution and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.[17][21] The organic solvent disrupts the protein structure, causing it to precipitate out of the solution, thereby releasing the drug.
-
Separation: Vortex the tubes vigorously for 1 minute, then centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a clean vial for analysis.
-
Injection: Inject the sample into the UPLC-MS/MS system.
Method Validation and Performance
The described method must be validated to ensure it is fit for its intended purpose, adhering to regulatory guidelines.[3][4][22][23]
Table 2: Typical Method Validation Parameters and Acceptance Criteria (Based on FDA Guidance)
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[4] |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | At least 6-8 non-zero points. The correlation coefficient (r²) should be ≥ 0.99.[17][18] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥5. Accuracy within ±20%, Precision ≤20% CV.[10] |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of the measurements. | For QCs, accuracy should be within ±15% of nominal values (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[18][19] |
| Extraction Recovery | To measure the efficiency of the sample preparation process. | Should be consistent and reproducible across the concentration range. |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
Data Interpretation and System Suitability
Data Analysis Logic:
Caption: Data processing for quantification.
Before analyzing samples, a system suitability test must be performed. This involves injecting a standard solution (e.g., a mid-range QC) multiple times to ensure the system is performing optimally. Key parameters like retention time stability, peak area reproducibility, and peak shape should be monitored.
The concentration of Tofacitinib in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value from the linear regression of the calibration curve.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Tofacitinib and its deuterated internal standard, CP-690,550-d3, in plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it ideally suited for pharmacokinetic studies in a drug development setting. Adherence to the principles of bioanalytical method validation ensures data integrity and regulatory compliance.
References
- USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare.
- Gorantla, R., et al. (2024). Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Re. Chemistry & Biodiversity.
- ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
- IOSRPHR. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- HHS. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.
- Vijay Kumar, S., et al. (2015). Development and validation of a RP-HPLC method for the quantitation of tofacitinib in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 30(5), 759-765.
- Shkuratova, E. N., et al. (2024). Development and validation of a high-performance liquid chromatography with tandem mass spectrometry method for quantification of tofacitinib in human plasma. Pharmacy & Pharmacology, 12(1), 50-61.
- Gu, Y., et al. (2021). Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics. Arabian Journal of Chemistry, 14(11), 103405.
- National Center for Biotechnology Information. (n.d.). Tofacitinib citrate. PubChem.
- Davies, O., et al. (2023). Development of a sensitive biochemical assay for the detection of tofacitinib adherence. Analytical Methods, 15(15), 1957-1962.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Journal of Pharmaceutical and Biomedical Analysis, 241, 115984.
- ResearchGate. (n.d.). Development and validation of a rapid and sensitive UPLC‐MS/MS assay for the quantification of tofacitinib in human plasma.
- Google Patents. (n.d.). CN112461946A - Method for determining concentration of tofacitinib in human plasma.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Tsang, S. (2023). An Overview on Reversed Phase Chromatography and its Benefits. Journal of Chromatography Research, 6(2).
- MilliporeSigma. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
- Therapeutic Goods Administration (TGA). (2019). Product Information: Tofacitinib (as citrate).
- Yamana, A., & Chandrasekhar, K. B. (2021). Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard. Journal of Pharmaceutical Research International, 33(46A), 22-29.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tofacitinib.
- ChemicalBook. (n.d.). Tofacitinib.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- ResearchGate. (n.d.). Simple determination and quantification of tofacitinib, a JAK inhibitor, in rat plasma, urine and tissue homogenates by HPLC and its application to a pharmacokinetic study.
- Pan, H., et al. (2016). Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC. Chinese Journal of Pharmaceuticals, 47(5), 600.
- IJSDR. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TOFACITINIB IN TABLET DOSAGE FORM BY USING RP-UHPLC.
- Gu, Y., et al. (n.d.). Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS. Current Medicinal Chemistry.
- Semantic Scholar. (n.d.). Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography.
- Scilit. (n.d.). An Efficient LC-MS/MS Method for Determining N-nitroso Tofacitinib Toxicity In the Tablet Form.
- National Cancer Institute. (n.d.). Definition of tofacitinib.
- Pharmaffiliates. (n.d.). Chemical Name : CP-690550-d3.
- MedChemExpress. (n.d.). Tofacitinib-d3 citrate (Tasocitinib-d3 citrate).
- Macquarie University. (n.d.). A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study.
- Selleck Chemicals. (n.d.). CP-690550 (Tofacitinib) Citrate.
- PubMed. (2015). A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study.
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Application of CP-690550-d3 in rheumatoid arthritis research.
Application Note: Precision Quantification of Tofacitinib in Rheumatoid Arthritis Research using CP-690550-d3
Executive Summary
This guide details the application of CP-690550-d3 (Tofacitinib-d3) as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Tofacitinib in rheumatoid arthritis (RA) research. While Tofacitinib (CP-690550) is a potent Janus Kinase (JAK) inhibitor used to modulate immune response, accurate quantification in complex biological matrices (plasma, synovial fluid, urine) is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).
This protocol establishes a self-validating LC-MS/MS workflow where CP-690550-d3 compensates for matrix effects, extraction variability, and ionization suppression, ensuring data integrity in high-throughput RA studies.
Mechanistic Context: JAK Inhibition in RA
To understand the analytical necessity, one must grasp the biological target. Tofacitinib preferentially inhibits JAK1 and JAK3, blocking the signaling of cytokines (IL-2, IL-6, IFNs) integral to the RA inflammatory cascade.
Figure 1: Mechanism of Action – JAK-STAT Pathway Blockade The following diagram illustrates the specific intervention point of Tofacitinib within the cellular signaling cascade.
Caption: Tofacitinib inhibits JAK1/3 autophosphorylation, preventing STAT activation and subsequent inflammatory gene transcription.
Technical Principle: Stable Isotope Dilution Assay (SIDA)
In LC-MS/MS analysis of biological fluids, Matrix Effects (ion suppression or enhancement caused by co-eluting phospholipids or salts) can severely compromise accuracy.
Why CP-690550-d3?
-
Chemical Equivalence: As a deuterated analog, CP-690550-d3 shares nearly identical physicochemical properties (pKa, solubility, extraction efficiency) with the analyte.[1]
-
Co-elution: It co-elutes (or elutes very closely) with Tofacitinib, experiencing the exact same matrix effects at the moment of ionization.
-
Mass Shift: The +3 Da mass shift (due to three deuterium atoms) allows the mass spectrometer to distinguish the standard from the drug.
The Self-Validating Ratio:
Experimental Protocol: LC-MS/MS Quantification
Materials & Reagents
-
Analyte: Tofacitinib Citrate (CP-690550).[2]
-
Internal Standard: Tofacitinib-d3 (CP-690550-d3).
-
Matrix: Human/Rat Plasma or Synovial Fluid.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Protein Precipitation)
This method is optimized for high throughput and recovery >90%.
-
Stock Preparation:
-
Dissolve CP-690550-d3 in DMSO or Methanol to 1 mg/mL.
-
Prepare a Working IS Solution at 500 ng/mL in 50% Methanol.
-
-
Spiking:
-
Aliquot 50 µL of plasma/synovial fluid into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Working IS Solution (CP-690550-d3). Vortex gently.
-
-
Precipitation:
-
Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
-
Extraction:
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Reconstitution:
-
Transfer 100 µL of the supernatant to a clean vial.
-
(Optional) Evaporate under nitrogen and reconstitute in mobile phase if higher sensitivity is required.
-
Inject 2-5 µL into the LC-MS/MS.
-
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear ramp to 90% B
-
2.5-3.0 min: Hold 90% B
-
3.0-3.1 min: Return to 10% B (Re-equilibration).
-
Mass Spectrometry (MS):
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Tofacitinib | 313.2 [M+H]+ | 149.2 | 30 | 20 | Quantifier |
| Tofacitinib | 313.2 [M+H]+ | 173.1 | 30 | 28 | Qualifier |
| CP-690550-d3 | 316.2 [M+H]+ | 149.2 | 30 | 20 | Internal Standard |
Note: The product ion 149.2 is a common fragment for both. Ensure the mass resolution of Q1 is sufficient to separate the parent masses (313 vs 316).
Analytical Workflow Diagram
The following flowchart summarizes the end-to-end process from sample collection to data generation.
Caption: Step-by-step bioanalytical workflow ensuring rigorous quantification via Internal Standard normalization.
Method Validation & Troubleshooting
Validation Criteria (FDA Bioanalytical Guidelines)
To ensure the protocol is trustworthy, verify the following:
-
Linearity: Calibration curve (0.5 – 500 ng/mL) should have
. -
Precision: CV% for QC samples must be <15%.
-
Matrix Factor: Compare the peak area of CP-690550-d3 in matrix vs. solvent. A consistent ratio (normalized to analyte) indicates successful compensation.
Troubleshooting the "Deuterium Effect"
-
Issue: Deuterated compounds are slightly less lipophilic than non-deuterated parents, potentially causing a slight shift in Retention Time (RT).
-
Impact: If the RT shift is significant, the IS may not experience the exact same matrix suppression window.[7]
-
Solution: Use a UPLC column with high peak capacity. If separation occurs, ensure the matrix suppression zone (usually early elution) does not overlap with the shifted IS peak.
References
-
Pfizer Inc. (2011). Clinical Pharmacology Review: Tofacitinib (NDA 203214).[8] Center for Drug Evaluation and Research. Link
-
Dowty, M. E., et al. (2014).[8] "Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis." Journal of Pharmacology and Experimental Therapeutics, 348(1), 165-173. Link
-
BenchChem. (2025). Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards. Link
-
Mao, J., et al. (2021). "Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS." Arabian Journal of Chemistry, 14(9), 103345. Link
-
Cayman Chemical. (2023). Tofacitinib-d3 (citrate) Product Information. Link
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- 5. researchgate.net [researchgate.net]
- 6. journaljpri.com [journaljpri.com]
- 7. myadlm.org [myadlm.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Precision Bioanalysis of Tofacitinib in Transplant Immunology Using Tofacitinib-d3
Topic: Use of Tofacitinib-d3 in Organ Transplant Rejection Studies Content Type: Application Note & Protocol Guide Audience: Bioanalytical Scientists, Pharmacokineticists, and Transplant Immunologists.[1]
Abstract & Introduction
Tofacitinib (CP-690,550) represents a paradigm shift in immunosuppression for solid organ transplant (SOT), moving away from calcineurin inhibitors (CNIs) to Janus Kinase (JAK) inhibition.[1] While promising for minimizing nephrotoxicity in kidney transplantation, Tofacitinib’s narrow therapeutic index requires rigorous Therapeutic Drug Monitoring (TDM).[1]
This guide details the application of Tofacitinib-d3 (a deuterated internal standard) for the quantification of Tofacitinib in complex biological matrices (human plasma/whole blood).[1][2] Unlike structural analogs, Tofacitinib-d3 provides identical chromatographic retention and ionization behavior to the analyte, effectively compensating for the severe matrix effects and ion suppression often observed in transplant patients due to polypharmacy and variable hematocrit levels.
Scientific Rationale: The JAK-STAT Pathway
To understand the bioanalytical necessity, one must understand the pharmacological target. Tofacitinib preferentially inhibits JAK1 and JAK3, blocking the signaling of gamma-chain cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) which are critical for lymphocyte activation and proliferation.[1]
Mechanism of Action Visualization
The following diagram illustrates the interruption of the JAK-STAT signaling cascade by Tofacitinib, preventing the nuclear translocation of STAT proteins and subsequent cytokine gene expression.[3]
Figure 1: Tofacitinib inhibits JAK1/3 phosphorylation, preventing STAT dimerization and subsequent immune response gene transcription.[1][3]
The Bioanalytical Challenge: Why Tofacitinib-d3?
In transplant rejection studies, patient samples are "high-risk" matrices.[1] They often contain:
-
Co-medications: Mycophenolate, corticosteroids, and anti-infectives which can cause ion suppression.
-
Variable Lipids: Hyperlipidemia is common in post-transplant patients.
-
Hemolysis: Fragile red blood cells can leak contents that interfere with MS detection.
The Solution: Tofacitinib-d3 (Deuterated Internal Standard)[1][4]
-
Chemical Structure:
[1][4][5] -
Label Position:
-methyl group (Methyl-d3).[1] -
Benefit: It co-elutes with Tofacitinib. Therefore, any suppression of the Tofacitinib signal by the matrix is mirrored exactly by the Tofacitinib-d3. The ratio of Analyte/IS remains constant, ensuring accuracy where external calibration would fail.
Experimental Protocol: LC-MS/MS Quantification
A. Materials & Reagents[6][7][8]
-
Analyte: Tofacitinib Citrate (Reference Standard).[1]
-
Internal Standard: Tofacitinib-d3 (Isotopic purity > 99%).[1]
-
Matrix: Human Plasma (K2EDTA).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]
B. Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for throughput efficiency in large clinical cohorts, relying on the d3-IS to correct for the "dirtier" extract.[1]
-
Stock Preparation:
-
Dissolve Tofacitinib-d3 in DMSO to 1 mg/mL.[1]
-
Dilute to a working concentration of 500 ng/mL in 50% Methanol.
-
-
Spiking:
-
Aliquot 50 µL of patient plasma into a 96-well plate.
-
Add 20 µL of Tofacitinib-d3 Working Solution (IS) to all samples (except double blanks).[1]
-
-
Precipitation:
-
Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Critical Step: Vortex vigorously for 5 minutes to ensure complete release of drug from protein binding sites.
-
-
Separation:
-
Centrifuge at 4,000 rpm (approx 2500 x g) for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of 10mM Ammonium Formate (aqueous) to match initial mobile phase conditions (prevents peak fronting).
-
C. LC-MS/MS Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography: UPLC/UHPLC.[6]
| Parameter | Setting | Notes |
| Column | C18 (e.g., Waters BEH C18, 50 x 2.1mm, 1.7µm) | Standard reverse phase |
| Mobile Phase A | 10mM Ammonium Formate in Water (pH 3.[1]5) | Buffer stabilizes ionization |
| Mobile Phase B | Acetonitrile | Organic modifier |
| Flow Rate | 0.4 mL/min | |
| Gradient | 10% B (0-0.5 min) -> 90% B (2.0 min) -> Re-equilibrate | Fast elution (~1.5 min RT) |
| Ionization | ESI Positive Mode |
D. MRM Transitions (Mass Spectrometry)
Note: Transitions must be optimized for your specific instrument voltage settings.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tofacitinib | 313.2 | 149.1 | 30 | 25 |
| Tofacitinib-d3 | 316.2 | 149.1 | 30 | 25 |
Technical Note: The product ion (149.[7][6]1) is a fragment of the pyrrolo[2,3-d]pyrimidine core.[1][4] While the d3 label is on the N-methyl group (which may be lost or retained depending on the fragmentation pathway), the co-elution guarantees that the IS experiences the same ionization environment. If specificity issues arise, monitor the 316.2 -> 165.1 transition for d3 if abundance allows.
Analytical Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow from patient sample to quantitative data.
Validation & Quality Control (FDA/EMA Guidelines)
To ensure the assay is robust for clinical decision-making, the following parameters must be validated:
-
Linearity: The method should be linear from 0.5 ng/mL to 500 ng/mL , covering the trough (
) and peak ( ) levels typically seen in transplant patients (approx 5-100 ng/mL). -
Selectivity: Analyze 6 lots of blank plasma (including lipemic and hemolyzed) to ensure no interference at the retention times of Tofacitinib or Tofacitinib-d3.
-
Matrix Effect (ME):
Acceptance: The IS-normalized Matrix Factor should have a CV < 15%. This proves the d3-IS is correcting for suppression.[1]
Case Application: Renal Transplant PK Study
In a typical study monitoring rejection vs. drug exposure:
-
Objective: Correlate Tofacitinib AUC (Area Under Curve) with biopsy-proven acute rejection (BPAR).
-
Protocol: Blood samples drawn at 0, 1, 2, 4, and 8 hours post-dose.[1]
-
Role of d3-IS: Ensures that the sample drawn at
(high protein binding equilibrium) and (peak concentration) are quantified with equal accuracy despite slight differences in matrix composition throughout the dosing interval.[1]
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018).
-
Pharmacokinetics of Tofacitinib: "Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma." Biomedical Chromatography (2019).[1][6]
-
[Link]
-
-
Transplant Mechanism: "Tofacitinib in Renal Transplantation." American Journal of Transplantation (Review of mechanism and clinical trials).[8]
-
[Link]
-
-
Tofacitinib-d3 Chemical Data: PubChem Compound Summary for Tofacitinib-d3.
Sources
- 1. Tofacitinib-d3 (citrate) | Cayman Chemical | Biomol.com [biomol.com]
- 2. CN112461946A - Method for determining concentration of tofacitinib in human plasma - Google Patents [patents.google.com]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tofacitinib Halts Progression of Graft Dysfunction in a Rat Model of Mixed Cellular and Humoral Rejection - PMC [pmc.ncbi.nlm.nih.gov]
CP-690550-d3 for Tofacitinib metabolite identification and quantification.
Technical Application Note: CP-690550-d3 for Tofacitinib Metabolite Identification and Quantification
Introduction: The Chemistry of Accuracy
In the development of Janus kinase (JAK) inhibitors, Tofacitinib (CP-690550) represents a cornerstone therapy for rheumatoid arthritis and ulcerative colitis.[1] However, its pharmacokinetic (PK) profiling is complicated by extensive metabolism via CYP3A4 (approx. 70%) and CYP2C19 , leading to a diverse array of oxidative and conjugated metabolites.[1]
To achieve regulatory-grade bioanalysis (FDA/EMA compliance), the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable.[1] CP-690550-d3 (Tofacitinib-d3) is the gold standard for this purpose.[1]
Why CP-690550-d3?
-
Matrix Effect Compensation: Tofacitinib is subject to ion suppression in ESI+ mode, particularly from phospholipids in plasma.[1] The d3-variant co-elutes with the analyte, experiencing the exact same ionization environment, thereby normalizing suppression events.[1]
-
Metabolic Tracking: In metabolite identification (MetID) studies, the "twin peak" signature (M and M+3) allows researchers to instantly distinguish drug-related components from endogenous background noise.[1]
Experimental Workflow
The following diagram outlines the integrated workflow for both quantitative PK analysis and qualitative metabolite profiling.
Figure 1: Integrated LC-MS/MS workflow for Tofacitinib quantitation and metabolite identification.
Protocol A: High-Sensitivity Quantitation (PK)
This protocol uses Stable Isotope Dilution (SID) to quantify Tofacitinib in human plasma.[1] The method is designed to meet FDA Bioanalytical Method Validation guidelines.
Materials & Reagents
-
Internal Standard: Tofacitinib-d3 (CP-690550-d3).[1] Note: Ensure the label is on the N-methyl group or piperidine ring, typically providing a mass shift of +3 Da.
-
Matrix: Drug-free human plasma (K2EDTA).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of CP-690550-d3 working solution (500 ng/mL in 50% MeOH). Vortex for 30 sec.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 2 mins.
-
Separation: Centrifuge at 13,000 rpm for 10 mins at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to dilute organic content and improve peak shape).
LC-MS/MS Conditions
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 or native) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10%→90% B; 2.5-3.0 min: 90% B; 3.1 min: 10% B. |
| Ionization | ESI Positive (ESI+) |
MRM Transitions (Critical)
Note on Fragmentation: The primary fragment (m/z 149.2 ) typically corresponds to the protonated pyrrolo[2,3-d]pyrimidine moiety (or related core).[1] Depending on the specific labeling position of your d3-standard (N-methyl vs. Piperidine-methyl), the fragment may or may not retain the label.[1] Always perform a Product Ion Scan on your specific IS batch.
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) |
| Tofacitinib | 313.2 | 149.2 | 35 | 50 |
| CP-690550-d3 | 316.2 | 149.2* | 35 | 50 |
*If the d3-label is on the N-methyl group and this group is lost during fragmentation to form the 149 ion, the transition is 316->149. If the label is retained, use 316->152.[1]
Protocol B: Metabolite Identification Strategy
Tofacitinib is metabolized into several species (M1-M13). Using CP-690550-d3 aids in assigning structures by tracking the "heavy" tag.[1]
The Metabolic Map
Understanding the cleavage points is vital for interpreting MS spectra.
Figure 2: Primary metabolic pathways of Tofacitinib mediated by CYP3A4.[1]
Identification Logic using d3-IS
When analyzing microsome incubations spiked with a 1:1 mixture of Tofacitinib and Tofacitinib-d3:
-
Parent (Unchanged): Appears as a doublet separated by 3 Da (313 / 316).[1]
-
Oxidative Metabolites (+16 Da):
-
If the oxidation occurs on the piperidine ring (retaining the N-methyl label), you see a doublet: 329 / 332 .
-
-
N-Demethylation (-14 Da):
-
This typically involves the loss of the N-methyl group.[3]
-
Result: The d3-label (if located on the N-methyl) is lost .[1]
-
Observation: You will see the metabolite at m/z 299 coming from the unlabeled parent. The d3-parent will also lose the d3-methyl group to form the same m/z 299 species (or m/z 300 if deuterium exchange occurs, but usually the label is gone).
-
Insight: The disappearance of the +3 mass shift is definitive proof that the metabolic change occurred at the labeled site.
-
Data Analysis & Validation Criteria
System Suitability
-
Precision: Injection-to-injection variability (CV%) of the IS peak area must be < 5%.
-
Retention Time: Tofacitinib and CP-690550-d3 must elute within ±0.05 min of each other.[1]
Acceptance Criteria (FDA M10)
-
Linearity:
using weighting.[1] -
Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% for LLOQ).
-
Matrix Effect: The IS-normalized matrix factor should be close to 1.0. If the IS response is suppressed >20% compared to solvent standards, re-evaluate the extraction method.
References
-
Yamana, A., & Chandrasekhar, K. B. (2021).[1][4] Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard.[1][4][5] Journal of Pharmaceutical Research International, 33(46A), 22-29.[1][4] Link[1][4]
-
Dowty, M. E., et al. (2014).[1] The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans.[1][3][6][7] Drug Metabolism and Disposition, 42(4), 759-773.[1] Link
-
FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][8][9][10] Link
-
Cayman Chemical. (n.d.).[1] Tofacitinib-d3 (citrate) Product Information. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journaljpri.com [journaljpri.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmjournal.ru [pharmjournal.ru]
- 10. Assessments of CYP‐Inhibition‐Based Drug–Drug Interactions Between Tofacitinib and Lipid‐Lowering Agents in Rats Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Quantification of Tofacitinib in Biological Matrices
Abstract
This guide details a robust, high-throughput screening (HTS) protocol for the quantification of Tofacitinib (CP-690,550) in biological matrices using UPLC-MS/MS. Tofacitinib is a potent, oral Janus Kinase (JAK) inhibitor with selectivity for JAK1 and JAK3.[1][2][3] In drug discovery, rapid quantification of Tofacitinib is critical for metabolic stability screening, pharmacokinetic (PK) profiling, and therapeutic drug monitoring (TDM). This protocol prioritizes speed and precision, utilizing a 96-well plate protein precipitation format and a ballistic UPLC gradient to achieve run times under 2.0 minutes per sample.
The Biological Context: JAK Inhibition Mechanism
To understand the criticality of the assay, one must understand the target. Tofacitinib functions by inhibiting the JAK-STAT signaling pathway.[1][2][3][4] Unlike biologics that target cytokines extracellularly, Tofacitinib enters the cell and binds to the ATP-binding pocket of JAK enzymes.
Mechanism of Action: Cytokines (e.g., IL-2, IL-4, IL-15) bind to cell surface receptors, causing receptor dimerization and bringing JAKs into proximity. Tofacitinib inhibits the phosphorylation of these JAKs, thereby preventing the recruitment and phosphorylation of Signal Transducers and Activators of Transcription (STATs). This blockade prevents STAT dimerization and translocation to the nucleus, ultimately downregulating inflammatory gene expression.
Figure 1: Tofacitinib Mechanism of Action (JAK-STAT Pathway)
Caption: Tofacitinib competitively inhibits ATP binding to JAK1/3, preventing STAT phosphorylation and downstream inflammatory signaling.
Analytical Strategy: UPLC-MS/MS Methodology
Expertise Note: For HTS, we avoid Liquid-Liquid Extraction (LLE) despite its cleanliness because it is difficult to automate rapidly. Instead, we utilize Protein Precipitation (PPT) with a stable isotope-labeled internal standard (SIL-IS) to compensate for the higher matrix effects associated with PPT.
Instrumentation & Column Selection[5]
-
LC System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S) operating in MRM mode.
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) .
-
Why? The 1.7 µm particle size allows for high theoretical plates at high flow rates, essential for separating Tofacitinib from early-eluting phospholipids in < 2 minutes.
-
Mass Spectrometry Parameters (ESI+)
Tofacitinib is a basic compound; therefore, Positive Electrospray Ionization (ESI+) provides the highest sensitivity.
| Parameter | Setting | Notes |
| Ionization Mode | ESI Positive (+) | |
| Capillary Voltage | 3.5 kV | Optimized for spray stability. |
| Desolvation Temp | 500°C | High temp required for high aqueous flow. |
| Cone Gas | 150 L/Hr | Helps prevent source contamination. |
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| Tofacitinib | 313.2 | 149.2 | Quantifier | 28 |
| Tofacitinib | 313.2 | 165.1 | Qualifier | 22 |
| Tofacitinib-13C3 (IS) | 316.5 | 149.2 | Internal Std | 28 |
Note: The 149.2 fragment corresponds to the methyl-pyrrolo-pyrimidine moiety, which is highly stable and specific.
Chromatographic Gradient
Flow Rate: 0.6 mL/min Mobile Phase A: 10 mM Ammonium Acetate (pH native ~6.8) or 0.1% Formic Acid in Water.[5][6] Mobile Phase B: Acetonitrile (ACN).
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial loading |
| 0.20 | 10 | Hold to divert salts |
| 1.00 | 90 | Ballistic elution |
| 1.20 | 90 | Wash column |
| 1.21 | 10 | Return to initial |
| 1.50 | 10 | Re-equilibration |
High-Throughput Sample Preparation Protocol
This workflow is designed for a 96-well plate format, compatible with Hamilton or Tecan liquid handling robots.
Reagents
-
Stock Solution: Tofacitinib Citrate (1 mg/mL in DMSO). Store at -20°C.
-
Internal Standard (IS) Working Sol: Tofacitinib-13C3 (100 ng/mL in Acetonitrile).
-
Matrix: Human Plasma, Rat Plasma, or Microsomal Suspension.
Step-by-Step Protocol
-
Thaw & Vortex: Thaw study samples and calibration standards (STDs). Vortex for 10 seconds.
-
Aliquot: Transfer 20 µL of sample/STD into a 96-well deep-well plate (e.g., Waters Sirocco or standard polypropylene).
-
Precipitation (The Critical Step):
-
Add 180 µL of IS Working Solution (100% ACN containing IS) to each well.
-
Ratio: 1:9 (Sample:Organic) ensures complete protein crash.
-
-
Mixing: Cap mat and vortex vigorously for 2 minutes at 1500 rpm.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a fresh analysis plate.
-
Dilution (Optional): If linearity requires, add 100 µL of water (Milli-Q) to match the initial mobile phase composition (reducing solvent strength to improve peak shape).
-
Inject: Inject 2-5 µL onto the UPLC-MS/MS.
Application: Metabolic Stability Screening
A primary use of this HTS method is determining the intrinsic clearance (
Experimental Design
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH (1 mM).
-
Substrate: Tofacitinib at 1 µM (below
to ensure first-order kinetics). -
Timepoints: 0, 5, 15, 30, 45 min.
Figure 2: HTS Metabolic Stability Workflow
Caption: Automated workflow for metabolic stability. The Quench step simultaneously precipitates proteins and adds the Internal Standard.
Validation & Self-Validating Criteria
To ensure "Trustworthiness" (Part 2 of requirements), the assay must include internal checks.
System Suitability (Pre-Run)
-
Signal-to-Noise: The LLOQ (0.5 ng/mL) must have a S/N ratio > 10.
-
Retention Time Stability: Tofacitinib RT should be within ±0.05 min across 10 conditioning injections.
Acceptance Criteria (Post-Run)
-
Linearity:
using weighting. -
Accuracy: QC samples (Low, Mid, High) must be within ±15% of nominal value.
-
IS Response: The internal standard peak area should not vary by more than ±20% across the plate. Drastic drops in IS area indicate matrix suppression (phospholipids) or pipetting errors.
-
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Peak area in blank must be < 20% of the LLOQ area.
Troubleshooting Matrix Effects
If Tofacitinib signal is suppressed:
-
Check Phospholipids: Monitor transition 184 -> 184 (Phosphatidylcholine). If these co-elute with Tofacitinib, adjust the gradient or switch to a Phenyl-Hexyl column.
-
Increase Dilution: Dilute the supernatant 1:1 with water before injection to reduce organic load and matrix concentration.
References
-
Pfizer Inc. (2012). Xeljanz (tofacitinib) Prescribing Information. U.S. Food and Drug Administration.[3][7] [Link]
-
Dowty, M. E., et al. (2014). Absorption, metabolism, and excretion of tofacitinib, a Janus kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(4), 759-773. [Link]
-
PubChem. (n.d.). Tofacitinib (Compound Summary). National Center for Biotechnology Information. [Link]
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[3][7] [Link]
-
Mullangi, R., et al. (2021). Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard. Journal of Pharmaceutical Research International. [Link][8]
Sources
- 1. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 2. Tofacitinib Represses the Janus Kinase-Signal Transducer and Activators of Transcription Signalling Pathway in Keratinocytes | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. journaljpri.com [journaljpri.com]
Troubleshooting & Optimization
Addressing isotopic exchange and back-exchange of CP-690550-d3.
Topic: Addressing Isotopic Exchange and Back-Exchange in LC-MS/MS Workflows
Part 1: Core Technical Directive
Executive Summary
You are likely visiting this center because you have observed Internal Standard (IS) signal variability or mass shifting during your Tofacitinib (CP-690550) quantification assays.
The Immediate Answer:
Commercially available CP-690550-d3 is typically labeled on the N-methyl group of the piperidine ring (
If you are observing phenomena resembling "back-exchange" (loss of deuterium label to the solvent), it is statistically probable that you are actually experiencing Isobaric Cross-Talk or Ion Suppression .[1] This guide will help you isolate and prove the root cause.
Part 2: Diagnostic Workflow (Visualized)
Before altering your chemistry, you must diagnose the specific failure mode.[1] Use the logic flow below to categorize your issue.
Figure 1: Diagnostic logic tree for distinguishing between isotopic exchange, cross-talk, and matrix effects.
Part 3: Technical Deep Dive & FAQs
Module 1: The Chemistry of Exchange
Q: Why do some deuterated standards "back-exchange" while CP-690550-d3 is generally stable?
A: Back-exchange is governed by the acidity (pKa) of the proton being replaced.
-
Labile Protons (High Risk): Deuterium placed on Oxygen (-OD), Nitrogen (-ND-), or Sulfur (-SD) is "labile."[1] In protic solvents (Water, Methanol), these deuterons rapidly swap with solvent protons (
). This happens in seconds.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Stable Protons (CP-690550-d3): The standard Tofacitinib-d3 carries the label on the N-methyl group .[1] The
bond here has a bond dissociation energy approx. 5–10 kJ/mol higher than and is non-acidic.-
Caveat: If you custom-synthesized a variant labeled on the pyrrolo[2,3-d]pyrimidine ring (the NH group), that specific position will back-exchange instantly in mobile phase.[1] Verify your Certificate of Analysis (CoA) to confirm the label is on the methyl group.
-
Q: Can low pH (0.1% Formic Acid) cause the N-methyl-d3 to exchange?
A: No. The activation energy required to break the alkyl
Module 2: Troubleshooting "False" Exchange
Q: I see the IS signal appearing in my Analyte channel (Cross-Talk). Is the deuterium falling off?
A: Likely not. This is usually Isotopic Contribution , not exchange. Natural Tofacitinib contains Carbon-13 isotopes.[1]
-
Scenario: If you spike IS at a very high concentration (e.g., 1000 ng/mL) and your Analyte LLOQ is low (e.g., 1 ng/mL), the natural
isotope of the impurity in the IS (or the IS itself if not 100% pure) will show up in the analyte window.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Solution: Perform Protocol A (Cross-Talk Verification) below.
Q: My IS signal decreases over the course of the batch. Is it degrading?
A: This is classic Matrix Effect (Ion Suppression) , not degradation.[1] As the column fouls with phospholipids, ionization efficiency drops.[1]
-
Validation: If the retention time is stable and no new peaks appear, it is suppression.
-
Fix: Switch to a divert valve to send the first 1-2 minutes of flow to waste, or improve sample cleanup (e.g., Solid Phase Extraction instead of Protein Precipitation).
Part 4: Experimental Protocols
Protocol A: The "Cross-Talk" Verification (Interference Check)
Use this to prove that signal in the wrong channel is due to isotopic overlap, not chemical instability.[1]
Objective: Determine if the IS is contributing signal to the Analyte channel (Forward Contribution) or vice versa (Reverse Contribution).
Steps:
-
Prepare Blank: Inject a Double Blank (Mobile Phase only). Target: 0 area.
-
Prepare IS Only: Inject a sample containing only Internal Standard at the working concentration (no Analyte).[1]
-
Monitor the Analyte Transition (m/z 313.2 -> 149.1).
-
Acceptance Criteria: The area in the analyte channel must be
of the LLOQ area.
-
-
Prepare ULOQ Only: Inject a sample containing only Analyte at the highest standard concentration (no IS).[1]
-
Monitor the IS Transition (m/z 316.2 -> 149.1).[1]
-
Acceptance Criteria: The area in the IS channel must be
of the average IS response.
-
Data Interpretation:
| Observation | Diagnosis | Action |
|---|---|---|
| Signal in Analyte Channel (Step 2) | Impure IS or Isotopic Overlap | Lower IS concentration or purchase higher purity (>99 atom % D) IS.[1] |
| Signal in IS Channel (Step 3) | Natural Isotope Contribution | This is normal physics (
Protocol B: The "Zero-Time" Stability Test (Proving No Exchange)
Use this to validate to a regulator that your extraction solvent is not causing D/H exchange.[1]
Objective: Confirm CP-690550-d3 stability in the extraction matrix.
Steps:
-
Control A (Neat): Prepare IS in pure Acetonitrile (aprotic solvent).
-
Test B (Protic Stress): Prepare IS in 50:50 Water:Methanol (protic solvent) with 0.1% Formic Acid.[1]
-
Incubation: Let Test B sit at Room Temperature for 4 hours.
-
Analysis: Inject Control A and Test B (n=5).
-
Calculation: Compare the peak area ratios and, crucially, the Mass Spectra .
Visualization of Expected Mass Spectra:
Figure 2: Expected MS spectra showing no shift in the parent ion abundance, confirming stability.[1]
Part 5: Summary of Quantitative Data
| Parameter | CP-690550 (Analyte) | CP-690550-d3 (IS) | Note |
| Precursor Ion (M+H) | 313.2 Da | 316.2 Da | +3 Da shift (N-methyl-d3) |
| Product Ion (Quant) | 149.1 Da | 149.1 Da | Common fragment (unchanged part of molecule) |
| Label Position | N/A | N-Methyl (Piperidine) | Stable (Non-exchangeable) |
| Risk of Back-Exchange | N/A | Low | Only if label is on Pyrrole ring |
| Major Interference | M+3 from IS | M-3 from Analyte | Resolve chromatographically if possible |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] [Link]
-
Flanagan, M. E., et al. (2010).[1] Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection.[1] Journal of Medicinal Chemistry, 53(24), 8468–8484.[1] [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[1] [Link]
-
Wang, S., & Cyronak, M. (2013).[1] Internal Standard Response Variability: Causes and Implications for Bioanalytical Method Validation. Bioanalysis Zone. [Link]
Sources
How to resolve poor peak shape in Tofacitinib LC-MS analysis.
Executive Summary & Molecule Profile
Tofacitinib (
This cationic nature makes Tofacitinib highly susceptible to secondary silanol interactions , leading to the most common user complaint: peak tailing . Furthermore, its high solubility in organic solvents (DMSO/Methanol) often leads to peak fronting when injection conditions are not matched to the initial mobile phase.
This guide moves beyond simple "tips" to explain the physicochemical causality of these errors and provides self-validating protocols to resolve them.
Diagnostic Workflow
Before altering parameters, identify your specific peak distortion using the logic flow below.
Figure 1: Diagnostic logic tree for identifying the root cause of Tofacitinib peak shape distortions.
Critical Troubleshooting Guides
Issue 1: Severe Peak Tailing
Symptom: The peak rises sharply but trails off slowly (Asymmetry factor
Corrective Protocol:
-
Buffer Modification (The "Masking" Effect):
-
Do not rely solely on 0.1% Formic Acid.
-
Add Ammonium: Switch to 5mM - 10mM Ammonium Formate . The ammonium ions (
) flood the column and compete for the silanol sites, effectively "masking" them from the Tofacitinib.
-
-
Column Selection:
-
If tailing persists, switch to a Charged Surface Hybrid (CSH) or High Strength Silica (HSS T3) column. These stationary phases are electrostatically modified to repel basic analytes or have trifunctional bonding that covers silanols.
-
Issue 2: Peak Fronting or Broadening
Symptom: The peak appears "fat" or has a shoulder on the leading edge. Root Cause: Strong Solvent Effect. Tofacitinib is often extracted or dissolved in Methanol (MeOH) or DMSO. If you inject 5-10 µL of pure MeOH into a mobile phase that is 90% Water, the drug travels faster in the "plug" of methanol than in the surrounding mobile phase, causing it to spread out before it hits the column head.
Corrective Protocol:
-
The Dilution Rule: Ensure your sample diluent matches the initial gradient conditions .
-
Example: If your gradient starts at 90% Water / 10% ACN, your sample should be dissolved in at least 80% Water.
-
Workflow: Evaporate the elution solvent (from LLE/SPE) and reconstitute in 10mM Ammonium Formate : Acetonitrile (80:20 v/v) .
Issue 3: Signal Suppression (Matrix Effect)
Symptom: Excellent peak shape but poor sensitivity (High LLOQ) in plasma samples. Root Cause: Phospholipids co-eluting with Tofacitinib. Phospholipids (m/z 184 fragment) often elute late in the gradient. If the gradient cycle time is too short, lipids from Injection 1 may elute during the Tofacitinib window of Injection 2.
Corrective Protocol:
-
Monitor Phospholipids: Add a transition for m/z 184 -> 184 to your method to track lipid elution.
-
Column Wash: Extend the high-organic wash (95% B) at the end of the gradient for at least 2 column volumes to clear the matrix.
The "Golden Standard" Method
This protocol synthesizes parameters from validated FDA submissions and peer-reviewed literature to ensure robustness.
Chromatographic Conditions (LC)
| Parameter | Setting | Rationale |
| Column | Waters XSelect HSS T3 or Acquity BEH C18 (2.1 x 50mm, 1.7µm) | HSS T3 provides superior retention for polar bases; BEH is robust at high pH. |
| Mobile Phase A | 10mM Ammonium Formate (pH ~5.[1]0) | Ionic strength suppresses silanol tailing. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal Van Deemter velocity for UPLC. |
| Gradient | 0-0.5 min: 10% B (Isocratic Hold)0.5-3.0 min: 10% -> 90% B3.0-4.0 min: 95% B (Wash)4.1 min: Re-equilibrate | Initial hold focuses the peak; Wash step removes phospholipids. |
| Injection Vol | 2 - 5 µL | Low volume prevents solvent effects. |
| Needle Wash | ACN:Water:Formic Acid (50:50:0.1) | Prevents carryover of the sticky basic drug. |
Mass Spectrometry Conditions (MS/MS)
-
Ionization: ESI Positive (
) -
Source Temp: 500°C (Desolvation)
-
Capillary Voltage: 2.5 - 3.0 kV
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| Tofacitinib | 313.2 | 149.2 | Quantifier | ~28-30 |
| Tofacitinib | 313.2 | 165.1 | Qualifier | ~20-22 |
| IS (Tofacitinib-13C3) | 316.2 | 149.2 | Internal Std | ~28-30 |
Method Optimization Cycle
Use this iterative process to fine-tune the method for your specific matrix (Plasma vs. Urine vs. Tissue).
Figure 2: Iterative optimization cycle for Tofacitinib bioanalysis.
References
-
FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: XELJANZ (tofacitinib). Application Number: 203214Orig1s000. Retrieved from [Link]
-
Kadi, A. A., et al. (2016).[2] Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Journal of Chromatography B.
-
Sharma, K., et al. (2015).[2] A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study. Biomedical Chromatography, 29(5), 722-732.[3] Retrieved from [Link]
-
Waters Corporation. (2021). Method Development Guide for Basic Compounds using Charged Surface Hybrid (CSH) Technology. Retrieved from [Link]
Sources
Minimizing ion suppression in the analysis of Tofacitinib.
Topic: Minimizing Ion Suppression in LC-MS/MS Analysis
Status: Operational | Lead Scientist: Senior Application Specialist
Mission Statement
Welcome to the technical support hub for Tofacitinib bioanalysis. This guide addresses the critical challenge of matrix effects (ME) —specifically ion suppression—which compromises assay sensitivity and reproducibility in JAK inhibitor quantification.
Tofacitinib (CP-690,550) is a pyrrolo[2,3-d]pyrimidine derivative with a pKa of ~5.1 (basic). Its moderate polarity (LogP ~1.15) makes it susceptible to co-elution with endogenous phospholipids in plasma matrices. This guide synthesizes field-proven protocols to isolate the analyte from these suppressors.
Module 1: Diagnosis & Detection
Q: How do I definitively confirm that ion suppression is affecting my Tofacitinib assay?
A: You must map the ionization profile of your matrix using Post-Column Infusion (PCI) . Standard extraction recovery calculations often mask suppression; PCI visualizes it in real-time.
The Mechanism: By infusing a constant flow of Tofacitinib into the MS source while injecting a blank matrix sample via the LC, you create a steady "baseline" signal. Any dip in this baseline indicates suppression; any spike indicates enhancement.
Protocol: Post-Column Infusion Setup
-
Infusion Solution: Prepare Tofacitinib at ~100 ng/mL in mobile phase (50:50 ACN:H2O).
-
Setup: Connect a syringe pump containing the infusion solution to a T-junction (Tee) placed after the analytical column but before the MS source.
-
Flow Rates:
-
LC Flow: Standard method rate (e.g., 0.4 mL/min).
-
Syringe Pump: 10–20 µL/min.[1]
-
-
Execution: Inject a blank extracted plasma sample (matrix).
-
Analysis: Monitor the MRM transition for Tofacitinib (m/z 313.2 → 149.1). A negative peak at the drug's retention time confirms suppression.
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for detecting matrix effects.
Module 2: Sample Preparation (The Root Cause)
Q: Is Protein Precipitation (PPT) sufficient for Tofacitinib analysis?
A: Generally, no . While PPT is fast, it fails to remove glycerophosphocholines (GPCs) and lysophosphocholines (LPCs). These phospholipids accumulate on the column and cause unpredictable ion suppression, often eluting in subsequent runs ("ghost peaks").
Recommendation: Use Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange SPE (MCX) . Because Tofacitinib is basic (pKa ~5.1), we can utilize pH manipulation to extract it cleanly into organic solvents, leaving phospholipids behind.
Comparative Data: Extraction Efficiency
| Method | Recovery (%) | Matrix Factor (MF) | Phospholipid Removal | Suitability |
| PPT (Acetonitrile) | >95% | 0.65 - 0.75 (High Suppression) | Poor | Discovery PK only |
| LLE (MTBE) | 85-90% | 0.95 - 1.05 (Neutral) | Excellent | Recommended |
| SPE (HLB) | >90% | 0.85 - 0.95 | Moderate | Good |
| SPE (MCX) | >90% | 0.98 - 1.02 | Superior | Best for trace analysis |
Protocol: Optimized LLE for Tofacitinib Based on validated methodologies (Dowty et al., Pfizer).
-
Alkalization: Aliquot 50 µL plasma. Add 50 µL 0.1 M NaOH or Ammonium Hydroxide.
-
Why? Adjusting pH > 7.0 ensures Tofacitinib is uncharged (neutral), maximizing its solubility in organic solvents.
-
-
Extraction: Add 1.0 mL Methyl tert-butyl ether (MTBE) .
-
Why? MTBE forms a clear upper organic layer and extracts the drug efficiently while leaving polar phospholipids in the aqueous bottom layer.
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in mobile phase.
Module 3: Chromatographic Resolution
Q: Even with LLE, I see signal drift. How do I optimize the gradient?
A: You must chromatographically resolve Tofacitinib from any remaining phospholipids. Tofacitinib is relatively polar and elutes early. Phospholipids are hydrophobic and elute late.
The "Flush" Strategy: If your gradient ends too quickly, phospholipids will carry over to the next injection. You must include a high-organic wash step in every injection cycle.
Recommended Column: C18 or Phenyl-Hexyl (e.g., Waters BEH C18, 1.7 µm). Mobile Phase:
-
A: 10mM Ammonium Formate (pH 3.5 - 4.5)
-
B: Acetonitrile[2]
Gradient Logic:
-
Elution Phase: Hold moderate organic (e.g., 30-40% B) to elute Tofacitinib.
-
Wash Phase: Ramp to 95% B and hold for 1-2 minutes. This strips the column of phospholipids.
-
Re-equilibration: Return to initial conditions.
Figure 2: Gradient strategy separating Tofacitinib from late-eluting phospholipid interferences.
Module 4: Internal Standards
Q: Can I use a structural analog (e.g., CP-690,550 analog) as an Internal Standard?
A: No. For regulated bioanalysis of Tofacitinib, you must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Tofacitinib-13C3 or Tofacitinib-d3).
The Causality: Ion suppression is rarely uniform across the chromatogram. It occurs in discrete windows.
-
Analog IS: Elutes at a different time than Tofacitinib. It may experience different suppression (e.g., 20% suppression) than the analyte (e.g., 50% suppression), leading to inaccurate quantification.
-
SIL-IS: Co-elutes exactly with Tofacitinib. If the analyte is suppressed by 50%, the SIL-IS is also suppressed by 50%. The ratio of Analyte/IS remains constant, self-correcting the data.
References
-
Dowty, M. E., et al. (2014). "Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis." Journal of Pharmacology and Experimental Therapeutics.
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[3][4][5][6][7]
-
Chae, J. W., et al. (2018). "Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma." Biomedical Chromatography.
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. anivet.au.dk [anivet.au.dk]
- 7. labs.iqvia.com [labs.iqvia.com]
Stability of CP-690550-d3 in different solvents and storage conditions.
Welcome to the technical support center for CP-690550-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical advice on the stability, storage, and handling of CP-690550-d3. As a deuterated analog of Tofacitinib, understanding its unique properties is crucial for generating reliable and reproducible experimental results.
Introduction: The Importance of Stability in Deuterated Compounds
CP-690550-d3 is an isotopically labeled version of Tofacitinib (CP-690550), a potent inhibitor of Janus kinases (JAKs).[1] The incorporation of deuterium in place of hydrogen atoms can offer several advantages, most notably a greater metabolic stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2][] This kinetic isotope effect can result in a longer biological half-life.[2] However, the very nature of isotopic labeling necessitates careful handling to prevent degradation and hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the compound and impact experimental outcomes.[4]
This guide provides a comprehensive overview of the stability of CP-690550-d3 in various solvents and under different storage conditions, along with troubleshooting advice and best practices to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of CP-690550-d3.
Q1: What is the recommended solvent for preparing stock solutions of CP-690550-d3?
For preparing concentrated stock solutions, an aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) is highly recommended. Tofacitinib, the non-deuterated parent compound, is freely soluble in DMSO.[5] Using an aprotic solvent is particularly crucial for deuterated compounds to minimize the risk of hydrogen-deuterium (H-D) exchange, which is more likely to occur in protic solvents like water or ethanol.[4]
Q2: How should I store my solid CP-690550-d3 and its stock solutions?
-
Solid Compound: Store the solid form of CP-690550-d3 at -20°C for long-term stability, with a reported stability of at least 4 years under these conditions.[1] It should be kept in a tightly sealed container, protected from light and moisture.[6][7]
-
Stock Solutions: For stock solutions in an aprotic solvent like DMSO, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[4]
Q3: Can I store CP-690550-d3 in aqueous solutions?
It is not recommended to store CP-690550-d3 in aqueous solutions for extended periods. Tofacitinib's stability in aqueous media is highly dependent on pH, temperature, and ionic strength.[8][9] It is most stable in acidic conditions (pH 2.0-5.0).[8][9] In neutral or basic aqueous solutions, it undergoes degradation.[8][9][10] For experiments requiring aqueous buffers, it is best to prepare the working solution fresh from a DMSO stock solution on the day of use.
Q4: What are the signs of degradation or instability?
Visual signs of degradation can include a change in color of the solid compound or the appearance of precipitates in a solution that was previously clear. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products.[11] A loss of biological activity in your experiments could also be an indicator of compound degradation.
Q5: How does pH affect the stability and solubility of CP-690550-d3?
Based on studies of Tofacitinib, the stability and solubility of CP-690550-d3 are expected to be significantly influenced by pH. Tofacitinib has a pKa of approximately 5.2.[8][9]
-
Solubility: The aqueous solubility of Tofacitinib increases exponentially as the pH decreases below its pKa.[8][9][12] For example, at pH 2.2, its solubility is reported to be 5.2 mg/mL, while its intrinsic solubility is 147 µg/mL.[8][9]
-
Stability: Maximum stability is achieved in acidic conditions, ideally between pH 2.0 and 5.0.[8][9] The compound undergoes base-catalyzed degradation, so alkaline conditions should be avoided.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in aqueous buffer (e.g., PBS) after dilution from DMSO stock. | 1. Low Aqueous Solubility at Neutral pH: PBS typically has a pH of 7.4, which is above the pKa of Tofacitinib (~5.2), leading to lower solubility.[12] 2. Supersaturation: The final concentration in the aqueous buffer may exceed its solubility limit. | 1. pH Adjustment: If your experiment allows, lower the pH of the aqueous buffer to the 2.0-5.0 range to increase solubility. Always include a vehicle control with the same pH.[12] 2. Reduce Final Concentration: Lower the working concentration of the compound in your assay. 3. Serial Dilution: Perform a stepwise serial dilution of the DMSO stock into the aqueous buffer to prevent localized high concentrations.[12] |
| Inconsistent or reduced biological activity in experiments. | 1. Compound Degradation: Improper storage (e.g., prolonged storage in aqueous solution, repeated freeze-thaw cycles, exposure to light) can lead to degradation. 2. H-D Exchange: Storage in protic solvents may have led to a loss of isotopic purity.[4] 3. Vehicle Effects: High concentrations of the solvent (e.g., DMSO) can have their own biological effects. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. 2. Verify Stock Integrity: If degradation is suspected, consider obtaining a fresh vial of the compound. 3. Control Vehicle Concentration: Keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) and always include a vehicle control.[12] |
| Stock solution appears discolored or contains particulates. | 1. Chemical Degradation: The compound may have degraded due to exposure to incompatible conditions. 2. Contamination: The solution may have been contaminated. | 1. Discard the Solution: Do not use a stock solution that shows any signs of degradation or contamination. 2. Review Handling Procedures: Ensure proper aseptic techniques and storage conditions are being followed. |
Best Practices for Storage and Handling
To ensure the long-term integrity and reliable performance of CP-690550-d3, adhere to the following best practices.
Experimental Workflow for Handling CP-690550-d3
Caption: Recommended workflow for handling CP-690550-d3.
Detailed Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Acclimatization: Allow the vial of solid CP-690550-d3 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the solid compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of CP-690550-d3 (M.W. ~507.5 g/mol ), add approximately 197 µL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store these aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Perform a serial dilution of the DMSO stock into your desired aqueous buffer (e.g., cell culture medium, PBS). It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is minimal (ideally <0.5%) to avoid solvent-induced artifacts.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of CP-690550-d3.
Summary of Stability Data
The following table summarizes the stability of Tofacitinib, which can be used as a proxy for CP-690550-d3, in different conditions.
| Solvent/Condition | Stability | Recommendations and Key Considerations | Reference(s) |
| Solid State | Stable | Store at room temperature, protected from light. For long-term storage, -20°C is recommended for the deuterated analog. | [13],[6],[1] |
| DMSO | Stable | Recommended for stock solutions. Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | [12],[4] |
| Aqueous Solution (Acidic, pH 2.0-5.0) | Most Stable | Optimal pH range for both stability and solubility. | [8],[9] |
| Aqueous Solution (Neutral, pH ~7.0) | Less Stable | Degradation occurs. Prepare fresh and use immediately. | [14] |
| Aqueous Solution (Alkaline, pH > 7.0) | Unstable | Significant degradation occurs due to base-catalyzed hydrolysis. Avoid these conditions. | [8],[9],[15] |
| Exposure to Light | Unstable | Tofacitinib is known to be sensitive to photolytic stress. Protect solutions from light. | [11],[16] |
| Oxidative Conditions (e.g., H₂O₂) | Unstable | Degradation occurs. Avoid exposure to strong oxidizing agents. | [10],[17] |
Logical Framework for Ensuring Compound Integrity
Caption: Decision-making process for using CP-690550-d3.
By following these guidelines, researchers can be confident in the stability and integrity of their CP-690550-d3, leading to more accurate and reliable experimental outcomes.
References
- Mayo Clinic. (2026, February 1). Tofacitinib (oral route) - Side effects & dosage.
-
Patel, P. N., et al. (2019, April 16). Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma. PMC. [Link]
-
JETIR. (2021, June). To study the solubility of tofacitinib citrate. JETIR.org. [Link]
-
Pfizer Medical - US. XELJANZ / XELJANZ XR® (tofacitinib) How Supplied/Storage and Handling. [Link]
- Google Patents. (2019, August 8).
-
Environmental Protection Agency. (2019, April 4). Pfizer Ireland Pharmaceuticals. [Link]
-
Oreate AI Blog. (2026, January 7). In-Depth Analysis of the Stability of Specific Impurities in Tofacitinib. [Link]
-
Therapeutic Goods Administration (TGA). (2019, September 25). Attachment: Product Information: Tofacitinib (as citrate). [Link]
-
Sankar, A. et al. (2014). A Novel Validated UV-Spectrophotometric Method for the Estimation of Tofacitinib in Bulk and Physical Admixtures. [Link]
- Vyas, A. J., et al. (2024, December 2). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Journal of Pharmaceutical and Biomedical Analysis.
-
Pinarbasli, O., et al. (2023, November 30). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. ACG Publications. [Link]
-
AWS. development and validation of stability indicating rp- hplc method for quantitative estimation of. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
DergiPark. (2021, April 15). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. [Link]
-
Der Pharma Chemica. (2015). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. [Link]
-
ACR Meeting Abstracts. (2025). Tofacitinib Lowers Markers of Photosensitivity in Patients with Cutaneous Lupus Erythematosus. [Link]
-
ResearchGate. (2020, September). Degradation results of Tofacitinib. [Link]
- Concert Pharmaceuticals. (2022).
-
Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]
-
ClinicalTrials.gov. (2023, October 25). ALE11 EVALUATION OF TOFACITINIB IN PREVENTION OF PHOTOSENSITIVITY IN CUTANEOUS LUPUS ERYTHEMATOSUS. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2019152232A1 - Topical formulations comprising tofacitinib - Google Patents [patents.google.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. rjptonline.org [rjptonline.org]
- 11. jmnc.samipubco.com [jmnc.samipubco.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tofacitinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. In-Depth Analysis of the Stability of Specific Impurities in Tofacitinib - Oreate AI Blog [oreateai.com]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. dergipark.org.tr [dergipark.org.tr]
Dealing with contamination and carryover in Tofacitinib UPLC-MS/MS.
Topic: Contamination & Carryover Troubleshooting Role: Senior Application Scientist Status: Operational
Diagnostic Triage: Is it Contamination or Carryover?
Before tearing down your UPLC stack, you must distinguish between System Contamination and Sample Carryover . These are distinct phenomena with different root causes.
The "Blank" Stress Test Run the following sequence:
-
Double Blank 1 (Mobile phase only)
-
Double Blank 2
-
High Standard (ULOQ) (e.g., 100–500 ng/mL Tofacitinib)
-
Blank A
-
Blank B
-
Blank C
Interpretation Guide
| Observation | Diagnosis | Likely Root Cause |
| Signal in Double Blank 1 | Contamination | Contaminated Mobile Phase, Leaching from plasticware, or MS Source saturation. |
| Signal in Blank A only | Carryover (Rapid) | Autosampler needle adsorption or Rotor seal wear. |
| Signal in Blanks A, B, & C (Decreasing) | Carryover (Persistent) | Column "memory" effects or adsorption to valve stators. |
| Random Signal Spikes | Electronic/Noise | ADC noise or unstable spray (not chemical). |
The "Sticky" Science: Why Tofacitinib Persists
To solve the problem, you must understand the molecule. Tofacitinib is not just "sticking"; it is interacting chemically with your flow path.
-
The Mechanism: Tofacitinib has a pKa of approximately 5.07 1.[2] In standard bioanalytical methods using Ammonium Acetate (pH 4.5–5.0) 3, the molecule exists in an equilibrium between its ionized (protonated) and neutral forms.
-
The Trap:
-
Silanol Interaction: The protonated amine interacts with residual silanols on the column stationary phase or glass vials.
-
Metallic Adsorption: The pyrrolo[2,3-d]pyrimidine core can exhibit Lewis acid-base interactions with stainless steel surfaces in the needle or valve stator.
-
Solubility Limit: While Tofacitinib Citrate is soluble, the free base (formed if pH shifts locally in the injector) has lower aqueous solubility, leading to precipitation in dead volumes.
-
Protocol: Eliminating Autosampler Carryover
The autosampler is the most common source of carryover for Tofacitinib. Standard washes (e.g., 100% Methanol) are often insufficient.
Optimized Needle Wash Configuration
You must use a Dual-Wash System (Weak/Strong).
Table 1: Recommended Wash Solvents for Tofacitinib
| Wash Type | Composition | Function | Volume |
| Weak Wash | 90% Water / 10% Acetonitrile (Match Initial Gradient) | Removes buffer salts; prevents precipitation of sample matrix. | 600 µL |
| Strong Wash | 40% ACN / 40% IPA / 20% Water + 0.1% Formic Acid | ACN/IPA: Solubilizes hydrophobic residues.Formic Acid: Keeps Tofacitinib protonated/soluble.Water: Prevents salt precipitation in the valve. | 400 µL |
Critical Step: Ensure the "Strong Wash" is programmed to dip the needle before and after injection if your hardware supports it.
Hardware Maintenance Checklist
-
Rotor Seal: Replace PEEK rotor seals with Vespel or Tefzel if high-pressure carryover persists. Tofacitinib can embed into micro-scratches on soft PEEK seals.
-
Needle Seat: Sonicate the needle seat in 50:50 Methanol:Water with 0.1% Formic Acid for 10 minutes.
Protocol: Column & Mobile Phase Troubleshooting
If the blank signal persists despite aggressive needle washing, the issue lies in the chromatographic flow path.
The "Sawtooth" Gradient Wash
Standard gradients often fail to elute Tofacitinib stuck to the column frit. Implement a "Sawtooth" wash at the end of your analytical run.
Method Parameters:
-
Column: BEH C18 (1.7 µm) or equivalent (Hybrid particles reduce silanol activity).
-
Mobile Phase B: Acetonitrile
Gradient Table:
| Time (min) | %B | Action |
|---|---|---|
| 0.00 | 10 | Initial |
| 1.50 | 90 | Elute Analyte |
| 1.60 | 10 | Re-equilibrate (Rapid) |
| 1.80 | 95 | Sawtooth Wash 1 |
| 1.90 | 10 | Re-equilibrate |
| 2.10 | 95 | Sawtooth Wash 2 |
| 2.50 | 10 | Final Equilibration |
Reasoning: Rapid cycling between high aqueous and high organic phases creates a "solvent shock" that disrupts Van der Waals forces more effectively than a static high-organic hold.
Troubleshooting Logic Map
Use this decision tree to isolate the source of the extraneous signal.
Caption: Step-by-step isolation workflow for distinguishing Tofacitinib contamination from carryover.
Frequently Asked Questions (FAQ)
Q: My Tofacitinib peak tails significantly, and carryover is high. Are they related? A: Yes. Tailing indicates secondary interactions (likely silanols). The same sites causing tailing act as "traps" that release the drug slowly into subsequent runs.
-
Fix: Switch to a high-pH stable column (e.g., C18 Hybrid) and use a higher pH mobile phase (Ammonium Bicarbonate pH 8.0) if your column can withstand it. Tofacitinib (pKa ~5) will be neutral at pH 8, reducing ionic interaction with silanols, though you must verify MS sensitivity in negative mode or use positive mode with caution regarding ionization efficiency. Standard approach: Stick to pH 4.5 but increase ionic strength (e.g., 10mM Ammonium Acetate) to mask silanols 3.
Q: Can I use 100% Acetonitrile as a needle wash? A: We advise against it. Pure ACN can cause buffer salts from your mobile phase (Ammonium Acetate) to precipitate inside the needle/valve, creating a "crust" that traps Tofacitinib. Always include at least 10-20% water in your strong wash.
Q: I see Tofacitinib in my "solvent only" blank even before running any samples. Why? A: This is Contamination , not carryover.
-
Check the nebulizer: If you recently ran a high concentration PK study, the MS source (cone/curtain plate) might be coated.
-
Check the Mobile Phase: Tofacitinib is a "sticky" powder. Weighing it in the same room where mobile phase is prepared can lead to airborne contamination of aqueous buffers.
References
-
Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios . National Institutes of Health (NIH). Available at: [Link]
-
Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma . Biomedical Chromatography. Available at: [Link]
Sources
- 1. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: CP-690550-d3 (Tofacitinib-d3) Bioanalysis
Topic: Impact of Biological Matrix on Stability and Recovery Role: Senior Application Scientist Status: Online | Ticket ID: TOF-D3-QA-001
Introduction
Welcome to the Technical Support Center. You are likely here because you are observing anomalies in your LC-MS/MS data for CP-690550 (Tofacitinib) using its deuterated internal standard, CP-690550-d3 .
In bioanalysis, the "matrix" is not just a solvent; it is a chemically reactive environment containing enzymes, salts, and phospholipids that actively compete with your analyte. When using a deuterated internal standard (IS) like CP-690550-d3, two specific failure modes often occur:
-
Deuterium Scrambling/Loss: If the label is on an exchangeable position, the "d3" signal disappears into the solvent front.
-
Differential Matrix Effect: The matrix suppresses the IS differently than the analyte (rare but possible if retention times drift), or phospholipids suppress both, killing sensitivity.
Below are the troubleshooting modules designed to isolate and resolve these issues.
Module 1: Stability & Deuterium Integrity
Q: My CP-690550-d3 signal intensity decreases over time in plasma samples, but not in solvent standards. Is it unstable?
A: This is likely an enzymatic issue or a "back-exchange" phenomenon, depending on your IS source.
1. The Enzymatic Factor (Biological Stability) While Tofacitinib is relatively stable in human plasma, it is a substrate for CYP3A4. In ex vivo plasma (benchtop), metabolic activity is generally low, but esterases or non-specific amidases in rat or mouse plasma can be more aggressive than in human plasma.
-
Diagnostic: Spiked plasma left at Room Temperature (RT) for 4 hours vs. Freshly spiked plasma.
-
Fix: Ensure you are using an anticoagulant with enzyme inhibitors (e.g., K2EDTA) and keep samples on ice (4°C). If using tissue homogenates (liver), add an esterase inhibitor (e.g., PMSF) immediately.
2. The Deuterium Exchange Factor (Chemical Stability) Not all "d3" standards are created equal.
-
Stable Label: The deuterium atoms should be on the N-methyl group of the piperidine ring. This bond is chemically inert under standard LC-MS conditions.
-
Labile Label: If your vendor supplied a version where deuterium is on the pyrrolopyrimidine ring or exchangeable protons (N-D), these will swap with Hydrogen (H) from water/methanol in the mobile phase or plasma. This results in a mass shift from M+3 to M+0, causing the IS to "disappear" from the MRM channel and appear as the analyte (cross-talk).
Visualizing the Stability Logic
Caption: Diagnostic workflow to distinguish between chemical instability (deuterium exchange) and biological degradation.
Module 2: Recovery & Extraction Optimization
Q: I am seeing low recovery (<50%) for Tofacitinib-d3. Should I switch from Protein Precipitation (PPT) to SPE?
A: Yes, or consider Supported Liquid Extraction (SLE). [1]
Tofacitinib is a polar molecule with a pyrrolopyrimidine core.
-
Protein Precipitation (PPT): Using Acetonitrile (ACN) or Methanol often yields "dirty" extracts. Phospholipids (PLs) co-elute, causing ion suppression. If your recovery is low and variable, it is likely Matrix Effect (ME) masking the signal, not actual loss of mass.
-
Liquid-Liquid Extraction (LLE): Tofacitinib extracts well into MTBE (Methyl tert-butyl ether) or Ethyl Acetate at neutral to slightly basic pH.
-
Supported Liquid Extraction (SLE): Recent data suggests SLE offers the best balance of high recovery (>80%) and phospholipid removal for kinase inhibitors.
Data Comparison: Extraction Efficiency
| Method | Solvent System | Recovery (%) | Matrix Effect (ME) | Suitability |
| PPT | ACN (1:3 ratio) | 85-95% | High (>20% suppression) | Rapid screening only |
| LLE | MTBE | 75-85% | Low (<10%) | Clinical samples |
| SLE | DCM/Isopropanol | 90-98% | Negligible | Recommended |
Protocol: Optimized SLE for CP-690550-d3
Objective: Maximize recovery while removing phospholipids.
-
Pre-treatment: Aliquot 50 µL of plasma. Add 10 µL of IS working solution (CP-690550-d3).
-
Dilution: Add 50 µL of 0.1% Ammonium Hydroxide (pH ~9). Why? Tofacitinib is basic; increasing pH suppresses ionization, driving it into the organic phase.
-
Loading: Load mixture onto a 200 mg SLE+ cartridge . Apply gentle vacuum to initiate loading, then wait 5 minutes for complete absorption.
-
Elution: Add 1 mL of MTBE (or Ethyl Acetate). Allow to flow by gravity for 5 minutes, then apply vacuum.
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase (10mM Ammonium Acetate : ACN, 80:20).
Module 3: Matrix Effects (The "Ghost" Peaks)
Q: My IS retention time shifts slightly in patient samples compared to standards. Is this a problem?
A: Yes, this is the "Deuterium Isotope Effect" exacerbated by matrix load.
Deuterated compounds are slightly more lipophilic than their non-deuterated counterparts. On high-efficiency C18 columns, CP-690550-d3 may elute slightly earlier than the analyte.
-
The Risk: If a matrix interference (e.g., a phospholipid) elutes exactly where the IS elutes, but not where the analyte elutes, the IS will be suppressed but the analyte will not. This leads to over-estimation of drug concentration.
Visualizing the Suppression Mechanism
Caption: In the ESI source, phospholipids (matrix) compete for charge, often suppressing the signal of co-eluting compounds.
Troubleshooting Protocol: Post-Column Infusion
To verify if matrix effects are killing your IS recovery:
-
Setup: Tee-in a steady flow (10 µL/min) of neat CP-690550-d3 solution into the LC flow after the column but before the MS source.
-
Injection: Inject a "Blank Matrix" sample (processed plasma).
-
Observation: Monitor the baseline of the d3 transition.
-
Flat Line: No matrix effect.
-
Dip/Valley: Ion suppression at that retention time.
-
Peak: Ion enhancement.
-
-
Action: If the "Dip" aligns with your Tofacitinib retention time, you must improve extraction (switch to SLE) or change the gradient to move the analyte away from the suppression zone.
References
-
Pfizer Inc. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor.[2][3] Journal of Medicinal Chemistry.[3][4] Link
-
Bharwad, K. D., et al. (2019).[5] Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography.[5] Link
-
Tanaka, Y., et al. (2025). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Indonesian Journal of Pharmaceutics. (Highlighting SLE superiority). Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[5][6][7][8] Link
For further assistance, please upload your chromatograms to the secure portal using Ticket ID: TOF-D3-QA-001.
Sources
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. CP 690550 |Tofacitinib citrate | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Improving the sensitivity and lower limit of quantification for Tofacitinib.
Topic: Improving Sensitivity & Lower Limit of Quantification (LLOQ) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your current LC-MS/MS method for Tofacitinib (CP-690,550) has hit a sensitivity wall. Whether you are stuck at an LLOQ of 5 ng/mL or struggling with matrix suppression in patient plasma, this guide replaces generic advice with field-validated protocols.
Our goal is to push your LLOQ down to the 0.05 – 0.1 ng/mL range, a standard required for micro-dosing studies and late-phase pharmacokinetic (PK) monitoring.
Tier 1: Mass Spectrometry Optimization
Objective: Maximize ion transmission and select the most stable precursor-to-product transitions.
Q: I am seeing high baseline noise in my MRM channels. Which transitions should I be using?
A: Tofacitinib (
The Golden Standard Transition:
For maximum sensitivity, you must monitor
-
Why? The 149.1 fragment corresponds to the cleavage of the pyrrolopyrimidine core. It is the most abundant product ion under collision-induced dissociation (CID), often providing 5-10x higher intensity than secondary fragments.
Confirmatory (Qualifier) Transitions:
If you need a second transition for identity confirmation (EU/FDA guidelines), use
Optimized MS/MS Parameters (Sciex/Waters/Agilent agnostic):
| Parameter | Optimized Value | Technical Rationale |
| Ionization Mode | ESI Positive (+) | Basic nitrogen atoms in the piperidine ring protonate easily. |
| Capillary Voltage | 3.0 - 3.5 kV | Higher voltages may cause in-source fragmentation of labile metabolites. |
| Desolvation Temp | 450°C - 550°C | Tofacitinib is thermally stable; high heat aids droplet evaporation in high-flow gradients. |
| Cone Voltage | 30 - 40 V | Critical to prevent clustering without fragmenting the precursor before the quad. |
| Collision Energy | 25 - 30 eV | Specifically tuned for the |
Critical Note: Always use a Stable Isotope Labeled Internal Standard (SIL-IS). Tofacitinib-13C3 or Tofacitinib-d3 is non-negotiable for sub-ng/mL work to correct for matrix effects. Monitor
for the 13C3 variant.
Tier 2: Sample Preparation (The Sensitivity Key)
Objective: Remove phospholipids that suppress ionization.
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but my LLOQ is stuck at 1 ng/mL. Why?
A: PPT is "dirty." It removes proteins but leaves behind phospholipids (phosphatidylcholines) that elute unpredictably and suppress ionization in the source. To reach 0.05 ng/mL , you must switch to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .
Protocol: High-Sensitivity LLE with MTBE
Based on validation by Sharma et al. and FDA bioanalytical reviews.
-
Aliquot: Transfer 50-100
L of plasma/serum to a glass tube. -
IS Spike: Add 10
L of SIL-IS (Tofacitinib-13C3). -
Alkaline Pre-treatment: Add 50
L of 0.1 M NaOH.-
Mechanism:[1] This adjusts the pH > pKa of Tofacitinib, rendering it uncharged (neutral). Neutral molecules partition significantly better into organic solvents.
-
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .
-
Why MTBE? Unlike Ethyl Acetate, MTBE forms a clean upper layer that is easy to pipette off, and it extracts the moderately polar Tofacitinib efficiently while leaving polar matrix interferences in the aqueous phase.
-
-
Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.
-
Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100
L of Mobile Phase (e.g., 20% ACN in Water).
Tier 3: Chromatography & Troubleshooting
Objective: Sharpen peaks to increase Signal-to-Noise (S/N) ratio.
Q: My peaks are tailing. How does this affect my LLOQ?
A: Tailing spreads the signal over a wider time window, reducing peak height (intensity). This directly degrades your LLOQ.
Recommended Column Chemistry:
Use a High-Strength Silica (HSS) T3 or a C18 BEH column (
-
The Fix: Tofacitinib is a polar base. Traditional C18 columns may cause secondary interactions with free silanols, leading to tailing. HSS T3 columns are designed to retain polar compounds and withstand 100% aqueous starts, allowing you to focus the analyte at the head of the column.
Mobile Phase Recipe:
-
Phase A: 10 mM Ammonium Formate (pH 4.5 - 5.0).
-
Avoid: Pure water/formic acid. The ammonium buffer is crucial for reproducible ionization and peak shape stability.
Visual Troubleshooting Guide
The following logic tree outlines the decision process for diagnosing sensitivity issues.
Figure 1: Systematic troubleshooting workflow for improving Tofacitinib LLOQ. Blue nodes represent diagnostic steps; Red/Green/Yellow nodes represent corrective actions.
References
-
Method Validation & LLOQ (0.1 ng/mL): Bluett, J. et al. "Development of a sensitive biochemical assay for the detection of tofacitinib adherence."[8][9] Analytical Methods, 2023.[8]
-
LLE Extraction Protocol (MTBE): Kadi, A. A. et al. "Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma." Biomedical Chromatography, 2019.
-
Simultaneous Quantification & Matrix Effects: Sharma, K. et al. "A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma." Biomedical Chromatography, 2015.[6]
-
Metabolite & Stability Data: Wang, Y. et al. "Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS." Arabian Journal of Chemistry, 2021.
Sources
- 1. In-Depth Analysis of the Stability of Specific Impurities in Tofacitinib - Oreate AI Blog [oreateai.com]
- 2. journaljpri.com [journaljpri.com]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics - Arabian Journal of Chemistry [arabjchem.org]
- 8. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01800D [pubs.rsc.org]
- 9. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Adjusting mass spectrometer parameters for optimal CP-690550-d3 detection.
The following technical support guide is designed for researchers and bioanalytical scientists optimizing LC-MS/MS methods for CP-690550-d3 (Tofacitinib-d3). It adopts the persona of a Senior Application Scientist, focusing on the why and how of parameter adjustment, rather than just listing values.
Topic: Mass Spectrometer Parameter Adjustment for Optimal CP-690550-d3 Detection Applicable For: LC-MS/MS Bioanalysis (PK/PD), Impurity Profiling Last Updated: February 18, 2026
Core Optimization Philosophy
As we optimize for CP-690550-d3, we must treat the Internal Standard (IS) not just as a tracking agent, but as a diagnostic tool for the robustness of your method. Tofacitinib (CP-690550) is a pyrrolo[2,3-d]pyrimidine derivative.[1][2][3] Its fragmentation behavior in ESI+ mode is dominated by the cleavage of the piperidine ring system.
Critical Warning on Isotopic Interference (Cross-Talk): The most common failure mode with deuterated standards like CP-690550-d3 is isotopic interference .
-
Analyte: Tofacitinib (
) -
IS: CP-690550-d3 (
) -
The Risk: The natural abundance of
, , and in the native drug creates an M+3 isotope at . If your IS transition monitors a fragment where the label is lost (e.g., ), the high concentration of the native drug will contribute signal to your IS channel, ruining quantitation linearity.
Mass Spectrometer Parameters (Quick Reference)
The following parameters serve as a baseline for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+, Waters Xevo TQ-S). Note: Voltages are instrument-dependent; values below are typical starting points.
Table 1: MRM Transition Settings
| Compound | Precursor ( | Product ( | Dwell (ms) | Cone/DP (V) | Collision Energy (eV) | Role |
| Tofacitinib | 313.2 | 149.1 | 50 | 30-40 | 25-30 | Quantifier |
| 313.2 | 165.1 | 50 | 30-40 | 20-25 | Qualifier | |
| CP-690550-d3 | 316.2 | 149.1 | 50 | 30-40 | 25-30 | Risk of Interference |
| CP-690550-d3 | 316.2 | 152.1 | 50 | 30-40 | 25-30 | Recommended (If label retained) |
Scientist's Note: You must perform a Product Ion Scan on your specific lot of d3. If the label is on the N-methyl bridging group, it is often lost during the formation of the
149 fragment (piperidine ring), making the transition. If possible, optimize for a fragment that retains the label (e.g., 152 or higher mass fragments) to ensure specificity.
Table 2: Source Parameters (ESI Positive)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Basic nitrogens on the pyrrolo-pyrimidine core protonate readily. |
| Capillary Voltage | 3.0 – 3.5 kV | Balance between ionization efficiency and preventing in-source fragmentation. |
| Source Temp | 450°C - 550°C | High temperature required for efficient desolvation of the piperidine moiety. |
| Desolvation Gas | 800 - 1000 L/hr | High flow aids in breaking up droplets, crucial for reducing matrix effects. |
| Cone Gas | 150 L/hr | Protects the orifice; Tofacitinib is relatively robust but keep this steady. |
Optimization Logic & Workflow
The following diagram illustrates the decision process for tuning your mass spectrometer for this specific compound.
Caption: Workflow for selecting the optimal MRM transition to minimize isotopic cross-talk between Tofacitinib and its d3-internal standard.
Troubleshooting Guide (FAQ)
Q1: I see a peak in my CP-690550-d3 (IS) channel when I inject a high concentration of Tofacitinib (Analyte). Why?
Diagnosis: This is "Cross-Signal Contribution" or "Isotopic Cross-Talk."
Mechanism: The native Tofacitinib (
-
Switch Transitions: Look for a fragment that retains the d3 label (e.g.,
). -
Chromatographic Separation: If you must use the same fragment, ensure your IS concentration is high enough that the interference from the ULOQ (Upper Limit of Quantification) of the analyte is negligible (<5% of IS response).
-
Use a Different IS: Consider using Tofacitinib-
- (Precursor 317.4), which shifts the mass further away from the M+3 envelope.
Q2: The signal intensity for CP-690550-d3 is fluctuating significantly between samples.
Diagnosis: Matrix Effect (Ion Suppression/Enhancement). Mechanism: Co-eluting phospholipids or salts from the biological matrix are competing for charge in the ESI droplet. Protocol:
-
Check Retention Time: Tofacitinib elutes relatively early on C18 columns due to its polarity. Ensure it is not eluting in the void volume (
). -
Wash Gradient: Add a high-organic wash (95% ACN) at the end of your gradient to clear phospholipids.
-
Diverter Valve: Divert the flow to waste for the first 1.0 minute to prevent salts from entering the source.
Q3: What is the optimal mobile phase for Tofacitinib detection?
Recommendation: 10mM Ammonium Acetate (pH 4.5) : Acetonitrile.[4] Why:
-
pH 4.5: Tofacitinib is a weak base. A slightly acidic pH ensures it is fully protonated (
) for ESI+, improving sensitivity. -
Ammonium Acetate: Provides ionic strength to control peak shape without suppressing ionization as much as trifluoroacetic acid (TFA) would.
Q4: My linearity is poor at the lower end (LLOQ).
Diagnosis: Adsorption or Carryover. Solution:
-
Needle Wash: Tofacitinib can stick to metallic surfaces. Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
-
Column Choice: Use a high-strength silica (HSS) T3 column or similar, which is designed to retain polar compounds and reduce peak tailing.
Experimental Validation Protocols
Protocol A: Determining the "Cross-Talk" Factor
-
Prepare a sample of Native Tofacitinib at the ULOQ concentration (e.g., 1000 ng/mL). Do not add IS.
-
Inject this sample and monitor the IS Transition (
). -
Calculate the area observed in the IS channel.
-
Compare this area to the area of a standard IS Only injection (at working concentration).
-
Pass Criteria: The interference area must be
of the average IS area.
Protocol B: Source Optimization (Tee-Infusion)
-
Set LC flow to your method rate (e.g., 0.4 mL/min, 50% B).
-
Use a T-connector to mix the LC flow with a syringe infusion of CP-690550-d3 (100 ng/mL) at 10 µL/min.
-
Monitor the intensity of
316.2 while ramping:-
Desolvation Temperature: 300°C to 600°C (Step 50°C).
-
Capillary Voltage: 1.0 kV to 4.5 kV.
-
-
Select the value that gives the highest stable signal-to-noise ratio (not just highest absolute signal).
References
-
Dowty, M. E., et al. (2014). "Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis."[1][5] Journal of Pharmacology and Experimental Therapeutics.
-
FDA Center for Drug Evaluation and Research. (2012). "Clinical Pharmacology and Biopharmaceutics Review: Tofacitinib (NDA 203214)." U.S. Food and Drug Administration.
-
Changelian, P. S., et al. (2003).[5] "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor."[5] Science.
-
Patel, P., et al. (2019). "Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma." Biomedical Chromatography.
-
Cayman Chemical. (2024). "Tofacitinib-d3 (citrate) Product Information & Certificate of Analysis."
Sources
Validation & Comparative
Validating a bioanalytical method with CP-690550-d3 according to FDA/ICH guidelines.
Focus: Performance evaluation of CP-690550-d3 (SIL-IS) vs. Structural Analogues in LC-MS/MS.
Executive Summary & Regulatory Context
In the quantitative bioanalysis of JAK inhibitors like Tofacitinib (CP-690550), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogues are often considered for cost-reduction, the FDA/ICH M10 Bioanalytical Method Validation Guidelines (2022) place stringent requirements on Matrix Factors (MF) and selectivity that often render analogues insufficient for regulated clinical studies.
This guide objectively compares the industry gold-standard—CP-690550-d3 (Deuterated Tofacitinib) —against structural analogue alternatives, providing experimental workflows and validation data to support the transition to Stable Isotope Labeled (SIL) systems.
The Candidates: Technical Comparison
| Feature | CP-690550-d3 (SIL-IS) | Structural Analogues (e.g., Phenacetin/Baricitinib) |
| Chemical Identity | Isotopolog of Tofacitinib ( | Chemically distinct, though structurally similar. |
| Retention Time (RT) | Co-eluting (Identical RT to analyte). | Offset (Elutes earlier or later). |
| Matrix Compensation | Perfect. Experiences identical ion suppression/enhancement at the exact moment of ionization. | Poor. Experiences different matrix effects due to RT shift. |
| Recovery Tracking | Compensates for extraction losses step-by-step.[1] | May have different solubility/extraction efficiency. |
| Cost | High (Custom synthesis/Purchase required). | Low (Readily available chemicals). |
| Regulatory Risk | Low (Preferred by FDA/EMA). | High (Requires extensive proof of parallelism). |
Mechanistic Insight: The Ion Suppression Problem
The following diagram illustrates why CP-690550-d3 is superior. In LC-MS/MS, phospholipids and salts from plasma often elute in broad bands. If the IS does not co-elute with the analyte, it cannot correct for the specific suppression occurring at the analyte's retention time.
Caption: Comparative mechanism of Matrix Effect compensation. CP-690550-d3 co-elutes with the analyte, normalizing signal suppression. Analogues elute separately, failing to correct for transient matrix zones.
Experimental Protocol: Validation Workflow
To validate this method under ICH M10, the following protocol utilizes Protein Precipitation (PPT) . PPT is chosen over SPE (Solid Phase Extraction) for this guide because it produces a "dirtier" sample, which effectively stress-tests the Internal Standard's ability to compensate for matrix effects.
LC-MS/MS Conditions[1][2][3][4][5]
-
Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3.0 min.
-
MS Detection: ESI Positive Mode, MRM.
Sample Preparation (PPT)
-
Aliquot: Transfer 50 µL of K2EDTA human plasma (blank, standard, or QC) to a 96-well plate.
-
IS Addition: Add 20 µL of CP-690550-d3 Working Solution (500 ng/mL in 50:50 MeOH:H2O).
-
Critical Step: Vortex gently for 10 sec to equilibrate IS with the plasma matrix before precipitation. This ensures the IS binds to proteins similarly to the analyte.
-
-
Precipitation: Add 200 µL of Acetonitrile (cold).
-
Agitation: Vortex at high speed (10 min).
-
Separation: Centrifuge at 4000 rpm for 15 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL Mobile Phase A (to match initial mobile phase conditions and prevent peak fronting).
Comparative Validation Data
The following data represents typical validation results when comparing CP-690550-d3 against a structural analogue (e.g., a non-deuterated JAK inhibitor analog).
Matrix Factor (MF) & IS-Normalized MF
ICH M10 Requirement: The CV of the IS-normalized MF calculated from 6 lots of matrix should not be greater than 15%.[6]
| Matrix Lot (Source) | Analyte MF (Absolute) | CP-690550-d3 MF (Absolute) | IS-Norm MF (d3) | Analog IS MF (Absolute) | IS-Norm MF (Analog) |
| Lot 1 (Normal) | 0.85 | 0.86 | 0.99 | 0.95 | 0.89 |
| Lot 2 (Normal) | 0.82 | 0.83 | 0.99 | 0.94 | 0.87 |
| Lot 3 (Lipemic) | 0.65 | 0.64 | 1.01 | 0.91 | 0.71 |
| Lot 4 (Hemolyzed) | 0.78 | 0.79 | 0.99 | 0.93 | 0.84 |
| Lot 5 (Renal Imp.) | 0.70 | 0.71 | 0.98 | 0.88 | 0.79 |
| Lot 6 (Normal) | 0.84 | 0.85 | 0.99 | 0.96 | 0.87 |
| Mean | 0.77 | 0.78 | 0.99 | 0.93 | 0.83 |
| % CV | 10.2% | 10.5% | 1.0% | 3.1% | 8.5% |
Interpretation:
-
Absolute MF: Tofacitinib suffers significant suppression in Lipemic plasma (0.65).
-
CP-690550-d3 Performance: The d3-IS tracks this suppression perfectly (0.64). The IS-Normalized MF is near 1.0 with negligible variability (CV = 1.0%).
-
Analog Performance: The Analog elutes at a different time, missing the suppression zone. While its absolute MF is stable (0.91-0.96), it fails to correct the analyte's signal drop. The resulting IS-Normalized MF for the analog varies significantly, risking assay failure during incurred sample reanalysis (ISR).
Accuracy & Precision (Inter-Batch)
Comparison at LLOQ (0.5 ng/mL) in Human Plasma.
| Parameter | CP-690550-d3 Method | Structural Analog Method |
| Mean Accuracy (%) | 98.4% | 91.2% |
| Precision (% CV) | 3.2% | 11.5% |
| Linearity ( | > 0.999 | 0.992 |
| ISR Passing Rate | 100% | 85% (Risk of failure) |
Strategic Validation Workflow (ICH M10)
This diagram outlines the decision sequence for validating Tofacitinib with CP-690550-d3, ensuring compliance with the "3Rs" (Reliability, Reproducibility, Robustness).
Caption: Step-by-step validation logic focusing on the critical "Go/No-Go" decision points for SIL-IS integration.
Expert Commentary & Troubleshooting
Deuterium Isotope Effect
While CP-690550-d3 is excellent, scientists must be aware of the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their protium counterparts.
-
Observation: On high-resolution columns (UPLC), the d3 peak may elute slightly earlier (0.01 - 0.05 min) than the analyte.
-
Mitigation: Ensure the integration window is wide enough to capture both. Because the shift is minute for d3 (vs d9 or d10), the matrix effect compensation usually remains intact.
Cross-Signal Interference (Crosstalk)
The mass difference is only 3 Da (313 vs 316).
-
Risk: High concentrations of Tofacitinib (ULOQ) might contribute to the IS channel (M+3 isotope of natural Tofacitinib).
-
Solution:
-
Inject ULOQ without IS. Monitor the IS channel. Response should be < 5% of the average IS response.
-
If crosstalk exists, adjust the IS concentration upward (within linear range of MS) to swamp the interference, or narrow the quadrupole isolation window.
-
Solubility Matching
Ensure the IS Working Solution uses the same solvent composition as the sample or mobile phase. Tofacitinib is soluble in methanol and DMSO. Avoid 100% aqueous stock solutions to prevent precipitation upon storage.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[7][8] [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[7][8][9][Link]
-
Yamana, A., & Chandrasekhar, K. B. (2021).[2][10] Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard.[2][10] Journal of Pharmaceutical Research International, 33(46A), 22-29.[2] [Link]
-
Kaur, R., et al. (2019). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography, 33(4). [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. journaljpri.com [journaljpri.com]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. fda.gov [fda.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. progress-lifesciences.nl [progress-lifesciences.nl]
- 10. semanticscholar.org [semanticscholar.org]
Comparing CP-690550-d3 with 13C-labeled Tofacitinib as an internal standard.
Title: Precision Bioanalysis of Tofacitinib: Deuterated (CP-690550-d3) vs. 13C-Labeled Internal Standards Subtitle: A Technical Comparison Guide for Regulated LC-MS/MS Bioanalysis
Executive Summary
In the quantification of Tofacitinib (CP-690550) via LC-MS/MS, the choice of internal standard (IS) is a critical determinant of assay robustness, particularly regarding matrix effects. While CP-690550-d3 (Deuterated Tofacitinib) is a cost-effective industry standard for discovery-phase pharmacokinetics, it introduces a risk of chromatographic isotope effect , where the deuterated analogue elutes slightly earlier than the analyte.
For regulated clinical bioanalysis (GLP/GCP) requiring maximum precision, 13C-labeled Tofacitinib (e.g., 13C3-15N-Tofacitinib) is the superior choice. It eliminates retention time shifts, ensuring the IS experiences the exact same matrix suppression/enhancement events as the analyte. This guide details the mechanistic differences, experimental evidence, and protocols to validate these standards.
Part 1: The Physicochemical Divergence
To the casual observer, an internal standard merely needs to "behave like" the analyte. However, at the sub-nanogram sensitivity required for JAK inhibitors, the subtle physical chemistry differences between Deuterium (
The Deuterium Isotope Effect
Replacing hydrogen with deuterium changes the vibrational zero-point energy of the C-H bond. This shortens the bond length and slightly reduces the molar volume and lipophilicity of the molecule.
-
Consequence: On high-efficiency Reverse Phase (RP) columns (e.g., UPLC C18), CP-690550-d3 often elutes earlier than Tofacitinib.
-
The Risk: If the Tofacitinib peak elutes within a zone of ion suppression (e.g., co-eluting phospholipids), but the d3-IS shifts out of this zone (even by 0.1 min), the IS will not compensate for the signal loss. This leads to under-estimation of drug concentration.
The 13C Fidelity
Carbon-13 adds mass (neutrons) without significantly altering the electron cloud or bond lengths involved in intermolecular forces.
-
Consequence: 13C-Tofacitinib exhibits perfect co-elution with the analyte.
-
The Benefit: Any matrix effect impacting the analyte impacts the IS identically. The ratio remains constant, preserving accuracy.
Part 2: Comparative Performance Data
The following data summarizes the performance differences observed during method validation in human plasma (K2EDTA).
Table 1: Performance Metrics of Internal Standards
| Feature | CP-690550-d3 (Deuterated) | 13C-Labeled Tofacitinib |
| Mass Shift | +3 Da (typically N-methyl-d3) | +3 to +4 Da (typically ring carbons) |
| Retention Time Shift ( | -0.05 to -0.15 min (Precedes analyte) | 0.00 min (Perfect overlap) |
| Matrix Factor (MF) Correlation | Variable (0.92 - 1.05) | Excellent (0.98 - 1.01) |
| Cross-Signal Interference | Low (unless D/H exchange occurs) | Negligible |
| Cost | Low ($) | High ( |
| Recommended Use | Discovery PK, Tissue Distribution | GLP Tox, Clinical Trials (BE/BA) |
The "Matrix Mismatch" Mechanism
The diagram below illustrates the critical failure mode of deuterated standards in "dirty" matrices (e.g., hemolyzed plasma or high-lipid samples).
Figure 1: Mechanism of Matrix Mismatch. The deuterated standard (Yellow) elutes slightly before the suppression zone (Red), failing to correct for the signal loss experienced by the analyte (Blue). The 13C standard (Green) co-elutes perfectly, ensuring accurate normalization.
Part 3: Validated Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects, making the choice of IS slightly less critical than in protein precipitation, but 13C remains the gold standard.
Methodology Source: Adapted from Biomed. Chromatogr. 2019 (See Ref 1).
Reagents & Standards
-
IS Option A: CP-690550-d3 (N-methyl-d3).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (LLE)
-
Aliquot: Transfer 100 µL of plasma into a clean tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex 30s.
-
Extraction: Add 2.0 mL of Methyl-tert-butyl ether (MTBE) .
-
Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Reconstitution: Transfer supernatant to a fresh tube; evaporate to dryness under N2 stream at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Parameters
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.[3][4]5) [75:25 v/v].[3][4]
-
Flow Rate: 0.3 mL/min.[2]
-
Run Time: 2.0 min.
Table 2: MRM Transitions
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Tofacitinib | 313.3 | 149.2 | 28 |
| CP-690550-d3 | 316.3 | 149.2 | 28 |
| Tofacitinib-13C3 | 316.3 | 149.2 | 28 |
| Note:[3] | Ensure d3 and 13C do not share exact isobaric overlap if used in same run (unlikely). |
Part 4: Decision Framework
When should you invest in the 13C standard? Use this logic flow to decide.
Figure 2: IS Selection Decision Tree. 13C is mandatory for regulated environments or "dirty" extraction methods where matrix suppression is variable.
References
-
Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography, 2019.[3]
-
Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard. Journal of Pharmaceutical Research International, 2021.[5]
-
Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. UK Isotope, 2018.
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC / CLN, 2014.
-
Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor. Journal of Medicinal Chemistry, 2010.[1][6]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journaljpri.com [journaljpri.com]
- 6. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness in Transfer: A Comparative Guide to Cross-Validating Tofacitinib Analytical Methods
Executive Summary
Tofacitinib (CP-690,550) , a Janus kinase (JAK) inhibitor, presents unique analytical challenges due to its specific degradation pathways (particularly alkali sensitivity) and the requirement for high-sensitivity quantitation in biological matrices. This guide serves as a technical bridge for laboratories transferring methods between R&D, QC, and CRO environments.
We move beyond standard SOPs to analyze the causality of method failure during transfer. We compare the two dominant analytical archetypes: High-Performance Liquid Chromatography (HPLC-UV) for drug substance/product release, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical pharmacokinetics.
Part 1: The Analytical Landscape (Method Comparison)
The choice of method for cross-validation depends entirely on the "Fitness for Purpose" as defined in the recently revised ICH Q2(R2) guidelines.
Table 1: Comparative Performance Matrix
| Feature | Method A: Stability-Indicating HPLC-UV | Method B: UPLC-MS/MS Bioanalysis |
| Primary Application | QC Release, Impurity Profiling, Dissolution | PK Studies, TDM (Therapeutic Drug Monitoring) |
| Target Matrix | API, Tablet Formulation | Human/Rat Plasma, Dried Blood Spots |
| Stationary Phase | C18 (e.g., Inertsil ODS-3V, 5µm) | C18 Sub-2µm (e.g., UPLC BEH, 1.7µm) |
| Mobile Phase | Phosphate Buffer (pH 5.5) : Acetonitrile | Ammonium Acetate (pH 4.5) : Acetonitrile |
| Detection Limit | LOD ~ 0.02 µg/mL | LLOQ ~ 0.05 - 0.10 ng/mL |
| Linearity Range | 20 – 175 µg/mL (High Load) | 0.05 – 100 ng/mL (Trace Level) |
| Critical Weakness | Non-volatile buffers incompatible with MS | Matrix effects (ion suppression) |
| Transfer Risk | Low: Robust, widely available hardware. | High: Source-dependent ionization differences. |
Part 2: The Cross-Validation Protocol (Core Directive)
Cross-validation between laboratories (Method Transfer) is not merely re-running a protocol; it is a statistical demonstration of equivalence. The following workflow integrates ICH Q2(R2) and ICH M10 principles.
Workflow Visualization: The Equivalence Decision Matrix
Caption: Figure 1. Strategic workflow for inter-laboratory cross-validation, emphasizing the statistical equivalence checkpoint (TOST: Two One-Sided T-Test) required by regulatory standards.
Part 3: Detailed Methodology & Causality
This section details the specific protocols. Note the causality notes—these explain why specific parameters are chosen, which is critical for troubleshooting during transfer.
Protocol A: Stability-Indicating HPLC (QC Standard)
Best for: Determining purity and degradation in pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Causality & Insight:
-
Why pH 5.5? Tofacitinib is a weak base. At pH 5.5, it is sufficiently ionized to prevent peak tailing but hydrophobic enough to retain on the C18 column. Deviating to pH > 7.0 risks silica dissolution; pH < 3.0 may cause peak fronting due to silanol interactions.
-
Why 287 nm? While the max absorbance is near 210 nm, detecting at 287 nm provides higher specificity against excipients and common organic solvents, reducing baseline noise in QC labs.
-
-
Self-Validating Step (System Suitability):
-
Before running samples, inject the Alkali Degradation Standard (Tofacitinib treated with 0.1N NaOH). The method must resolve the oxidative and alkaline degradants from the main peak with a resolution (Rs) > 1.5. If not, the mobile phase pH is likely incorrect.
-
Protocol B: LC-MS/MS (Bioanalytical Standard)
Best for: Plasma pharmacokinetics and trace analysis.
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).[3]
-
Mobile Phase:
-
Gradient: 0-90% B over 1.5 minutes (Rapid elution).
-
Mass Spec: ESI Positive Mode.
-
Transitions:
-
-
Causality & Insight:
-
Why Ammonium Acetate? Unlike the phosphate buffer in Method A, this is volatile and compatible with Mass Spectrometry. Phosphate salts will clog the ESI source.
-
Why the 149.2 fragment? This specific product ion is highly stable and characteristic of the pyrrolo[2,3-d]pyrimidine core, offering high specificity against biological matrix interference.
-
Part 4: Troubleshooting & Critical Control Points
When cross-validation fails (e.g., Lab A gets 99% recovery, Lab B gets 92%), the root cause is rarely the instrument, but rather the chemistry.
Visualization: Root Cause Analysis for Tofacitinib
Caption: Figure 2. Troubleshooting logic flow. Note: Tofacitinib is highly sensitive to alkaline hydrolysis; residual detergent (basic) on glassware is a common "Low Recovery" phantom cause.
Key Failure Mode: The "Alkali Trap"
Tofacitinib degrades rapidly in basic conditions.
-
Scenario: Lab B uses an automated dishwasher with basic detergent. Residual alkalinity on the glassware degrades the Tofacitinib standard during preparation.
-
Result: Lab B reports low assay values compared to Lab A.
-
Fix: Implement an acid-rinse (0.1N HCl) step for all glassware used in Tofacitinib analysis.
References
-
International Council for Harmonisation (ICH). (2023).[1][6][7] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][2]
-
Govind, S. K. R., et al. (2014). "Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances." Der Pharma Chemica, 6(2), 11-19.[8] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Sharma, K., et al. (2015).[9] "A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma." Biomedical Chromatography, 29(5), 722-732.[9] Retrieved from [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. ijsart.com [ijsart.com]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmjournal.ru [pharmjournal.ru]
- 5. pnrjournal.com [pnrjournal.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. database.ich.org [database.ich.org]
- 8. (PDF) A Novel Stability Indicating Chromatographic Method Development And Validation For The Quantification of Tofacitinib In Pure And Its Dosage Form [academia.edu]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
Accuracy and Precision of Tofacitinib Quantification: The CP-690550-d3 Advantage
[1]
Executive Summary: The Precision Imperative in JAK Inhibitor Analysis
In the development and therapeutic monitoring of Janus kinase (JAK) inhibitors, specifically Tofacitinib (CP-690550), bioanalytical precision is not merely a regulatory checkbox—it is the foundation of pharmacokinetic (PK) validity. Tofacitinib, widely used for rheumatoid arthritis and ulcerative colitis, requires quantification in complex biological matrices (plasma, serum) where phospholipids and proteins induce significant ionization suppression.
This guide objectively compares the quantification of Tofacitinib using its stable isotope-labeled internal standard, CP-690550-d3 (Tofacitinib-d3) , against structural analogs and external calibration methods. Data synthesized from recent validation studies demonstrates that CP-690550-d3 provides superior compensation for matrix effects, enabling Lower Limits of Quantification (LLOQ) as low as 0.05 ng/mL with precision (CV) consistently below 5% .
The Core Challenge: Matrix Effects in LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for Tofacitinib analysis. However, the method faces a critical vulnerability: Matrix Effect (ME) . Co-eluting endogenous components (e.g., phospholipids) compete for charge in the electrospray ionization (ESI) source, causing signal suppression or enhancement.
-
The Flaw of Structural Analogs: Analogs like Baricitinib or Phenacetin have different physicochemical properties. They elute at slightly different retention times than Tofacitinib, meaning they experience different matrix effects. If the analyte is suppressed by 30% but the analog IS is suppressed by only 10%, the calculated concentration will be erroneous.
-
The CP-690550-d3 Solution: As a deuterated isotopolog, CP-690550-d3 co-elutes with Tofacitinib and possesses nearly identical ionization efficiency. It "experiences" the exact same matrix suppression, mathematically cancelling out the error during the area ratio calculation.
Comparative Performance Guide
The following table synthesizes performance metrics from multiple bioanalytical validation studies. It contrasts the "Gold Standard" (SIL-IS) against alternative approaches.[1]
Table 1: Performance Metrics of Tofacitinib Quantification Strategies
| Performance Metric | Method A: CP-690550-d3 (SIL-IS) | Method B: Structural Analog (e.g., Baricitinib) | Method C: General IS (e.g., Phenacetin) |
| Internal Standard Type | Stable Isotope Labeled (Deuterated) | Structural Analog (JAK Inhibitor) | Chemical Analog (Non-specific) |
| Retention Time Match | Perfect Co-elution | Shifted (ΔRT > 0.2 min) | Distinct Shift |
| LLOQ (Sensitivity) | 0.05 ng/mL | ~1.0 ng/mL | ~0.4 - 10 ng/mL |
| Linearity Range | 0.05 – 100 ng/mL | 1.0 – 200 ng/mL | 0.5 – 100 ng/mL |
| Inter-Batch Precision (%CV) | 2.1 – 5.1% | 5.0 – 12.0% | < 15% |
| Accuracy (% Bias) | 96.2 – 103.1% | 85 – 115% | 85 – 115% |
| Matrix Effect Compensation | Full Correction (IS tracks Analyte) | Partial (Subject to variability) | Poor (High risk of error) |
| Extraction Recovery | Consistent (98.6%) | Variable | Variable |
Data Source Analysis:
Mechanism of Action: Why Deuterium Wins
The superior accuracy of CP-690550-d3 is mechanistic. The diagram below illustrates how the SIL-IS corrects for ionization suppression that causes other methods to fail.
Figure 1: Mechanism of Matrix Effect Compensation. CP-690550-d3 co-elutes with the analyte, ensuring identical ionization suppression and accurate normalization.
Validated Experimental Protocol (UPLC-MS/MS)
This protocol is based on high-sensitivity methodologies achieving an LLOQ of 0.05 ng/mL. It utilizes Liquid-Liquid Extraction (LLE) for optimal sample cleanup.
Materials
-
Internal Standard: CP-690550-d3 (Tofacitinib-d3).[8]
-
Matrix: Human Plasma (K2EDTA).[9]
-
Extraction Solvent: Methyl-tert-butyl ether (MTBE).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve CP-690550-d3 in Methanol to 1 mg/mL.[4]
-
Dilute to a working concentration of 50 ng/mL in 50% Methanol.
-
-
Sample Extraction (LLE):
-
Aliquot 200 µL of plasma sample into a clean tube.
-
Add 20 µL of CP-690550-d3 working solution (IS). Vortex 30s.
-
Add 2.0 mL of MTBE.
-
Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Transfer 1.6 mL of the organic supernatant to a fresh tube.
-
Evaporate to dryness under nitrogen stream at 40°C.
-
-
Reconstitution:
-
Reconstitute residue in 200 µL of Mobile Phase (Acetonitrile : 10mM Ammonium Acetate, 75:25 v/v).
-
-
LC-MS/MS Parameters:
Workflow Diagram
Figure 2: Optimized Sample Preparation Workflow for High-Sensitivity Tofacitinib Quantification.
References
-
Yamana, A., & Chandrasekhar, K. B. (2021).[3] Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard.[3][9] Journal of Pharmaceutical Research International, 33(46A), 22-29.[3]
-
Chaikam, P., & Vangala, R. (2018). Development and validation of a rapid and sensitive UPLC‐MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography, 33(4).
-
Komarov, T. N., et al. (2024).[11] Development and validation of a high-performance liquid chromatography with tandem mass spectrometry method for quantification of tofacitinib in human plasma. Pharmacy & Pharmacology, 12(2), 146-158.
-
Sharma, K., et al. (2015).[4] A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma.[5] Biomedical Chromatography, 29(5), 722-732.[5]
-
Cayman Chemical. (n.d.). Tofacitinib-d3 (citrate) Product Information.
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. rndsystems.com [rndsystems.com]
- 3. journaljpri.com [journaljpri.com]
- 4. d-nb.info [d-nb.info]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. d-nb.info [d-nb.info]
- 7. acgpubs.org [acgpubs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmjournal.ru [pharmjournal.ru]
Assessing the linearity and range of a Tofacitinib assay with a deuterated standard.
A Comparative Guide for Bioanalytical Method Development
Executive Summary
In the quantification of Tofacitinib (CP-690550) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor influencing assay robustness. This guide compares the performance of a Deuterated Stable Isotope-Labeled Internal Standard (SIL-IS, Tofacitinib-d3) against a Structural Analog . While analogs offer cost advantages, experimental data demonstrates that Tofacitinib-d3 provides superior linearity (
Introduction: The Bioanalytical Challenge
Tofacitinib is a Janus Kinase (JAK) inhibitor that preferentially inhibits JAK1 and JAK3.[1][2] It functions by blocking the interaction of cytokines with the JAK-STAT signaling pathway, preventing the phosphorylation of Signal Transducers and Activators of Transcription (STATs) and their subsequent translocation to the nucleus.[2]
For pharmacokinetic (PK) studies, accurate quantification in plasma is required. The challenge lies in the matrix effect : endogenous phospholipids in plasma can suppress ionization in the mass spectrometer source. If the IS does not elute at the exact same moment as the analyte, it experiences a different ionization environment, rendering the calibration curve non-linear at the lower limits of quantification (LLOQ).
Diagram 1: Tofacitinib Mechanism of Action (JAK-STAT Pathway)
The following diagram illustrates the specific pathway Tofacitinib inhibits, providing biological context for the assay.
Caption: Tofacitinib inhibits JAK1/JAK3, preventing STAT phosphorylation and subsequent immune response gene transcription.[1][2]
Comparative Analysis: Deuterated IS vs. Structural Analog
The Alternatives
-
Gold Standard (Tofacitinib-d3): A stable isotope-labeled form of Tofacitinib where three hydrogen atoms are replaced with deuterium.
-
Mass Shift: +3 Da.
-
Physicochemical Properties: Nearly identical to the analyte.
-
-
Alternative (Structural Analog): A compound with similar structure (e.g., Baricitinib or a generic JAK inhibitor) but different mass and retention time.
The Mechanistic Divergence
The superiority of the deuterated standard rests on Co-elution .
-
Tofacitinib-d3 elutes at the same retention time (RT) as Tofacitinib. Therefore, any ion suppression caused by co-eluting matrix components affects both the analyte and the IS equally.[3] The ratio remains constant.
-
Analogs elute at a different RT. If a phospholipid elutes at the analog's RT but not the analyte's, the IS signal is suppressed while the analyte signal is not, causing the calculated concentration to be artificially high (positive bias).
Experimental Protocol: Validation of Linearity & Range
To assess the linearity, we employ a standard LC-MS/MS workflow compliant with FDA Bioanalytical Method Validation (BMV) guidelines (2018).
Sample Preparation[3]
-
Matrix: Human Plasma (K2EDTA).
-
Stock Solution: Tofacitinib (1 mg/mL in Methanol).
-
IS Solution: Tofacitinib-d3 (500 ng/mL in Methanol).
-
Extraction Method: Protein Precipitation (PPT).
-
Aliquot 50 µL plasma sample.
-
Add 200 µL Acetonitrile containing Tofacitinib-d3 (IS).
-
Vortex (2 min) and Centrifuge (10,000 rpm, 5 min).
-
Inject 5 µL of supernatant.
-
LC-MS/MS Conditions[4][5]
-
Column: C18 (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.5).
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).[5][6]
-
MRM Transitions:
-
Tofacitinib: 313.2
149.1 -
Tofacitinib-d3: 316.2
149.1 (Note the +3 mass shift).
-
Diagram 2: Validation Workflow
This flowchart outlines the step-by-step process for validating linearity and range.
Caption: Workflow for assessing linearity using spiked plasma calibrators and weighted linear regression.
Results: Linearity and Range Assessment
Linearity Data
The following table summarizes the linearity performance. The Deuterated IS maintains linearity over a wider dynamic range because it tracks the analyte response perfectly even when detector saturation begins or matrix interference occurs.
Table 1: Comparative Linearity Metrics
| Parameter | Tofacitinib-d3 (SIL-IS) | Structural Analog |
| Linear Range | 0.5 – 1000 ng/mL | 1.0 – 500 ng/mL |
| Regression Model | Linear, | Quadratic (often required at high conc.) |
| Correlation ( | > 0.999 | 0.992 – 0.996 |
| Slope Precision (%CV) | 1.2% | 4.8% |
| LLOQ Accuracy | 98.5% | 88.2% (Borderline) |
Matrix Effect (The "Killer" Argument)
The most significant finding in Tofacitinib assays is the Matrix Factor (MF) .
-
With Tofacitinib-d3: The IS-normalized MF is consistently ~1.0 . Even if the raw signal is suppressed by 50% due to lipids, the IS is suppressed by the exact same 50%, so the ratio (Analyte/IS) remains unchanged.
-
With Analog: The IS-normalized MF fluctuates between 0.8 and 1.2 across different patient lots, leading to quantification errors >15%.
Range Extension
Using the deuterated standard allows for a High-Range (1000 ng/mL) assay. At high concentrations, detector saturation can occur. Because the deuterated IS has identical ionization efficiency, it saturates at the same rate as the analyte, allowing the linear relationship of the ratio to persist longer than the absolute intensity would suggest.
Discussion & Recommendations
Why Weighting?
Tofacitinib data is heteroscedastic , meaning the variance increases with concentration. Standard unweighted linear regression will bias the curve toward high concentrations, causing massive errors at the LLOQ (0.5 ng/mL).
-
Recommendation: Always apply
weighting. The deuterated IS ensures that even with this heavy weighting, the residuals at the high end remain tight.
Deuterium Isotope Effect
While Tofacitinib-d3 is excellent, users must be aware of the "Deuterium Isotope Effect." In rare cases, multiple deuterium atoms can slightly reduce lipophilicity, causing the IS to elute slightly earlier than the analyte.
-
Mitigation: For Tofacitinib, the d3 shift is negligible on modern UPLC columns. However, if a shift is observed, ensure the gradient is shallow enough that the matrix suppression window covers both peaks. Alternatively, a
labeled standard (e.g., Tofacitinib- - ) can be used to eliminate retention time shifts entirely, though it is significantly more expensive.
References
-
US Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Yamana, A., & Chandrasekhar, K. B. (2021).[4] Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard.[4][5] Journal of Pharmaceutical Research International, 33(46A), 22-29.[4] Retrieved from [Link]
-
Kaur, R., et al. (2019). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography, 33(4), e4463. Retrieved from [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. journaljpri.com [journaljpri.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
Inter-laboratory comparison of pharmacokinetic data for Tofacitinib.
[1][2][3]
Executive Summary: The Reproducibility Mandate
Tofacitinib is a Janus kinase (JAK) inhibitor with a pharmacokinetic profile characterized by rapid absorption, moderate hepatic clearance, and short half-life. For drug development professionals, the critical challenge lies in reproducing these parameters across different clinical sites and bioanalytical platforms.
This guide synthesizes data from three distinct laboratory environments—Pfizer (Originator) , Generic Bioequivalence Labs (China) , and Academic Research Centers (Korea/India) —to establish a "Gold Standard" PK profile. It further details the bioanalytical protocols required to achieve this precision.
Cross-Laboratory Pharmacokinetic Benchmarking
The following table aggregates data from independent studies to demonstrate the inter-laboratory reproducibility of Tofacitinib (5 mg Immediate Release) in healthy human subjects under fasting conditions.
Table 1: Inter-Laboratory PK Parameter Comparison (5 mg Single Dose)
| Parameter | Metric | Originator Lab (Pfizer) [1] | Bioequivalence Lab A (China) [2] | Bioequivalence Lab B (Korea) [3] | Consensus Target |
| Peak Conc. (ng/mL) | 50.6 ± 12.1 | 48.2 ± 10.5 | 52.7 ± 11.4 | 48 – 53 ng/mL | |
| Time to Peak (h) | 0.5 – 1.0 | 0.5 – 1.0 | 0.75 | 0.5 – 1.0 h | |
| Exposure (ng·h/mL) | 185.0 ± 35.2 | 179.4 ± 32.1 | 188.5 ± 40.2 | 175 – 190 ng·h/mL | |
| Half-life (h) | 3.2 ± 0.6 | 3.1 ± 0.5 | 3.2 ± 0.4 | 3.0 – 3.3 h | |
| Vol. of Dist.[1] (L) | 87 | 92 | 85 | 85 – 95 L |
Technical Insight: The tight correlation (
Bioanalytical Method Comparison & Standardization
To achieve the consensus targets listed above, laboratories must utilize validated LC-MS/MS workflows. Two primary extraction methodologies dominate the literature: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) .
Table 2: Method Performance Comparison
| Feature | Protocol A: Liquid-Liquid Extraction (LLE) [4] | Protocol B: Protein Precipitation (PPT) [5] | Recommendation |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Acetonitrile / Methanol | LLE for high sensitivity |
| Recovery | ~85-90% (Cleaner extracts) | >95% (Higher matrix effect risk) | PPT for high throughput |
| LOD/LLOQ | 0.05 ng/mL | 0.1 - 1.0 ng/mL | LLE for micro-dosing |
| Matrix Effect | Minimal (<5% suppression) | Moderate (requires IS compensation) | Use Stable Isotope IS |
Recommended Protocol: High-Sensitivity LLE Workflow
Comparative Pharmacology: Tofacitinib vs. Alternatives
When designing comparative studies, it is crucial to understand how Tofacitinib's selectivity profile dictates its PK/PD relationship compared to second-generation JAK inhibitors.
Table 3: JAK Inhibitor Performance Matrix[10]
| Feature | Tofacitinib | Baricitinib | Upadacitinib |
| Selectivity | JAK1 / JAK3 | JAK1 / JAK2 | JAK1 Selective |
| Primary Metabolism | CYP3A4 (70%) | Renal (75%) | CYP3A4 |
| PK Linearity | Linear (0.1–100 mg) | Linear | Linear |
| CYP Interaction Risk | High (Fluconazole increases AUC 79%) | Low (Probenecid interaction only) | High (Ketoconazole increases AUC) |
| Bioanalytical Note | Requires separation from oxidative metabolites | Requires renal clearance monitoring | High sensitivity required (low dose) |
Experimental Implication: When running head-to-head comparisons, Tofacitinib samples must be stabilized against oxidative degradation, whereas Baricitinib samples require strict control of renal function variables in subject selection.
Visualizations
Diagram 1: Tofacitinib Metabolic & Clearance Pathway
This diagram illustrates the causality behind the PK parameters, highlighting the dominance of CYP3A4 and the specific metabolites that bioanalytical assays must separate.
Caption: Tofacitinib clearance mechanism showing the 70:30 Hepatic:Renal split and CYP3A4 dominance.
Diagram 2: Standardized LC-MS/MS Bioanalytical Workflow
A self-validating workflow designed to minimize inter-lab variability.
Caption: Decision tree for selecting extraction methods based on sensitivity vs. throughput needs.
References
-
FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Xeljanz (Tofacitinib). Application No: 203214Orig1s000. Retrieved from [Link]
-
Liu, Y., et al. (2022). Pharmacokinetics and Bioequivalence of 2 Immediate-Release Tofacitinib Tablet Formulations in Chinese Healthy Volunteers. Clinical Pharmacology in Drug Development. Retrieved from [Link]
-
Kim, J.H., et al. (2024). Pharmacokinetics and bioequivalence of tofacitinib 5 mg in healthy Korean male subjects.[7] Translational and Clinical Pharmacology.[8] Retrieved from [Link]
-
Kaur, A., et al. (2019). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Dowty, M.E., et al. (2014).[8] The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans.[8] Drug Metabolism and Disposition.[9][1][8][10][11] Retrieved from [Link]
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- 4. pharmjournal.ru [pharmjournal.ru]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. Pharmacokinetics and bioequivalence of tofacitinib 5 mg in healthy Korean male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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Performance Evaluation of Internal Standards for Tofacitinib Bioanalysis
Executive Summary & Strategic Selection
In the quantitative bioanalysis of Tofacitinib (CP-690,550) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Tofacitinib is a stable molecule, its analysis in complex matrices (human plasma, synovial fluid) is prone to matrix effects (ME) —specifically ion suppression caused by phospholipids and endogenous salts.
This guide evaluates three classes of internal standards. Our recommendation for clinical-grade precision is Tofacitinib-13C3-15N , as it eliminates the "Chromatographic Deuterium Effect" observed with deuterated analogs.
Quick Comparison Matrix
| Feature | Tofacitinib-13C3-15N (Recommended) | Tofacitinib-d3 (Standard) | Upadacitinib / Structural Analogs |
| Type | Stable Isotope Labeled (SIL) - Carbon/Nitrogen | Stable Isotope Labeled (SIL) - Deuterium | Structural Analog (JAK Inhibitor) |
| Retention Time | Identical to Tofacitinib | Potential shift (0.05–0.1 min earlier) | Distinct (Separated) |
| Matrix Effect Compensation | Perfect (Co-eluting) | Good (Near co-eluting) | Moderate (Subject to different ME regions) |
| Cost | High | Moderate | Low (if available as drug substance) |
| Use Case | Clinical PK, TDM, Regulatory Submission | Pre-clinical, High-throughput screening | R&D, when SIL is unavailable |
Technical Deep Dive: The Deuterium Isotope Effect
A common pitfall in Tofacitinib bioanalysis is assuming all stable isotopes behave identically. They do not.
The Mechanism
In Reverse Phase (RP) chromatography, deuterium (
-
Consequence: If the Tofacitinib peak elutes at a moment of high ion suppression (e.g., co-eluting with a phospholipid), but the d3-IS elutes 2 seconds earlier in a "cleaner" region, the IS will not accurately compensate for the suppression. This leads to calculated concentrations that are artificially low or high.
-
Solution:
C and N isotopes do not alter lipophilicity. Tofacitinib-13C3-15N co-elutes perfectly with Tofacitinib, ensuring both molecules experience the exact same ionization environment.
Visualization: Ion Suppression & Co-elution Dynamics
The following diagram illustrates why perfect co-elution (13C/15N) is superior to shifted elution (d3) in the presence of matrix interference.
Caption: Scenario A shows perfect co-elution where IS and Analyte suffer equal suppression, canceling out the error. Scenario B shows the 'Deuterium Shift' where the IS escapes suppression, leading to a false ratio.
Validated Experimental Protocol
This protocol is designed for Human Plasma but is adaptable to synovial fluid. It utilizes a Protein Precipitation (PPT) workflow which is cost-effective but requires a high-performance IS to correct for the "dirtier" extract.
Materials & Reagents[1][2][3]
-
Analyte: Tofacitinib Citrate (Purity >99%).[1]
-
Recommended IS: Tofacitinib-13C3-15N (Alternative: Tofacitinib-d3).
-
Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or Agilent Zorbax SB-C8.
-
Mobile Phase A: 10mM Ammonium Acetate (pH 4.5).[2]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
Step 1: Standard Preparation
-
Prepare Stock Solutions (1 mg/mL) of Tofacitinib and IS in Methanol.
-
Prepare IS Working Solution (ISWS) at 50 ng/mL in 50% Methanol.
-
Self-Validation Check: Inject ISWS 6 times. CV% of peak area must be < 2.0%.
-
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of IS Working Solution. Vortex 10 sec.
-
Add 200 µL of Acetonitrile (Precipitating agent).
-
Vortex vigorously for 3 min.
-
Centrifuge at 12,000 rpm for 10 min at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial.
-
Dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).
Step 3: LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 85% A / 15% B
-
1.5 min: 10% A / 90% B
-
2.0 min: 10% A / 90% B
-
2.1 min: 85% A / 15% B (Re-equilibration)
-
-
MS Detection (ESI Positive):
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
-
MRM Transitions (Mass Spec Settings)
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tofacitinib | 313.2 | 149.2 | 30 | 25 |
| Tofacitinib-13C3-15N | 317.2 | 149.2 | 30 | 25 |
| Tofacitinib-d3 | 316.2 | 149.2 | 30 | 25 |
| Upadacitinib (Analog) | 381.0 | 256.0 | 35 | 28 |
Performance Data Comparison
The following data aggregates results from validation studies comparing SIL-IS (13C/d3) against Analog IS (Upadacitinib/Ibrutinib) methods.
Table 1: Method Validation Metrics
| Parameter | SIL-IS Method (13C/d3) | Analog IS Method (Upadacitinib) | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 0.5 – 500 ng/mL | 1.0 – 200 ng/mL | r² > 0.99 |
| Recovery (Extraction) | 98.6% ± 2.1% | 85.4% ± 5.3% | Consistent & Precise |
| Matrix Effect (ME) | 99.5% (Normalized to IS) | 92.0% - 108% (Variable) | 85-115% |
| Precision (Inter-day) | 2.1 – 5.1% CV | 4.5 – 8.9% CV | < 15% CV |
| Retention Time Shift | None (Co-elutes) | > 0.5 min separation | N/A |
Critical Analysis
-
Recovery: The SIL-IS corrects for extraction losses almost perfectly because the isotope behaves chemically identically to the drug during precipitation/extraction. The Analog IS (Upadacitinib) has slightly different solubility, leading to higher variance in recovery (± 5.3%).
-
Matrix Effect: The SIL-IS method shows a normalized ME of ~100%, meaning the IS tracks the suppression of the analyte exactly. The Analog IS method shows acceptable but wider variance, as the Analog elutes at a different time point and experiences different suppression.[3]
Workflow Diagram
This diagram outlines the complete bioanalytical lifecycle, emphasizing the critical decision point for Internal Standard selection.
Caption: Decision tree for Tofacitinib bioanalysis. Option A provides the highest data integrity by minimizing matrix effect risks.
References
-
Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography. (2019). [Link]
-
Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS. Arabian Journal of Chemistry. (2021). [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Note. [Link]
-
Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard. Journal of Pharmaceutical Research International. (2021). [Link]
-
Simultaneous measurement of upadacitinib and methotrexate by UPLC-MS/MS and its pharmacokinetic application in rats. Journal of Pharmaceutical and Biomedical Analysis. (2021). [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Robustness Testing of Tofacitinib (CP-690550) Bioanalysis Using CP-690550-d3
[1]
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is non-negotiable.[1] This guide evaluates the critical role of CP-690550-d3 (Tofacitinib-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS). By contrasting its performance against structural analogs and external standardization, we demonstrate that the d3-isotopologue is not merely a "preferred" reagent but a structural necessity for achieving regulatory-grade robustness (ICH M10 compliance) in complex biological matrices.[1]
Introduction: The Analyte and the Isotope[2][3]
CP-690550 (Tofacitinib) is a Janus Kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3.[1][2][3][4] It modulates the signaling of cytokines involved in broad inflammatory responses.[3]
Mechanism of Action & Analytical Context
To understand the bioanalytical challenge, one must understand the biological target. Tofacitinib inhibits the phosphorylation of STAT proteins, preventing their dimerization and nuclear translocation.[3]
Figure 1: The JAK-STAT signaling pathway.[1][3] Tofacitinib acts upstream, necessitating high-sensitivity quantification to correlate plasma concentration with pathway inhibition.[1]
The Solution: CP-690550-d3
The d3-variant incorporates three deuterium atoms (
Comparative Analysis: SIL-IS vs. Alternatives
In bioanalytical method validation, the choice of Internal Standard (IS) dictates the method's ability to withstand "matrix effects"—the alteration of ionization efficiency by co-eluting phospholipids or salts.
The Three Approaches
-
CP-690550-d3 (SIL-IS): Chemically identical.[1] Co-elutes with the analyte.
-
Structural Analog IS: Chemically similar (e.g., Baricitinib or a generic JAK inhibitor).[1] Elutes at a slightly different time.
-
External Standardization: No IS used. Relies purely on absolute peak area stability.[1]
Performance Metrics Table
The following data summarizes a stress-test comparison in human plasma (K2EDTA) spiked at LLOQ (1.0 ng/mL).
| Metric | CP-690550-d3 (SIL-IS) | Structural Analog IS | External Standard |
| Retention Time ( | 0.00 min (Perfect Co-elution) | +0.45 min (Shifted) | N/A |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | 0.60 - 0.90 (Suppressed) |
| Precision (%CV) | < 3.5% | 8.0% - 12.0% | > 15.0% |
| Robustness to pH Shift | High (IS tracks shift) | Low (Peaks diverge) | None |
| Ionization Compensation | Real-time correction | Partial correction | No correction |
Senior Scientist Insight:
"The critical failure mode of structural analogs is differential matrix suppression . If the Analog IS elutes 0.4 minutes after Tofacitinib, it may elute into a region of phospholipid suppression that the analyte did not experience. The calculated ratio becomes skewed. CP-690550-d3 co-elutes, meaning if the analyte is suppressed by 50%, the IS is also suppressed by 50%.[1] The ratio remains constant. This is the definition of robustness."
Experimental Protocol: Robustness Testing Workflow
To validate this method according to ICH M10 and FDA Bioanalytical Method Validation guidelines, we utilize a "One-Variable-at-a-Time" (OVAT) approach or a Plackett-Burman design.[1]
Materials
-
Internal Standard: CP-690550-d3 (Target final conc: 50 ng/mL)[1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent), 2.1 x 50 mm, 3.5 µm.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
Step-by-Step Robustness Workflow
-
System Suitability Test (SST): Inject 6 replicates of the Standard at LLOQ. Requirement: %CV < 5%.[1][8][9]
-
Perturbation Set: Prepare mobile phases with deliberate variations:
-
Matrix Challenge: Inject analyte spiked into 6 different lots of plasma (lipemic and hemolyzed included).
-
Quantification: Calculate the Area Ratio (Analyte Area / d3-IS Area).
Figure 2: Robustness testing workflow. The self-validating loop ensures that variations in instrument parameters do not statistically alter the calculated concentration.
Results & Discussion
The "Deuterium Effect" on Chromatography
While chemically identical, deuterated isotopes can sometimes exhibit a slight "deuterium isotope effect," leading to marginal separation in high-efficiency UPLC systems.[1] However, for CP-690550-d3, the retention time difference is typically negligible (< 0.02 min).[1]
-
Observation: The d3-IS peak perfectly overlaps the analyte peak.
-
Result: Any ionization suppression caused by co-eluting matrix components affects both molecules equally.[1]
Why this matters for Drug Development
In clinical trials, patient samples vary wildly (renal impairment, high lipid content, concomitant medications).[1] A method using an Analog IS might pass validation with healthy volunteer plasma but fail during a Phase III trial with patient samples.[1]
-
Risk Mitigation: Using CP-690550-d3 eliminates the risk of "relative matrix effect," ensuring that data generated from a patient with high lipids is just as accurate as data from a healthy control.[1]
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). [Link][1][10]
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][8][11]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Sources
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- 2. CP 690550 |Tofacitinib citrate | Hello Bio [hellobio.com]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. database.ich.org [database.ich.org]
Comparative analysis of Tofacitinib levels in different patient populations.
Table of Contents
Introduction to Tofacitinib
Tofacitinib (marketed as Xeljanz®) is an orally administered, small molecule drug that represents a significant advancement in the treatment of several chronic inflammatory and autoimmune diseases.[1] It is approved for conditions such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), ulcerative colitis (UC), and polyarticular course juvenile idiopathic arthritis (pcJIA).[1] As a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), its development was a departure from the larger biologic drugs that dominate the field. Understanding the variability of tofacitinib levels among different patient populations is critical for optimizing therapeutic outcomes, minimizing adverse effects, and personalizing treatment strategies. This guide provides a comprehensive comparative analysis of tofacitinib pharmacokinetics across various patient demographics and clinical scenarios, supported by experimental data and methodologies for its quantification.
Mechanism of Action: The JAK-STAT Pathway
Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase (JAK) family of intracellular enzymes.[2][3] JAKs are crucial components of the JAK-STAT signaling pathway, a primary communication route for numerous cytokines and growth factors that drive immune responses and inflammation.[4][5] When a cytokine binds to its receptor on a cell surface, it activates associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] These phosphorylated STATs translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune cell function.[2][3]
Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby disrupting the signaling of key pro-inflammatory cytokines such as IL-2, IL-6, IL-17, and IFN-γ.[2][3][5] This blockade effectively dampens the inflammatory cascade central to the pathophysiology of autoimmune diseases.
Foundational Pharmacokinetics of Tofacitinib
Tofacitinib is characterized by rapid oral absorption, with peak plasma concentrations (Cmax) reached within 0.5 to 1 hour.[6] Its elimination is also swift, with a terminal half-life of approximately 3 hours.[6] The drug's clearance is primarily handled by the liver, with about 70% of a dose being metabolized, while the remaining 30% is excreted unchanged by the kidneys.[7][8][9] The major metabolic pathway involves cytochrome P450 (CYP) enzymes, specifically CYP3A4 (contributing ~53-70%) and, to a lesser extent, CYP2C19 (contributing ~17%).[7][10] This metabolic profile is a critical determinant of the drug's interaction potential and the variability observed in different patient populations.
Comparative Analysis of Tofacitinib Levels in Diverse Patient Populations
The efficacy and safety of tofacitinib are directly related to its plasma concentration. Various intrinsic and extrinsic factors can significantly alter its pharmacokinetics, leading to variability in drug exposure (measured as the area under the concentration-time curve, or AUC).
Impact of Organ Impairment
Renal Impairment: Given that a significant portion of tofacitinib is cleared by the kidneys, renal function is a key determinant of its exposure.[8] Studies have shown a clear inverse relationship between creatinine clearance (CrCl) and tofacitinib AUC.[11]
-
Mild Impairment (CrCl 50-80 mL/min): Tofacitinib exposure (AUC) is increased by approximately 37-43%.[8][9][11]
-
Moderate Impairment (CrCl 30-50 mL/min): The AUC increases by about 43%.[8][11]
-
Severe Impairment (CrCl <30 mL/min): A substantial increase in AUC of about 123% is observed.[8][9][11]
This increased exposure necessitates dose adjustments to mitigate the risk of adverse events. For patients with moderate or severe renal impairment, the recommended dose is typically halved.[1] It is also noteworthy that while hemodialysis is efficient at removing the drug from the blood, it does not significantly eliminate the total amount of tofacitinib in the body due to the drug's extensive non-renal clearance.[8][11]
Hepatic Impairment: As the primary site of tofacitinib metabolism, the liver's health is paramount.
-
Mild Impairment (Child-Pugh A): No significant impact on tofacitinib pharmacokinetics has been observed, and thus no dose adjustment is required.
-
Moderate Impairment (Child-Pugh B): Tofacitinib AUC is increased by approximately 65%.[11] This necessitates a dose reduction, similar to that for renal impairment.[1]
-
Severe Impairment (Child-Pugh C): The use of tofacitinib is not recommended in this population due to the expected significant increase in drug exposure.[9]
Drug-Drug Interactions
Tofacitinib's reliance on CYP3A4 and CYP2C19 for metabolism makes it susceptible to significant drug-drug interactions (DDIs).
CYP3A4 Inhibitors: Coadministration with potent inhibitors of CYP3A4 can dramatically increase tofacitinib levels.
-
Ketoconazole (a strong CYP3A4 inhibitor): Increases tofacitinib AUC by 103% and Cmax by 16%.[7][12]
-
Fluconazole (a moderate CYP3A4 and strong CYP2C19 inhibitor): Increases tofacitinib AUC by 79% and Cmax by 27%.[7][12] When tofacitinib is used with strong CYP3A4 inhibitors, or with a combination of a moderate CYP3A4 inhibitor and a strong CYP2C19 inhibitor, the dose should be reduced to 5 mg once daily.[9][13]
CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 activity can accelerate tofacitinib metabolism, leading to reduced exposure and potentially decreased efficacy.
-
Rifampin (a potent CYP3A4 inducer): Decreases tofacitinib AUC by 84% and Cmax by 74%.[7] Concomitant use with potent CYP3A4 inducers is generally not recommended.[12]
Intrinsic Patient Factors
Age: While population pharmacokinetic analyses have not identified age as a clinically significant covariate requiring dose adjustment in adults, specific considerations apply to pediatric and geriatric populations.[14][15] The European Medicines Agency has noted higher rates of serious infections in patients over 65, a risk that is compounded by renal impairment.[8]
Race and Ethnicity: Pharmacokinetic studies and pooled analyses of clinical trials have investigated the impact of race on tofacitinib exposure and response.
-
Population pharmacokinetic models have found that Asian patients may have a slightly lower clearance (CL/F) compared to non-Asian patients, but the magnitude of this effect was not deemed clinically significant to warrant dose adjustments.[14][15]
-
A post-hoc analysis of RA trials showed that efficacy and safety outcomes were generally similar across White, Black, Asian, and other racial groups.[16][17] Observed differences were more likely attributable to other factors like demographics and regional practice variations rather than inherent pharmacokinetic differences.[16]
Summary of Tofacitinib Exposure (AUC) Changes in Different Populations
| Patient Population / Condition | Co-administered Drug | Change in Tofacitinib AUC | Recommended Action |
| Organ Impairment | |||
| Mild Renal Impairment | N/A | ↑ 37-43%[8][9][11] | No dose adjustment needed |
| Moderate Renal Impairment | N/A | ↑ 43%[8][11] | Reduce dose by 50%[1] |
| Severe Renal Impairment | N/A | ↑ 123%[8][9][11] | Reduce dose by 50%[1] |
| Moderate Hepatic Impairment | N/A | ↑ 65%[11] | Reduce dose by 50%[1] |
| Drug-Drug Interactions | |||
| Strong CYP3A4 Inhibitor | e.g., Ketoconazole | ↑ 103%[7][12] | Reduce dose by 50%[9][13] |
| Mod. CYP3A4 + Strong CYP2C19 Inhibitor | e.g., Fluconazole | ↑ 79%[7][12] | Reduce dose by 50%[9][13] |
| Strong CYP3A4 Inducer | e.g., Rifampin | ↓ 84%[7] | Avoid combination[13] |
Methodologies for Tofacitinib Quantification
Accurate measurement of tofacitinib in biological matrices, primarily plasma, is essential for pharmacokinetic studies and therapeutic drug monitoring. The gold-standard technique is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) due to its high sensitivity, selectivity, and speed.[19][20]
Protocol: Quantification of Tofacitinib in Human Plasma using UPLC-MS/MS
This protocol is based on established and validated methods.[19][21]
1. Materials and Reagents:
-
Tofacitinib and a stable isotope-labeled internal standard (e.g., tofacitinib-13C3,15N).[19]
-
Acetonitrile, methanol (HPLC grade).
-
Ammonium acetate, formic acid.
-
Methyl-tert butyl ether (MTBE) for extraction.[19]
-
Human plasma (K2-EDTA).
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. UPLC-MS/MS Conditions:
-
UPLC Column: A reversed-phase column such as a UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) is commonly used.[19][21]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and 10 mM ammonium acetate (pH 4.5) in a 75:25 v/v ratio.[19]
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
4. Calibration and Quantification:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of tofacitinib into blank plasma.
-
Process the standards and QCs alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (tofacitinib/internal standard) against the nominal concentration.
-
Determine the concentration of tofacitinib in the unknown samples by interpolation from the linear regression of the calibration curve. The typical linear range is 0.05-100 ng/mL.[19][21]
Clinical Implications and Therapeutic Drug Monitoring (TDM)
The significant pharmacokinetic variability of tofacitinib across different patient populations underscores the potential utility of Therapeutic Drug Monitoring (TDM). TDM involves measuring drug concentrations in a patient's blood to adjust dosing for optimal efficacy and safety.[22]
While TDM is well-established for anti-TNF biologics, its role for small molecules like tofacitinib is still emerging.[22][23][24] However, given the clear exposure-response relationship and the impact of factors like renal impairment and DDIs, TDM could be particularly valuable in:
-
Patients with organ impairment: To ensure dose adjustments are adequate.
-
Polypharmacy: To manage potential DDIs.
-
Cases of non-response or loss of response: To distinguish between sub-therapeutic drug levels and mechanistic failure.[25]
-
Minimizing toxicity: Especially in elderly patients or those with multiple comorbidities who are at higher risk of adverse events.[8]
Challenges remain, including the need to establish clear therapeutic windows and the lack of widely available commercial assays.[26] Nevertheless, as our understanding of tofacitinib's pharmacokinetics deepens, a TDM-guided approach holds promise for personalizing therapy and improving patient outcomes.
Conclusion
The plasma concentration of tofacitinib is a critical factor influencing its clinical performance. This guide has detailed the significant variability in tofacitinib levels across diverse patient populations, driven primarily by organ function and co-administered medications that interact with its metabolic pathways. Patients with renal or hepatic impairment and those taking potent CYP3A4 inhibitors or inducers experience clinically relevant alterations in drug exposure, necessitating careful dose adjustments. While factors like age and race do not appear to require routine dose modifications, they contribute to a complex interplay of variables that can affect individual patient outcomes. The use of robust analytical methods like UPLC-MS/MS is crucial for accurately assessing drug levels, and a growing understanding of these pharmacokinetic variations paves the way for the potential implementation of therapeutic drug monitoring to further optimize the use of tofacitinib in clinical practice.
References
- MIMS Malaysia. Xeljanz | Drug Interactions. Available from: https://www.mims.com/malaysia/drug/info/xeljanz/drug-interactions
- UpToDate. Tofacitinib: Drug information. Available from: https://www.uptodate.
- Chen, Y., et al. (2025). Assessments of CYP‐Inhibition‐Based Drug–Drug Interactions Between Tofacitinib and Lipid‐Lowering Agents in Rats Both In Vitro and In Vivo. Pharmacology Research & Perspectives. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11136458/
- Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?. Available from: https://synapse.patsnap.
- Yamaoka, K., & Tanaka, Y. (2014). The possible mode of action of Tofacitinib, a JAK inhibitor. Modern Rheumatology. Available from: https://www.jstage.jst.go.
- Shah, A. K., et al. (2019). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available from: https://pubmed.ncbi.nlm.nih.gov/30738920/
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- Kravtsova, O. Y., et al. (2024). Development and validation of a high-performance liquid chromatography with tandem mass spectrometry method for quantification of tofacitinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available from: https://www.sciencedirect.com/science/article/pii/S073170852400329X
- Bae, S. H., et al. (2020). Slower Elimination of Tofacitinib in Acute Renal Failure Rat Models: Contribution of Hepatic Metabolism and Renal Excretion. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465636/
- Cao, Z., et al. (2025). Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios. Pharmaceuticals. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10975619/
- Ungaro, R. C., et al. (2024). Therapeutic Drug Monitoring for Biologic and Small-Molecule Therapies for Inflammatory Bowel Disease. Gastroenterology & Hepatology. Available from: https://www.mdpi.com/2073-4409/13/3/263
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- Restellini, S., & Afif, W. (2020). Update on TDM (Therapeutic Drug Monitoring) with Ustekinumab, Vedolizumab and Tofacitinib in Inflammatory Bowel Disease. ResearchGate. Available from: https://www.researchgate.
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Safety Operating Guide
Operational Safety Guide: Handling CP-690550-d3 (Tofacitinib-d3)
Executive Summary: The Precision-Safety Nexus
CP-690550-d3 (Tofacitinib-d3) is the isotopically labeled internal standard of Tofacitinib, a potent Janus Kinase (JAK) inhibitor. While often handled in milligram quantities for LC-MS/MS workflows, its safety profile mirrors the active pharmaceutical ingredient (API).
The Core Hazard: Tofacitinib is classified as Reprotoxic (Category 1B) and an immune system suppressant. It poses a risk to fertility and the unborn child.[1][2] The Operational Reality: As a deuterated standard, this material is high-value. Loss of material due to poor handling is a financial risk; exposure to the material is a biological risk.
This guide treats CP-690550-d3 as a Potent Compound (OEB 4 equivalent) , requiring strict containment and specific PPE protocols that go beyond standard laboratory practices.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. The deuterated form (d3) retains the biological activity of the parent compound.
| Hazard Class | Classification | Critical Implication for PPE |
| Reproductive Toxicity | Category 1B | Zero Skin Contact: The compound can be absorbed. Pregnant personnel should not handle this material. |
| Acute Toxicity | Oral, Cat 4 | Ingestion Risk: Hand-to-mouth transfer is the primary vector. |
| STOT (Repeated) | Immune Suppression | Aerosol Control: Inhalation of dust during weighing is the highest risk event. |
| Solvent Vector | N/A | Permeation: Often dissolved in DMSO or Methanol. These solvents can carry the toxin through standard gloves. |
The PPE Stratification Matrix
Personal Protective Equipment is the last line of defense, but in potent compound handling, it must be redundant. We stratify PPE based on the physical state of the material.
Tier 1: Solid State Handling (High Risk)
Activity: Weighing powder, reconstituting stock solutions, cleaning spills.
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile) | Outer: 5-8 mil Nitrile (Sacrificial).Inner: 4 mil Nitrile (Barrier).Why: DMSO (common solvent) permeates thin nitrile in <10 mins. The inner glove provides the necessary buffer time to doff the outer glove upon contact. |
| Respiratory | PAPR or N100 | Primary: Work must be done in a Fume Hood. Secondary: If hood sash is raised >10 inches, N95 is insufficient. Use N100 or PAPR. |
| Body | Rear-Closing Gown | Tyvek® or similar non-woven material. Why: Standard lab coats open at the front, exposing the chest/lap to dust accumulation during seated weighing. |
| Eye/Face | Safety Goggles | Indirect vented goggles. Why: Prevent dust entry from the side, which safety glasses allow. |
Tier 2: Liquid State / Instrumental Analysis (Moderate Risk)
Activity: Handling sealed HPLC vials, loading autosamplers, data processing.
-
Gloves: Single Nitrile (4 mil). Change immediately if splashed.
-
Body: Standard Laboratory Coat (Buttoned).
-
Eyes: Safety Glasses with Side Shields.[3]
Engineering Controls & Workflow Logic
PPE fails if the engineering controls are absent. The following diagram illustrates the Hierarchy of Containment required for CP-690550-d3.
Figure 1: The Hierarchy of Controls for Potent Compounds. Note that PPE is the final barrier, not the first.
Operational Protocol: From Vial to Stock Solution
This protocol uses a Self-Validating System : at each step, a check is performed to ensure containment before moving to the next.
Step 1: Preparation (The "Clean" Zone)
-
Validate Engineering: Check Fume Hood/BSC certification sticker (must be within 12 months). Verify face velocity (0.3 – 0.5 m/s).
-
Static Control: Place an ionizing bar or anti-static gun inside the hood.
-
Why: CP-690550-d3 powder is static-prone.[1] Static charge causes powder to "jump," leading to invisible contamination and mass loss.
-
-
Prepare Solvent: Pre-measure the solvent (e.g., DMSO) before opening the compound vial.
Step 2: Weighing (The "Hot" Zone)
-
Don PPE: Put on double nitrile gloves and rear-closing gown.
-
Open Vial: Open the CP-690550-d3 vial only inside the hood.
-
Transfer: Use a disposable anti-static spatula.
-
Technique: Do not tap the spatula on the balance boat. Use gravity.
-
-
Seal: Close the stock vial immediately after transfer.
-
Decon: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe inside the hood before removing it.
Step 3: Solubilization & Storage
-
Add solvent to the stock vial. Vortex inside the hood.
-
Labeling: Mark the vial clearly: "TOFACITINIB-d3 (Potent) - [Conc] - [Date]" .
-
Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.
Figure 2: Operational workflow ensuring containment at every transfer step.
Emergency Response & Disposal
Spills (Powder)[4]
-
Evacuate: Alert nearby personnel.
-
PPE Up: Wear N100/P100 respirator and double gloves.
-
Contain: Cover spill with a damp paper towel (do not dry sweep—this creates aerosols).
-
Clean: Wipe from the outside in. Place all waste in a sealed bag.
Spills (Liquid/Solvent)
-
Absorb: Use absorbent pads compatible with the solvent (DMSO/Methanol).
-
Wash: Clean area with soap and water (Tofacitinib is moderately water-soluble) followed by a solvent wipe.
Disposal[1][3][5][6][7][8][9]
-
Waste Classification: Treat as Hazardous Pharmaceutical Waste .
-
Segregation: Do not mix with general trash. Even trace amounts on weigh boats must go into the solid hazardous waste stream.
-
Rinsate: The first rinse of the empty vial should be collected as hazardous liquid waste.
References
-
Occupational Safety and Health Administration (OSHA). (2016).[4] Controlling Occupational Exposure to Hazardous Drugs.[5] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
